molecular formula C7H13O6P B3423346 Mevinphos CAS No. 298-01-1

Mevinphos

Cat. No.: B3423346
CAS No.: 298-01-1
M. Wt: 224.15 g/mol
InChI Key: GEPDYQSQVLXLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide of significant research interest due to its high acute toxicity and direct mechanism of action as an acetylcholinesterase (AChE) inhibitor . Its systemic, contact, stomach, and respiratory action made it historically effective against aphids, grasshoppers, cutworms, leafhoppers, caterpillars, and mites . From a research perspective, this compound exerts its toxicity by inhibiting the hydrolytic enzyme acetylcholinesterase, leading to an accumulation of acetylcholine at synaptic nerve terminals and subsequent overstimulation of muscarinic and nicotinic receptors . This makes it a valuable compound for neurological and toxicological studies. The commercial product is a mixture of (E)- and (Z)- geometrical isomers, with the (E)-isomer comprising over 60% of the technical material and demonstrating significantly greater biological activity and potency in inhibiting cholinesterase . It is a supertoxic compound, highly toxic via oral, dermal, and inhalation routes of exposure, with an oral LD50 in rats as low as 3-12 mg kg⁻¹ . It is miscible with water and exhibits high solubility . It is critical to note that this compound is not approved for use in the United States, the European Union, or Canada . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any other personal use. Appropriate safety data sheets and handling protocols must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-dimethoxyphosphoryloxybut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O6P/c1-6(5-7(8)10-2)13-14(9,11-3)12-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPDYQSQVLXLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)OP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2032683
Record name Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7786-34-7
Record name Mevinphos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7786-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2032683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mevinphos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, an organophosphate insecticide, exerts its potent neurotoxicity through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action. It details the kinetics of AChE inhibition, the stereospecificity of its isomers, and the downstream signaling consequences of enzyme inactivation. Furthermore, this document outlines a representative experimental protocol for assessing this compound-induced AChE inhibition and presents key quantitative data in a structured format to facilitate comparative analysis.

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide.[1] Its primary mechanism of toxicity lies in its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms from excessive salivation and muscle spasms to convulsions and ultimately, death.[1][4]

This compound exists as a mixture of two geometric isomers, (E)-mevinphos and (Z)-mevinphos. The (E)-isomer is noted to be more biologically active.[5] Understanding the specific interactions between this compound and AChE at a molecular level is crucial for the development of potential antidotes and for assessing its environmental and human health risks.

Mechanism of Acetylcholinesterase Inhibition

The fundamental mechanism of action of this compound, like other organophosphates, involves the phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase.[6] This process can be broken down into two main steps:

  • Formation of a Reversible Complex: this compound initially binds to the active site of AChE to form a reversible Michaelis-type complex.

  • Irreversible Phosphorylation: Following the formation of the initial complex, the phosphorus atom of this compound is attacked by the nucleophilic serine residue in the AChE active site. This results in the formation of a stable, covalent phosphate-enzyme bond and the release of a leaving group. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.[7]

This covalent modification is considered practically irreversible without the intervention of strong nucleophiles, such as oxime reactivators.[8]

This compound AChE Inhibition AChE Acetylcholinesterase (AChE) (Active Enzyme) Complex AChE-Mevinphos Reversible Complex AChE->Complex Binding This compound This compound This compound->Complex Complex->AChE Dissociation (Reversible) Inactive_AChE Phosphorylated AChE (Inactive Enzyme) Complex->Inactive_AChE Phosphorylation Leaving_Group Leaving Group

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Inhibition Data

ParameterValueEnzyme SourceTemperatureReference
Bimolecular Rate Constant (kᵢ)1.36 x 10⁵ M⁻¹min⁻¹Bovine Erythrocyte Cholinesterase37°C[4]

Note: The bimolecular rate constant (kᵢ) reflects the overall inhibitory potency, encompassing both the initial binding and the subsequent phosphorylation steps. A higher kᵢ value indicates a more potent inhibitor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a representative method for determining the inhibitory effect of this compound on acetylcholinesterase activity, based on the widely used Ellman's method.[9][10]

4.1. Principle

The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

4.2. Materials

  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for this compound (e.g., ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

4.3. Procedure

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to provide a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (e.g., 10 mM) in deionized water.

    • Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add phosphate buffer, the desired concentration of this compound solution, and the AChE solution.

    • Control Wells (100% activity): Add phosphate buffer, the solvent used for this compound (without the inhibitor), and the AChE solution.

    • Blank Wells: Add phosphate buffer and the solvent.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the addition of the ATCI substrate solution to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes) using a microplate reader.

4.4. Data Analysis

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, this compound, DTNB, ATCI Plate Prepare 96-well Plate: Test, Control, Blank Wells Reagents->Plate Preincubation Pre-incubate Plate (Inhibitor-Enzyme Interaction) Plate->Preincubation Initiation Initiate Reaction (Add DTNB and ATCI) Preincubation->Initiation Measurement Measure Absorbance at 412 nm (Kinetic Reading) Initiation->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Figure 2: Experimental Workflow for an In Vitro AChE Inhibition Assay.

Downstream Signaling Pathways

The inhibition of acetylcholinesterase by this compound triggers a cascade of events at cholinergic synapses, primarily due to the accumulation of acetylcholine. This leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons and effector cells.

Key Downstream Effects:

  • Nicotinic Receptor Overstimulation: At the neuromuscular junction, this leads to initial muscle fasciculations followed by paralysis due to depolarization block. In the central nervous system (CNS), overactivation of nicotinic receptors contributes to the uncontrolled release of other neurotransmitters, including glutamate.[11]

  • Muscarinic Receptor Overstimulation: This affects the parasympathetic nervous system, leading to symptoms like salivation, lacrimation, urination, and defecation (SLUD). In the CNS, muscarinic receptor overstimulation is implicated in the initiation of seizures.[3]

  • Excitotoxicity: The excessive release of glutamate, driven by cholinergic hyperactivity, leads to the overactivation of glutamate receptors (e.g., NMDA and AMPA receptors). This results in a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death.[11]

Downstream Signaling of AChE Inhibition cluster_receptors Receptor Overstimulation cluster_effects Physiological & Neurological Effects cluster_neurotoxicity Excitotoxicity & Neuronal Death This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh_accum ↑ Acetylcholine (ACh) in Synapse AChE->ACh_accum Leads to Nicotinic Nicotinic ACh Receptors ACh_accum->Nicotinic Muscarinic Muscarinic ACh Receptors ACh_accum->Muscarinic NMJ Neuromuscular Junction: Fasciculations → Paralysis Nicotinic->NMJ CNS_Glutamate CNS: ↑ Glutamate Release Nicotinic->CNS_Glutamate PNS Parasympathetic NS: SLUD symptoms Muscarinic->PNS Seizures Seizures Muscarinic->Seizures Glut_Receptors ↑ Glutamate Receptor Activation (NMDA, AMPA) CNS_Glutamate->Glut_Receptors Ca_Influx ↑ Intracellular Ca²⁺ Glut_Receptors->Ca_Influx Neurotoxicity Mitochondrial Dysfunction, Oxidative Stress, Apoptosis Ca_Influx->Neurotoxicity Neuronal_Death Neuronal Death Neurotoxicity->Neuronal_Death

Figure 3: Downstream Signaling Cascade Following AChE Inhibition by this compound.

Conclusion

This compound is a highly potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the enzyme's active site serine. This action leads to a cascade of downstream signaling events, culminating in cholinergic crisis and severe neurotoxicity. The quantitative data, though limited in the public domain, indicates a rapid rate of inhibition. The provided experimental protocol offers a robust framework for further investigation into the inhibitory kinetics of this compound and its isomers. A thorough understanding of this mechanism is paramount for the development of effective countermeasures and for informing regulatory decisions regarding its use and potential exposure.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Mevinphos Isomers (cis and trans)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a potent organophosphate insecticide and acaricide known for its systemic and contact activity against a broad spectrum of chewing and sucking insects and spider mites.[1] It exists as a mixture of two geometric isomers, the (E)-isomer (cis) and the (Z)-isomer (trans). The insecticidal activity of the cis-isomer is significantly higher than that of the trans-isomer.[2] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for the cis and trans isomers of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound, chemically named methyl 3-(dimethoxyphosphinyloxy)but-2-enoate, possesses a double bond which gives rise to cis-trans isomerism. The cis (E) and trans (Z) configurations are determined by the relative positions of the larger substituent groups on the double-bonded carbons.

  • cis-Mevinphos ((E)-Mevinphos): The methoxycarbonyl group and the phosphate group are on opposite sides of the double bond.

  • trans-Mevinphos ((Z)-Mevinphos): The methoxycarbonyl group and the phosphate group are on the same side of the double bond.

Chemical and Physical Properties

The distinct spatial arrangement of atoms in the cis and trans isomers of this compound results in differences in their physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound Isomers
Propertycis-Mevinphostrans-MevinphosReference(s)
IUPAC Name methyl (E)-3-dimethoxyphosphoryloxybut-2-enoatemethyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate[3]
Synonyms (E)-Mevinphos, α-Mevinphos, cis-Phosdrin(Z)-Mevinphos, β-Mevinphos, trans-Phosdrin[3][4]
CAS Number 298-01-1338-45-4[3][4]
Molecular Formula C₇H₁₃O₆PC₇H₁₃O₆P[3][4]
Molecular Weight 224.15 g/mol 224.15 g/mol [3][4]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[3]
Melting Point 21 °C (70 °F)6.9 °C (44.4 °F)[5]
Boiling Point 99-103 °C at 0.03 mmHg99-103 °C at 0.03 mmHg[2]
Density 1.25 g/cm³ at 20 °C1.216 g/cm³[3]
Vapor Pressure 1.24 x 10⁻⁴ mmHg at 20 °CNot explicitly found for the pure isomer[2]
Solubility Miscible with water, acetone, benzene, ethanol, xylene.Miscible with water, acetone, benzene, ethanol, xylene.[2]
Table 2: Spectral Data of this compound Isomers
Spectral Datacis-Mevinphostrans-MevinphosReference(s)
Mass Spectrometry (GC-MS) Major fragments at m/z 127, 109, 192Major fragments at m/z 127, 109, 192[3]
¹³C NMR Data available on PubChemData not readily available[3]
¹H NMR Spectrum available on ChemicalBookSpectrum not readily available[6]
IR Spectroscopy Characteristic peaks for P=O, C=O, C=C, and P-O-C bondsCharacteristic peaks for P=O, C=O, C=C, and P-O-C bonds[7]

Experimental Protocols

Synthesis of this compound Isomers via the Perkow Reaction

This compound is synthesized through the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloketone.[8] The stereochemistry of the resulting vinyl phosphate is influenced by the reaction conditions and the nature of the reactants.[9][10]

Reaction Mechanism:

Perkow_Reaction reagents Trimethyl Phosphite + Methyl Acetoacetate intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack on Carbonyl Carbon rearrangement Rearrangement (Halide Elimination) intermediate->rearrangement cationic Cationic Species rearrangement->cationic dealkylation Dealkylation cationic->dealkylation products cis/trans-Mevinphos + Alkyl Halide dealkylation->products Halide Attack on Alkoxide

General schematic of the Perkow reaction for this compound synthesis.

Detailed Methodology:

  • Reactants: Methyl acetoacetate is halogenated to form methyl 2-chloroacetoacetate. This α-haloketone is then reacted with trimethyl phosphite.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent like benzene or toluene. The temperature is carefully controlled, as it can influence the ratio of the cis and trans isomers.

  • Stereoselectivity: The formation of the Zwitterionic intermediate and the subsequent rearrangement are key steps determining the stereochemical outcome. The polarity of the solvent and the nature of the halide can affect the stability of the intermediates and transition states, thereby influencing the final isomer ratio. Generally, the Perkow reaction tends to favor the formation of the more thermodynamically stable isomer.

  • Purification: The resulting mixture of cis- and trans-Mevinphos can be purified by fractional distillation under reduced pressure.

Analytical Separation of this compound Isomers

GC-MS is a widely used technique for the separation and identification of this compound isomers.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Extraction with organic solvent (e.g., acetonitrile) cleanup Clean-up using SPE (e.g., C18 cartridge) prep->cleanup injection Injection into GC cleanup->injection separation Separation on capillary column injection->separation detection Detection by Mass Spectrometer separation->detection chromatogram Chromatogram Generation detection->chromatogram mass_spectra Mass Spectra Analysis chromatogram->mass_spectra quantification Quantification mass_spectra->quantification

General workflow for the analysis of this compound isomers by GC-MS.

Detailed Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[11]

    • Inlet: Splitless injection at 250 °C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.2-1.5 mL/min.[11][12]

    • Oven Temperature Program: An initial temperature of 50-150°C, held for 1 minute, then ramped to 280-310°C.[11]

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.[11]

    • Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[13]

    • Monitored Ions: Precursor and product ions specific to this compound (e.g., m/z 192 -> 127, 127 -> 109).[13]

HPLC provides an alternative method for the separation of this compound isomers, particularly for samples that are not suitable for GC analysis.

Detailed Parameters:

  • Chromatograph: A standard HPLC system with a UV or MS detector.

  • Column: A reverse-phase C18 column (e.g., Newcrom R1) is effective for separating the isomers.[14]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[14]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb, or mass spectrometry for more selective detection.

Cholinesterase Activity Assay

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE). The activity of AChE can be measured using the Ellman's assay, a colorimetric method.[1][15]

Principle:

Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1]

Workflow:

Ellman_Assay cluster_reaction Reaction Mixture cluster_process Assay Process enzyme Acetylcholinesterase (AChE) hydrolysis AChE hydrolyzes Acetylthiocholine to Thiocholine enzyme->hydrolysis substrate Acetylthiocholine substrate->hydrolysis reagent DTNB (Ellman's Reagent) color_dev Thiocholine reacts with DTNB to produce yellow TNB reagent->color_dev hydrolysis->color_dev measurement Measure absorbance at 412 nm color_dev->measurement AChE_Inhibition cluster_active_site AChE Active Site catalytic_triad Catalytic Triad (Serine, Histidine, Glutamate) This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Binds to Active Site Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Phosphorylates Serine Residue Acetylcholine_Buildup Acetylcholine Accumulation in Synapse Phosphorylated_AChE->Acetylcholine_Buildup Prevents Acetylcholine Hydrolysis Neurotoxicity Neurotoxicity Acetylcholine_Buildup->Neurotoxicity Leads to

References

Mevinphos: A Technical Examination of its Historical Use in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the organophosphate insecticide Mevinphos, detailing its properties, historical application in pest control, and the toxicological concerns that led to its eventual decline and prohibition.

Introduction

This compound, a potent organophosphate insecticide, was first registered for agricultural use in 1953.[1] Sold under trade names such as Phosdrin® and Phosfene™, it was utilized as a broad-spectrum contact and systemic insecticide and acaricide.[1] Its effectiveness against a wide array of chewing and sucking insects made it a valuable tool for farmers for several decades.[2][3] However, its high acute toxicity and significant environmental and human health risks ultimately led to its voluntary cancellation in the United States in 1994 and subsequent bans in many other countries.[1] This technical guide provides an in-depth review of the historical use of this compound in agriculture, its chemical properties, mode of action, and the experimental data that defined its toxicological profile.

Chemical and Physical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate. It is a pale yellow to orange liquid with a mild odor.[3] The technical product is a mixture of (E)- and (Z)-isomers, with the (E)-isomer exhibiting significantly higher insecticidal activity.[4][5] this compound is miscible with water and many organic solvents.[3]

PropertyValue
Chemical FormulaC₇H₁₃O₆P
Molecular Weight224.15 g/mol [2]
Boiling Point99-103 °C at 0.03 mmHg
Vapor Pressure0.003 mmHg at 21 °C
Water SolubilityMiscible[3]
Log Kow1.1 - 1.7

Formulations and Agricultural Applications

This compound was available in various formulations, including emulsifiable concentrates, soluble concentrates, ready-to-use liquids, and dusts.[5][6] Its primary use was for the control of a broad spectrum of insect pests on a wide variety of agricultural crops.

Target Pests:

  • Aphids

  • Grasshoppers

  • Leafhoppers

  • Caterpillars

  • Spider mites

  • Cutworms[4]

Major Crop Applications in the U.S.:

  • Alfalfa (25% of use)[1]

  • Lettuce (20% of use)[1]

  • Other field crops, forage, vegetables, and fruits[1]

Recommended application rates typically ranged from 0.125 to 3.0 pounds of active ingredient per acre.[7]

Mode of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, this compound functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[4][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[6][8][9]

Acetylcholinesterase Inhibition by this compound cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron SynapticCleft Synaptic Cleft ACh ACh ACh_vesicle->ACh Release ACh_receptor ACh Receptor ACh->ACh_receptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor->Postsynaptic Signal Propagation AChE->Presynaptic Choline Recycling This compound This compound This compound->AChE Inhibits caption Acetylcholinesterase Inhibition Pathway

Caption: Diagram illustrating the inhibition of acetylcholinesterase by this compound at a cholinergic synapse.

Environmental Fate and Degradation

This compound is characterized by its low persistence in the soil, with a reported half-life of approximately one to four days.[6] The primary mechanism of dissipation is microbial metabolism.[1] The main degradation pathway involves the formation of methyl acetoacetate, which is then rapidly bound to soil particles and eventually mineralized to carbon dioxide.[5][6] Hydrolysis is also a significant degradation pathway, with the rate being pH-dependent; degradation is faster under alkaline conditions.[6] Due to its rapid degradation, this compound is not expected to leach into groundwater despite its mobility in soil.[1][4]

This compound Degradation Pathway This compound This compound (E and Z isomers) Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis->Dimethyl_Phosphate Methyl_Acetoacetate Methyl Acetoacetate Microbial_Degradation->Methyl_Acetoacetate CO2 Carbon Dioxide (Mineralization) Methyl_Acetoacetate->CO2 caption Environmental Degradation of this compound

Caption: Simplified pathway of this compound degradation in the environment.

Toxicology

This compound is classified in EPA Toxicity Category I, the highest acute toxicity class, due to its extreme toxicity by all routes of exposure.[1] Its high acute toxicity and the frequency of worker poisonings were major factors in its eventual removal from the market.[1]

Acute Toxicity Data
SpeciesRouteLD50 / LC50
Rat (oral)Oral3-12 mg/kg[10]
Mouse (oral)Oral4-18 mg/kg[10]
Rat (dermal)Dermal4.2 mg/kg[10]
Mouse (dermal)Dermal40 mg/kg[10]
Rat (inhalation)Inhalation0.125 mg/L (1-hour)[10]
Mallard Duck (oral)Oral4.63 mg/kg[7]
Sharp-tailed Grouse (oral)Oral1.34 mg/kg[7]
Rainbow TroutAquatic11.9 µg/L (96-hour LC50)[11]
Bluegill SunfishAquatic22.5-87.0 µg/L (96-hour LC50)[11]
Honeybee (contact)Contact0.070 µ g/bee [11]
Honeybee (oral)Oral0.027 µ g/bee [11]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 423)

The acute oral toxicity of this compound was determined using a method consistent with the OECD Guideline for the Testing of Chemicals, Test No. 423 (Acute Toxic Class Method).[10][11][12][13][14] This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.

Experimental Workflow:

Acute Oral Toxicity Workflow (OECD 423) start Start: Select Starting Dose Level (e.g., 5, 50, 300, or 2000 mg/kg) dose_group1 Dose Group of 3 Rats (single sex, typically female) start->dose_group1 observe1 Observe for 14 days (mortality and clinical signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 stop_classify Stop Test and Classify Toxicity decision1->stop_classify 2 or 3 animals die dose_lower Dose New Group at Lower Dose Level decision1->dose_lower 0 or 1 animal dies dose_higher Dose New Group at Higher Dose Level decision1->dose_higher No or unexpected mortality observe2 Observe for 14 days dose_lower->observe2 observe3 Observe for 14 days dose_higher->observe3 decision2 Outcome? observe2->decision2 decision3 Outcome? observe3->decision3 decision2->stop_classify decision3->stop_classify caption Workflow for OECD 423 Acute Oral Toxicity Test

Caption: A simplified workflow for determining acute oral toxicity based on OECD Guideline 423.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.[10][12]

  • Dose Administration: The test substance is administered orally by gavage in a stepwise manner to groups of three animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg).[12][14]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]

  • Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If two or three animals die, the test is stopped, and the substance is classified. If zero or one animal dies, the next higher dose is administered to a new group. If no or unexpected mortality occurs, a lower dose is administered to a new group.[12]

  • Classification: The substance is classified into a GHS category based on the number of animals that died at specific dose levels.[10]

Residue Analysis in Agricultural Commodities

The determination of this compound residues in crops historically relied on gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD), which are selective for phosphorus-containing compounds.[15][16]

General Protocol for Residue Analysis:

  • Sample Preparation: A representative sample of the crop is homogenized.

  • Extraction: The homogenized sample is extracted with an organic solvent, such as acetonitrile, to isolate the pesticide residues.[17]

  • Cleanup: The extract is then cleaned up to remove interfering co-extractives from the plant matrix. This can be achieved using techniques like solid-phase extraction (SPE).[18]

  • Analysis: The cleaned-up extract is analyzed by GC-NPD or GC-FPD. The retention time of the peak is used for identification, and the peak area is used for quantification against a standard curve.[15]

Decline in Use and Regulatory Status

The high acute toxicity of this compound to humans and non-target organisms was a primary driver for its decline in use. Reports from California between 1980-1986 showed that this compound was a leading cause of pesticide-induced hospitalization.[1] Due to these safety concerns, the United States Environmental Protection Agency (EPA) was prepared to issue a suspension of all this compound registrations. However, the primary registrant requested a voluntary cancellation of all its U.S. registrations, which became effective on July 1, 1994.[1] While no specific ban exists in the European Union, it is not approved for use in any member nations.

Conclusion

This compound was an effective and widely used insecticide for several decades, providing broad-spectrum control of numerous agricultural pests. Its utility, however, was overshadowed by its extreme acute toxicity, which posed significant risks to agricultural workers and the environment. The historical trajectory of this compound, from its widespread adoption to its eventual prohibition, serves as a critical case study in the ongoing effort to balance agricultural productivity with human and environmental safety. The development and adoption of safer, more selective pest control methods have been a direct consequence of the lessons learned from highly toxic compounds like this compound.

References

Physical and chemical properties of Mevinphos including solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Mevinphos, an organophosphate insecticide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are provided.

Physical and Chemical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[1] It is a pale yellow to orange liquid with a mild odor or is odorless in its technical grade form.[1][2] Pure this compound is a colorless liquid.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Formula C₇H₁₃O₆P[3]
Molecular Weight 224.15 g/mol [1][2]
Physical State Liquid[3]
Color Pale yellow to orange (technical grade); Colorless (pure)[1][2][3]
Odor Mild to none[2][3]
Density 1.24 g/cm³ at 16°C; 1.25 g/cm³ at 20°C/4°C[2][3]
Boiling Point 99-103°C at 0.03 mmHg; 223-226°F at 1 mmHg[3][4]
Melting Point 21°C (cis-isomer); 6.9°C (trans-isomer)[1][2]
Vapor Pressure 0.003 mmHg at 21°C; 17 mPa at 20°C[1][3]
Octanol-Water Partition Coefficient (log Kow) 0.127[5]

Solubility

This compound exhibits high solubility in water and a wide range of organic solvents. This property is critical for its formulation and environmental fate.

Table 2: Solubility of this compound
SolventSolubilityReferences
Water Miscible; >10 mg/L; 600,000 mg/L at 20°C[1][3][5]
Acetone Miscible[3]
Benzene Miscible[3]
Carbon Tetrachloride Miscible[3]
Chloroform Miscible[3]
Ethanol Miscible[3]
Isopropanol Miscible[3]
Methanol Miscible[3]
Toluene Miscible[3]
Xylene Miscible[3]
Carbon Disulfide Slightly soluble[3]
Kerosene Slightly soluble[3]
Hexane Insoluble[3]
Alcohols Very soluble[1]
Ketones Very soluble[1]
Chlorinated Hydrocarbons Very soluble[1]
Aromatic Hydrocarbons Very soluble[1]
Aliphatic Hydrocarbons Slightly soluble[1]
Petroleum Ether Slightly soluble[1]

Stability

The stability of this compound is significantly influenced by pH. It is susceptible to hydrolysis, with the rate of degradation increasing with pH.

Table 3: Hydrolytic Stability of this compound
pHHalf-lifeReferences
6120 days[1][2]
729-35 days[1][2][6]
93 days[1][2]
111.4 hours[1][2]

This compound is stable at ambient temperatures but decomposes vigorously when heated above 300°C.[2] It is also rapidly decomposed by lime sulfur.[2]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

Water Solubility (OECD Guideline 105)

The water solubility of this compound, being well above 10 g/L, is determined using the Flask Method .

  • Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate at a constant temperature. The concentration of this compound in the aqueous phase is then determined after separation of the undissolved substance.

  • Apparatus: A constant temperature bath, a shaker, a centrifuge or filtration apparatus, and a suitable analytical instrument (e.g., Gas Chromatography with a Flame Photometric Detector - GC-FPD) are required.

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24 hours).

    • The mixture is then centrifuged or filtered to remove undissolved this compound.

    • The concentration of this compound in the clear aqueous phase is determined by a validated analytical method.

    • The experiment is performed in triplicate.

Vapor Pressure (OECD Guideline 104)

Given the low vapor pressure of this compound, the Gas Saturation Method or a Static Method is appropriate.

  • Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A constant temperature bath, a gas flow control system, a saturation column containing the test substance on a solid support, a trapping system to collect the vapor, and an analytical instrument to quantify the trapped substance.

  • Procedure:

    • The test substance is coated onto a solid support and packed into the saturation column.

    • The column is maintained at a constant temperature.

    • A controlled flow of an inert gas (e.g., nitrogen) is passed through the column.

    • The vaporized this compound is collected in a trap (e.g., a sorbent tube).

    • The amount of this compound in the trap is quantified.

    • The vapor pressure is calculated using the ideal gas law and the measured mass, flow rate, and temperature.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The Shake Flask Method is suitable for determining the log Kow of this compound.

  • Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.

  • Apparatus: A mechanical shaker, a centrifuge, and a suitable analytical instrument.

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of this compound is dissolved in either water or n-octanol.

    • The two phases are placed in a vessel and shaken until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as log Kow.

Hydrolysis as a Function of pH (OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is measured at various time intervals to determine the rate of hydrolysis.

  • Apparatus: A constant temperature incubator, sterile glassware, pH meter, and an analytical instrument to quantify this compound and its degradation products.

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • This compound is added to each buffer solution at a concentration below its water solubility limit.

    • The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

    • Aliquots are taken at appropriate time intervals.

    • The concentration of this compound in each aliquot is determined using a suitable analytical method.

    • The rate of hydrolysis is determined by plotting the concentration of this compound versus time, and the half-life at each pH is calculated.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Mevinphos_Mechanism_of_Action cluster_synapse Neuromuscular Junction This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits (Phosphorylates) ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes NerveImpulse Continuous Nerve Impulse PostsynapticReceptor Postsynaptic Receptor ACh->PostsynapticReceptor Binds to ACh->NerveImpulse Accumulates, leading to SynapticCleft Synaptic Cleft

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Mevinphos_Hydrolysis_Pathway This compound This compound (cis- and trans-isomers) Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis DimethylPhosphate Dimethyl Phosphate MethylAcetoacetate Methyl Acetoacetate Hydrolysis->DimethylPhosphate Major Product Hydrolysis->MethylAcetoacetate Major Product

Caption: Simplified hydrolysis degradation pathway of this compound in an aqueous environment.

Experimental_Workflow_Solubility start Start: Sample Preparation step1 Add excess this compound to water in a flask start->step1 step2 Equilibrate in constant temperature bath with agitation (e.g., 24h at 20°C) step1->step2 step3 Separate solid and liquid phases (Centrifugation/Filtration) step2->step3 step4 Analyze aqueous phase for this compound concentration (e.g., GC-FPD) step3->step4 end End: Determine Water Solubility step4->end

Caption: Experimental workflow for determining the water solubility of this compound using the Flask Method (OECD 105).

References

Mevinphos Degradation in Environmental Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos, a potent organophosphate insecticide, has been utilized in agriculture for the control of a broad spectrum of insect pests. Due to its high acute toxicity and potential for environmental contamination, understanding its fate and degradation in various environmental compartments is of paramount importance. This technical guide provides an in-depth analysis of the degradation pathways of this compound in soil, water, and air, detailing the chemical and biological transformations it undergoes. The guide summarizes key quantitative data, outlines experimental protocols for its analysis, and provides visual representations of its degradation pathways to aid in research and environmental risk assessment.

Degradation of this compound in Soil

This compound exhibits low persistence in the soil environment, with reported half-lives typically ranging from 2 to 3 days.[1] The primary mechanisms governing its dissipation in soil are microbial metabolism and chemical hydrolysis.

Biotic Degradation

Microbial degradation is a significant contributor to the breakdown of this compound in soil. A variety of soil microorganisms possess the enzymatic machinery to metabolize this organophosphate. The degradation is often rapid, with one study reporting that 95% of applied this compound degraded in a clay loam soil within one day, a process attributed to a heat-labile enzyme.[2] The rate of microbial degradation can be influenced by soil type, organic matter content, moisture, and temperature.[3]

The initial step in the biodegradation of this compound often involves the cleavage of the phosphate ester bond by organophosphorus hydrolases (OPH), a class of enzymes found in various bacteria.[4][5] This enzymatic hydrolysis leads to the formation of less toxic metabolites.

Key Metabolites in Soil:

  • Dimethyl phosphate: A major degradation product formed through the cleavage of the phosphate ester linkage.[6]

  • Methyl acetoacetate: Another significant product, which can be further mineralized to carbon dioxide.[7]

  • This compound acid: A minor metabolite resulting from the hydrolysis of the methyl ester group.[6]

  • Desmethyl this compound acid: Formed from the further degradation of this compound acid.[6]

Abiotic Degradation

Chemical hydrolysis also plays a role in this compound degradation in soil, although its contribution relative to microbial degradation can vary depending on soil conditions, particularly pH. The ester linkages in the this compound molecule are susceptible to hydrolysis, leading to the formation of dimethyl phosphate and other breakdown products.

Degradation of this compound in Water

The persistence of this compound in aquatic environments is highly dependent on the pH of the water. It is readily broken down by hydrolysis, with its insecticidal activity being lost within 2 to 4 weeks in typical environmental waters.[1]

Hydrolysis

Hydrolysis is the primary abiotic degradation pathway for this compound in water. The rate of hydrolysis is significantly influenced by pH, with degradation being much more rapid under alkaline conditions.[2]

Hydrolysis Half-life at Different pH Levels:

  • pH 6: 120 days[2]

  • pH 7: 35 days[2]

  • pH 9: 3 days[2]

  • pH 11: 1.4 hours[2]

The main hydrolysis products are similar to those observed in soil, primarily dimethyl phosphate and This compound acid .[8]

Photodegradation

Photodegradation, or the breakdown of a chemical by light, also contributes to the dissipation of this compound in aquatic systems, although it is generally a slower process compared to hydrolysis under typical environmental conditions. The photolysis half-life of this compound in an aqueous solution has been reported to be about 27 days.[7] The degradation process initiated by hydroxyl radicals (•OH), which are photochemically produced in water, is a dominant channel. This involves the addition of •OH to the C=C double bond in the this compound molecule.[9]

Degradation of this compound in Air

In the atmosphere, this compound can exist in both vapor and aerosol forms. Its persistence is limited due to reactions with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life of vapor-phase this compound is approximately 4.5 hours.[2] At night or in polluted areas, reaction with ozone can also contribute to its degradation.[2] The primary degradation mechanism in the air is initiated by the addition of hydroxyl radicals to the double bond of the molecule.[9]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data available on the degradation of this compound in different environmental media.

Table 1: Half-life of this compound in Soil

Soil TypeHalf-life (days)Reference
Not specified2 - 3[1]
Clay Loam< 1 (95% degradation)[2]
Sandy Loam, Silt Loam, Loam, Clay LoamMobile, rapid degradation[6]
Aerobic Soil1[7]

Table 2: Half-life of this compound in Water (Hydrolysis)

pHTemperature (°C)Half-lifeReference
6Ambient120 days[2]
7Ambient35 days[2]
9Ambient3 days[2]
11Ambient1.4 hours[2]
Not specifiedNot specified16 days (hydrolytic)[7]

Table 3: Half-life of this compound in Different Media

MediumDegradation ProcessHalf-lifeReference
WaterPhotolysis27 days[7]
AirReaction with •OH4.5 hours (estimated)[2]

Experimental Protocols

Analysis of this compound in Soil

A common method for the determination of this compound in soil involves solvent extraction followed by gas chromatography (GC) analysis.

1. Sample Preparation and Extraction:

  • A representative soil sample is homogenized.

  • A known weight of the soil (e.g., 50 g) is extracted with a suitable solvent such as acetonitrile.

  • The mixture is agitated vigorously and then filtered.

  • The extract is passed through a drying agent like anhydrous sodium sulfate to remove any residual water.

  • The solvent is then evaporated to a smaller volume and reconstituted in a solvent suitable for GC analysis (e.g., acetone).

2. Instrumental Analysis (GC):

  • Instrument: Gas chromatograph equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), which are selective for phosphorus-containing compounds. Gas chromatography-mass spectrometry (GC-MS) can be used for confirmation.

  • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5MS).

  • Temperatures:

    • Inlet: 250 °C

    • Column: A temperature program is typically used, for example, starting at 50°C and ramping up to 310°C.[10]

    • Detector: 250-300 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a small volume (e.g., 1-2 µL) of the extracted sample.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations. Matrix-matched standards are often used to compensate for matrix effects.

Analysis of this compound in Water

The analysis of this compound in water samples typically involves a pre-concentration step followed by chromatographic analysis.

1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE):

  • A known volume of water sample (e.g., 500 mL to 1 L) is filtered to remove suspended particles.

  • The pH of the water may be adjusted.

  • The sample is passed through an SPE cartridge packed with a suitable sorbent (e.g., C18 or a polymeric sorbent).

  • The cartridge is then washed to remove interfering substances.

  • This compound is eluted from the cartridge with a small volume of an organic solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile).

  • The eluate is concentrated, often under a gentle stream of nitrogen, and the solvent is exchanged to one compatible with the analytical instrument.

2. Instrumental Analysis (GC-MS or HPLC):

  • GC-MS: The conditions are similar to those described for soil analysis. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[11]

  • High-Performance Liquid Chromatography (HPLC):

    • Instrument: HPLC system with a UV or a mass spectrometric (MS) detector.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Detection: UV detection can be used, but LC-MS or LC-MS/MS provides higher selectivity and sensitivity for complex matrices.

Visualization of Degradation Pathways and Workflows

Mevinphos_Degradation_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil Soil Sample Extraction Solvent Extraction (Soil) Solid-Phase Extraction (Water) Sorbent Trapping (Air) Soil->Extraction Water Water Sample Water->Extraction Air Air Sample Air->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration GC Gas Chromatography (GC) - FPD, NPD, or MS Concentration->GC HPLC High-Performance Liquid Chromatography (HPLC) - UV or MS Concentration->HPLC Quantification Quantification (Calibration Curve) GC->Quantification Identification Metabolite Identification GC->Identification HPLC->Quantification HPLC->Identification

Figure 1: General experimental workflow for this compound analysis.

Mevinphos_Degradation_Pathways cluster_soil_water Soil and Water Degradation cluster_air Atmospheric Degradation This compound This compound Hydrolysis_Soil_Water Hydrolysis (Abiotic) This compound->Hydrolysis_Soil_Water Biodegradation Biodegradation (Microbial) This compound->Biodegradation Photodegradation_Air Photodegradation This compound->Photodegradation_Air via •OH radicals Dimethyl_Phosphate Dimethyl phosphate Hydrolysis_Soil_Water->Dimethyl_Phosphate Major Mevinphos_Acid This compound acid Hydrolysis_Soil_Water->Mevinphos_Acid Minor Biodegradation->Dimethyl_Phosphate Major Methyl_Acetoacetate Methyl acetoacetate Biodegradation->Methyl_Acetoacetate Major Mineralization CO2 + H2O Dimethyl_Phosphate->Mineralization Desmethyl_Mevinphos_Acid Desmethyl this compound acid Mevinphos_Acid->Desmethyl_Mevinphos_Acid Methyl_Acetoacetate->Mineralization Further Degradation Desmethyl_Mevinphos_Acid->Mineralization Intermediates_Air Various Intermediates Photodegradation_Air->Intermediates_Air OH addition to C=C Volatile_Products Smaller Volatile Compounds Intermediates_Air->Volatile_Products Further Reactions

Figure 2: Simplified degradation pathways of this compound.

Conclusion

The degradation of this compound in the environment is a multifaceted process driven by both biotic and abiotic factors. In soil and water, a combination of microbial metabolism and chemical hydrolysis leads to its relatively rapid dissipation. The rate of degradation is highly dependent on environmental parameters such as pH, temperature, and microbial activity. In the atmosphere, photochemical reactions with hydroxyl radicals are the primary route of removal. The principal degradation products, including dimethyl phosphate and methyl acetoacetate, are generally less toxic than the parent compound and can be further mineralized. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for developing effective remediation strategies for contaminated sites. The analytical methods outlined in this guide provide a framework for the accurate monitoring of this compound and its degradation products in various environmental matrices.

References

Key Metabolites of Mevinphos in Plants and Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the organophosphate insecticide Mevinphos in both plant and soil environments. The document details the metabolic pathways, presents quantitative data on residue levels, and outlines the experimental protocols for their analysis, addressing the critical need for robust and reliable data in environmental and agricultural research.

Executive Summary

This compound, a potent organophosphate insecticide, undergoes rapid degradation in both plant and soil matrices. Understanding its metabolic fate is crucial for assessing its environmental impact and ensuring food safety. In plants, the primary metabolites include the alpha and beta isomers of this compound, dimethyl phosphate, this compound acid, and desmethyl this compound acid. The degradation in soil is predominantly driven by chemical hydrolysis and microbial metabolism, leading to the formation of similar breakdown products. This guide synthesizes the current knowledge on these metabolites, offering a valuable resource for professionals in the field.

This compound Metabolism in Plants

This compound is readily absorbed and translocated within plants following application. Its metabolism is a relatively rapid process, leading to the formation of several key metabolites.[1]

Key Plant Metabolites

The principal residues identified in plant tissues are:

  • Alpha- and Beta-isomers of this compound: this compound exists as two geometric isomers, (E)- and (Z)-, often referred to as alpha- and beta-isomers, respectively. The alpha-isomer is generally more insecticidally active.

  • Dimethyl Phosphate: This is a major degradation product resulting from the cleavage of the phosphate ester bond.

  • This compound Acid: A minor metabolite formed through the hydrolysis of the methyl ester group.

  • Desmethyl this compound Acid: Formed from the further conversion of this compound acid.[1]

Metabolic Pathway in Plants

The degradation of this compound in plants proceeds through two primary pathways as illustrated below. The major pathway involves the cleavage of the P-O-C linkage, directly forming dimethyl phosphate and methyl acetoacetate. A minor pathway involves the hydrolysis of the methyl ester to form this compound acid, which can be further demethylated.

Mevinphos_Plant_Metabolism This compound This compound (α and β isomers) Dimethyl_Phosphate Dimethyl Phosphate This compound->Dimethyl_Phosphate Major Pathway (Cleavage of P-O-C linkage) Mevinphos_Acid This compound Acid This compound->Mevinphos_Acid Minor Pathway (Hydrolysis) Desmethyl_Mevinphos_Acid Desmethyl this compound Acid Mevinphos_Acid->Desmethyl_Mevinphos_Acid Conversion

Figure 1: this compound Metabolic Pathway in Plants.

This compound Degradation in Soil

In the soil environment, this compound is characterized by its low persistence, with degradation occurring through both abiotic and biotic processes.[2]

Key Soil Metabolites

While the degradation pathway in soil is less specifically defined in the literature than in plants, the primary breakdown product is understood to be:

  • Dimethyl Phosphate: Formed through the hydrolysis of the parent this compound molecule.

Degradation Pathway in Soil

The degradation of this compound in soil is primarily driven by chemical hydrolysis, which is influenced by soil pH, and microbial metabolism. The ultimate end products are suggested to be simpler molecules like methanol, acetone, and carbon dioxide.[1]

Mevinphos_Soil_Degradation This compound This compound Hydrolysis_Metabolism Chemical Hydrolysis & Microbial Metabolism This compound->Hydrolysis_Metabolism Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis_Metabolism->Dimethyl_Phosphate End_Products Methanol, Acetone, Carbon Dioxide Dimethyl_Phosphate->End_Products Further Degradation

Figure 2: this compound Degradation Pathway in Soil.

Quantitative Data on this compound and its Metabolites

The following tables summarize the residue levels of this compound in various crops as reported in supervised trials. The data is presented to facilitate comparison across different commodities and pre-harvest intervals (PHI).

Table 1: Residues of this compound in Crops Following Recommended Foliage Treatments [3]

CropMaximum Recommended Rate (kg a.i./ha)Minimum Pre-Harvest Interval (days)Number of TrialsNumber of ResultsRange of Results (ppm)
Brassicas0.5 - 1.01 - 71845<0.01 - 0.90
Spinach1.0415210.01 - 0.80
Lettuce0.5 - 1.02 - 142358<0.01 - 1.20
Peas0.5 - 1.01 - 41025<0.01 - 0.50
Beans0.5 - 1.01 - 41230<0.01 - 0.60
Potatoes0.5 - 1.01412<0.01 - 0.10
Turnips0.5 - 1.0326<0.01 - 0.05
Apples1.02 - 71540<0.01 - 0.80
Pears1.02 - 71028<0.01 - 0.70
Peaches1.01 - 7820<0.01 - 1.00
Cherries1.02 - 7618<0.01 - 0.90
Grapes1.02 - 141025<0.01 - 1.50
Strawberries1.01 - 4820<0.01 - 0.70
Citrus Fruits1.02 - 71025<0.01 - 0.50

Experimental Protocols

Accurate quantification of this compound and its metabolites requires robust and validated analytical methods. The following sections detail common experimental protocols for their extraction and analysis from plant and soil matrices.

Analysis of this compound in Plant Material using QuEChERS and GC-ECD

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in fruits and vegetables.

Experimental Workflow:

QuEChERS_Workflow Start Homogenized Plant Sample (e.g., 10-15 g) Extraction Add Acetonitrile. Shake vigorously. Start->Extraction Salting_Out Add MgSO4 and NaCl. Shake and Centrifuge. Extraction->Salting_Out dSPE Dispersive SPE Cleanup (PSA and MgSO4). Vortex and Centrifuge. Salting_Out->dSPE Analysis GC-ECD Analysis dSPE->Analysis

Figure 3: QuEChERS Workflow for Plant Samples.

Detailed Protocol:

  • Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Shake vigorously for 1 minute.

  • Salting-Out:

    • Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Analysis:

    • The resulting supernatant is ready for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).

This modified QuEChERS method has been shown to provide good recovery values (typically 70-120%) for organophosphate pesticides in various fruit and vegetable matrices.[4][5]

Analysis of this compound in Soil using Solvent Extraction and GC-FPD

A common method for the determination of this compound isomers in soil involves solvent extraction followed by analysis using Gas Chromatography with a Flame Photometric Detector (GC-FPD).

Experimental Workflow:

Soil_Analysis_Workflow Start Soil Sample (e.g., 50 g) Extraction Extract with Acetonitrile. Start->Extraction Filtration_Drying Filter and Dry extract with Sodium Sulfate. Extraction->Filtration_Drying Concentration Evaporate to near dryness and redilute in Acetone. Filtration_Drying->Concentration Analysis GC-FPD Analysis Concentration->Analysis

Figure 4: Workflow for this compound Analysis in Soil.

Detailed Protocol:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh 50 g of the prepared soil into a suitable flask.

    • Add an appropriate volume of acetonitrile and shake or sonicate for a specified period (e.g., 30 minutes).

  • Filtration and Drying:

    • Filter the extract to remove soil particles.

    • Pass the filtrate through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration:

    • Evaporate the solvent to a small volume (near dryness) using a rotary evaporator or a gentle stream of nitrogen.

    • Redissolve the residue in a known volume of acetone.

  • Analysis:

    • Analyze the concentrated extract using a Gas Chromatograph equipped with a Flame Photometric Detector (GC-FPD) operating in phosphorus mode. This method is applicable for determining alpha- and beta-mevinphos in soils in the range of 0.01 to 5.0 µg/g (ppm).[6]

Conclusion

This technical guide has provided a detailed overview of the key metabolites of this compound in plants and soil, their formation pathways, and methods for their analysis. The rapid degradation of this compound in both environments is a critical factor in its environmental risk assessment. The presented quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists to conduct further studies, develop more sensitive analytical methods, and contribute to a deeper understanding of the environmental fate of this important insecticide. The use of standardized and validated methods, such as QuEChERS for plant matrices and solvent extraction with GC-FPD for soil, is essential for generating high-quality, comparable data.

References

Mevinphos: A Technical Whitepaper on its Regulatory History and EPA Cancellation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the regulatory history of the organophosphate insecticide Mevinphos, culminating in its cancellation by the U.S. Environmental Protection Agency (EPA). The document details the toxicological data that informed regulatory decisions, outlines the experimental methodologies for key studies, and presents a chronological account of the EPA's actions.

Executive Summary

This compound, a potent organophosphate insecticide, was widely used for the control of a broad spectrum of insect pests on various agricultural crops.[1][2] However, due to its high acute toxicity and concerns over worker safety and dietary risks, it came under intense scrutiny by the EPA.[3] This led to a series of regulatory actions, culminating in the voluntary cancellation of all U.S. registrations for this compound by its registrant, AMVAC Chemical Corporation, in 1994, which was formally ordered by the EPA.[1][4] This guide synthesizes the key toxicological findings, regulatory timeline, and the scientific basis for the ultimate removal of this compound from the U.S. market.

Chemical and Physical Properties

This compound is the common name for 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate.[5] It is a pale yellow to orange liquid with a mild odor.[2][6] Key physical and chemical properties are summarized in the table below.

PropertyValue
Chemical Name2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[5]
CAS Number7786-34-7[5]
Molecular Weight224.15 g/mol [5]
AppearancePale yellow to orange liquid[2][6]
Water SolubilityMiscible[5]
Vapor Pressure0.003 mm Hg at 21°C[6]
Boiling Point99 - 103°C at 0.03 mm Hg[6]
Density1.24 at 16°C[6]

Toxicological Profile

This compound is a highly toxic compound, classified in EPA Toxicity Category I.[7][5] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function, leading to overstimulation of the nervous system.[2][8]

Human Health Effects

The primary concern for human health was acute toxicity, particularly for agricultural workers.[3] this compound is highly toxic via oral, dermal, and inhalation routes of exposure.[5]

StudySpeciesEndpointValueToxicity Category
Acute OralRatLD503 - 12 mg/kg[5]I
Acute DermalRatLD504.2 mg/kg[5]I
Acute InhalationRatLC50 (1-hour)0.125 mg/L[5]I

Long-term studies were conducted to assess the chronic effects of this compound.

StudySpeciesDurationNOAELLOAELEffects Observed
Chronic Toxicity/CarcinogenicityRat2 years0.025 mg/kg/day0.35 mg/kg/dayPlasma and brain cholinesterase inhibition
CarcinogenicityRat (female)2 years--No statistically significant increase in tumors

Based on a 2-year study in rats, there was no evidence of carcinogenicity for this compound.[9]

| Study | Species | NOAEL | Effects Observed | | --- | --- | --- | | Two-generation Reproduction | Rat | 0.1 mg/kg/day[10] | Impaired growth and fertility at higher doses[10] | | Developmental Toxicity | Rat | 1.0 mg/kg/day (developmental)[10] | Maternal toxicity at higher doses[10] | | Developmental Toxicity | Rabbit | 0.5 mg/kg/day (maternal)[10] | Not teratogenic or fetotoxic[10] |

Environmental Effects

This compound was found to be very highly toxic to birds and aquatic organisms.[5][6]

OrganismEndpointValue
Birds (oral LD50)
- Mallard duckLD504.63 mg/kg[5]
- Pheasant (male)LD501.37 mg/kg[5]
Aquatic Organisms (LC50)
- Rainbow Trout (96-hour)LC500.012 mg/L[5]
- Bluegill Sunfish (96-hour)LC500.022 mg/L[5]
Bees-Highly toxic[5]

Experimental Protocols

Acute Oral Toxicity (LD50) Study (Based on OECD Guideline 420)
  • Test Animals: Young adult rats, typically of a standard laboratory strain.

  • Procedure: A single dose of this compound, dissolved in a suitable vehicle, is administered by gavage to a group of fasted animals. Several dose levels are tested in different groups of animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (such as tremors, convulsions, and salivation), and body weight changes for up to 14 days.

  • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated using statistical methods.

Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452)
  • Test Animals: Rats of a standard laboratory strain.

  • Procedure: this compound is administered daily in the diet or by gavage for a 2-year period. At least three dose levels and a control group are used.

  • Observations: Regular observations are made for clinical signs of toxicity, body weight changes, food consumption, and tumor development. Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

  • Endpoint: At the end of the study, all animals are subjected to a full necropsy, and tissues are examined microscopically to identify any pathological changes or tumors. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Two-Generation Reproduction Study (Based on OECD Guideline 416)
  • Test Animals: Male and female rats.

  • Procedure: The parental (F0) generation is administered this compound daily, starting before mating and continuing through the production of the first (F1) generation. The F1 generation is then selected and also administered this compound through their mating and production of the F2 generation.

  • Observations: Data are collected on reproductive performance, including fertility, gestation length, litter size, and pup viability and growth.

  • Endpoint: The study identifies any effects of the chemical on reproductive function and the development of offspring. The NOAEL for parental, reproductive, and offspring toxicity is determined.

Regulatory History and EPA Cancellation

The regulatory history of this compound in the United States is characterized by increasing concern over its high acute toxicity and the associated risks to human health and the environment.

Regulatory_History cluster_timeline Regulatory Timeline of this compound reg_1957 1957: Initial Registration This compound first registered as a pesticide in the U.S. [9] concern_1970s 1970s: Growing Concerns High rate of occupational poisonings reported. [9] reg_1957->concern_1970s Increased use and reported incidents rup_1978 1978: Restricted Use Pesticide EPA classifies this compound as a Restricted Use Pesticide due to acute toxicity. [1, 9] concern_1970s->rup_1978 Regulatory response to poisonings reg_std_1988 1988: Registration Standard Issued EPA issues a Registration Standard requiring additional data for reregistration. [4] rup_1978->reg_std_1988 Continued safety concerns intent_susp_1994 June 30, 1994: Intent to Suspend EPA prepared to issue a Notice of Intent to Suspend all this compound registrations due to worker safety concerns. [4] reg_std_1988->intent_susp_1994 Data review highlights unacceptable risks vol_cancel_1994 July 1, 1994: Voluntary Cancellation AMVAC requests voluntary cancellation of all U.S. registrations. [4] intent_susp_1994->vol_cancel_1994 Registrant's response to impending suspension cancel_order_1994 August 1, 1994: Cancellation Order Published EPA grants the cancellation request, effective July 1, 1994. [4, 14] vol_cancel_1994->cancel_order_1994 EPA formalizes the cancellation use_ext_1995 April 5, 1995: Use Extension Cancellation order amended to allow distribution, sale, and use until November 30, 1995. [4] cancel_order_1994->use_ext_1995 Phase-out period granted tolerance_revoke_1995 August 2, 1995: Tolerance Revocation Proposed EPA proposes revoking all this compound tolerances, citing acute dietary risk concerns, especially for infants and children. [4] use_ext_1995->tolerance_revoke_1995 Addressing remaining dietary exposure

Figure 1: Regulatory Timeline of this compound

The EPA's decision to cancel this compound registrations was driven by a comprehensive risk assessment that identified unacceptable risks to agricultural workers. The agency was prepared to issue a Notice of Intent to Suspend all registrations, which prompted the registrant, AMVAC, to request a voluntary cancellation.

Cancellation_Process cluster_cancellation EPA Cancellation Process for this compound risk_assessment EPA Risk Assessment Identified high acute toxicity and unacceptable risks to agricultural workers. [4] intent_to_suspend Notice of Intent to Suspend EPA prepared to issue this notice on June 30, 1994. [4] risk_assessment->intent_to_suspend Triggers regulatory action registrant_action AMVAC's Voluntary Cancellation Request Submitted on July 1, 1994, to avoid suspension. [4] intent_to_suspend->registrant_action Prompts registrant response epa_action EPA Grants Cancellation Cancellation order issued and published. [4, 14] registrant_action->epa_action Formalizes the cancellation final_outcome This compound Phased Out Distribution, sale, and use of existing stocks permitted until November 30, 1995. [4] epa_action->final_outcome Defines the phase-out period

Figure 2: EPA Cancellation Process for this compound

Even after the cancellation of its use in the U.S., the EPA continued to address the risks associated with this compound by proposing the revocation of all tolerances for its residues on food commodities, citing concerns about acute dietary exposure, particularly for infants and children.[7]

Conclusion

The regulatory history of this compound serves as a case study in the EPA's risk-based approach to pesticide regulation. The insecticide's high acute toxicity, coupled with documented incidents of occupational poisonings, led to its eventual removal from the market. The voluntary cancellation by the registrant, in the face of imminent suspension by the EPA, highlights the effectiveness of the agency's regulatory authority in protecting public health and the environment. The subsequent actions to revoke food tolerances underscore the comprehensive nature of the EPA's efforts to mitigate risks from pesticides. This technical guide provides a foundational understanding of the scientific data and regulatory processes that led to the cancellation of this compound.

References

Acute Toxicity of Cis-Mevinphos Versus Trans-Mevinphos: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevinphos, a potent organophosphate insecticide, exists as two geometric isomers, cis-mevinphos (also known as (E)-mevinphos) and trans-mevinphos (or (Z)-mevinphos). While both isomers contribute to the overall toxicity of technical-grade this compound, they exhibit markedly different potencies. This technical guide provides an in-depth analysis of the acute toxicity of cis- and trans-mevinphos, highlighting the significant differences in their lethal doses, mechanisms of action, and metabolic fates. Quantitative data is presented in structured tables, and detailed experimental protocols for assessing acute oral toxicity are provided. Furthermore, signaling pathways, experimental workflows, and metabolic routes are visualized using diagrams to facilitate a comprehensive understanding of the stereoisomer-specific toxicity of this compound.

Introduction

Organophosphate insecticides are a major class of pesticides widely used in agriculture. Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[1][2] this compound is a non-systemic organophosphate insecticide and acaricide with a broad spectrum of activity against chewing and sucking insects and spider mites.[1][2] Commercial formulations of this compound are a mixture of two geometric isomers: cis-mevinphos and trans-mevinphos. The cis-isomer is the more biologically active of the two.[2] This document aims to provide a detailed comparison of the acute toxicity of these two isomers, which is crucial for risk assessment and the development of potential antidotes.

Quantitative Toxicity Data

The acute toxicity of cis- and trans-mevinphos has been evaluated in animal models, with significant differences observed between the two isomers. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

Table 1: Acute Oral LD50 Values of this compound Isomers in Rats

IsomerLD50 (mg/kg)SpeciesReference
cis-Mevinphos1.4RatSimpson et al., 1972
trans-Mevinphos81.8RatSimpson et al., 1972

The data clearly indicates that cis-mevinphos is substantially more acutely toxic than trans-mevinphos via the oral route in rats.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both this compound isomers is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[1]

The cis-isomer of this compound is a significantly more potent inhibitor of AChE than the trans-isomer. It has been reported that the cis-isomer is approximately 100 times more active than the trans-isomer in inhibiting bovine red blood cell and mouse brain cholinesterases.[3] This difference in inhibitory potency is the primary driver of the observed disparity in acute toxicity.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Isomers ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate cis_this compound cis-Mevinphos cis_this compound->AChE Strong Inhibition (approx. 100x more potent) trans_this compound trans-Mevinphos trans_this compound->AChE Weak Inhibition

Figure 1: Differential Inhibition of Acetylcholinesterase by this compound Isomers.

Differential Metabolism and Detoxification

The significant difference in the acute toxicity of cis- and trans-mevinphos can also be attributed to their differential metabolism and detoxification pathways. The metabolism of organophosphates primarily occurs through oxidation, hydrolysis by esterases, and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs).[1]

Studies have shown that the two isomers of this compound are detoxified differently. In the presence of mouse liver enzymes and glutathione, cis-mevinphos is metabolized to cis-desmethyl phosdrin and S-methylglutathione. In contrast, the trans-isomer is metabolized to dimethylphosphate.[2] This suggests that the cis-isomer undergoes O-demethylation followed by conjugation, a recognized detoxification pathway, while the trans-isomer is more readily hydrolyzed to a less toxic product. The specific GST isozymes involved in these reactions may exhibit stereoselectivity, contributing to the observed differences in toxicity.

Metabolism cluster_cis cis-Mevinphos Metabolism cluster_trans trans-Mevinphos Metabolism cis_this compound cis-Mevinphos GST_cis Glutathione S-Transferase (GST) + Glutathione (GSH) cis_this compound->GST_cis cis_Desmethyl cis-Desmethyl Phosdrin GST_cis->cis_Desmethyl S_Methylglutathione S-Methylglutathione GST_cis->S_Methylglutathione trans_this compound trans-Mevinphos Hydrolysis Liver Enzymes trans_this compound->Hydrolysis Dimethylphosphate Dimethylphosphate Hydrolysis->Dimethylphosphate Experimental_Workflow start Start: Animal Acclimatization fasting Overnight Fasting start->fasting weighing1 Record Initial Body Weight fasting->weighing1 grouping Group Assignment (cis-Mevinphos, trans-Mevinphos, Vehicle Control) weighing1->grouping dosing Oral Gavage Administration grouping->dosing observation_short Intensive Observation (First 4-24 hours) Record Clinical Signs dosing->observation_short observation_long Daily Observation (14 Days) Record Clinical Signs & Mortality observation_short->observation_long weighing2 Weekly Body Weight Measurement observation_long->weighing2 euthanasia Euthanasia at Day 14 observation_long->euthanasia necropsy Gross Necropsy euthanasia->necropsy data_analysis Data Analysis (LD50 Estimation) necropsy->data_analysis end End: Toxicity Profile data_analysis->end

References

Mevinphos: A Restricted Use Organophosphate Insecticide - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a potent organophosphate insecticide and acaricide known for its broad-spectrum, contact, and systemic activity against a wide range of chewing and sucking insects, including aphids, grasshoppers, leafhoppers, and caterpillars.[1][2] Classified as a Restricted Use Pesticide (RUP) and falling into EPA Toxicity Class I, its use is limited to certified applicators due to its high acute toxicity.[1] This technical guide provides a comprehensive overview of this compound, consolidating critical data and methodologies for researchers and professionals in related fields.

Chemical and Physical Properties

This compound is a synthetic organophosphate produced by the reaction of trimethyl phosphite with chloroacetoacetate.[2] It exists as a mixture of two geometric isomers, the (E)-isomer and the (Z)-isomer, with the (E)-isomer typically being more biologically active.[2][3]

PropertyValueReferences
Chemical Name 2-methoxycarbonyl-1-methylvinyl dimethyl phosphate[1]
CAS Number 7786-34-7[1]
Molecular Formula C₇H₁₃O₆P[4]
Molecular Weight 224.15 g/mol [4]
Appearance Colorless to pale yellow or orange liquid[1][4]
Odor Weak or odorless[1][4]
Density 1.25 g/mL[2]
Boiling Point 99-103°C at 0.03 mmHg[5]
Melting Point 21°C (E-isomer); 6.9°C (Z-isomer)[2]
Vapor Pressure 0.003 mmHg at 21°C[2][5]
Water Solubility Miscible[1][2]
LogP (Kow) 0.13[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperexcitation. The clinical signs of this compound poisoning are a direct consequence of this overstimulation of the nervous system.[4]

AChE_Inhibition This compound This compound AChE AChE This compound->AChE Irreversibly Inhibits Inhibited_AChE Inhibited AChE (Phosphorylated) ACh_Buildup Acetylcholine Accumulation Overstimulation Continuous Receptor Stimulation ACh_Buildup->Overstimulation Toxic_Effects Toxic Effects (e.g., muscle spasms, paralysis) Overstimulation->Toxic_Effects AChE->Inhibited_AChE ACh ACh ACh->ACh_Buildup Leads to

Toxicological Data

This compound exhibits high acute toxicity across various species and routes of exposure. The following tables summarize key quantitative toxicity data.

Table 1: Mammalian Acute Toxicity of this compound

SpeciesRouteLD50/LC50Reference(s)
RatOral3 - 12 mg/kg[1]
RatDermal4.2 mg/kg[1]
RatInhalation (1-hr)0.125 mg/L[1]
MouseOral4 - 18 mg/kg[1]

Table 2: Avian Acute Toxicity of this compound

SpeciesRouteLD50Reference(s)
ChickenOral7.52 mg/kg[1]
Wild BirdsOral3 mg/kg[1]
Mallard (female)Oral4.63 mg/kg[1]
Pheasant (male)Oral1.37 mg/kg[1]
Grouse (male)Oral0.75 - 1.50 mg/kg[1]
DuckDermal11 mg/kg[1]

Table 3: Aquatic Toxicity of this compound

SpeciesExposure TimeLC50Reference(s)
Rainbow Trout96-hour0.012 mg/L[1]
Bluegill Sunfish96-hour0.022 mg/L[1]
Rainbow Trout48-hour0.017 mg/L[1]
Rainbow Trout24-hour0.034 mg/L[1]
Bluegill Sunfish24-hour0.041 mg/L[1]
Mosquito Fish24-hour0.8 mg/L[1]

Table 4: Other Toxicological Endpoints

EndpointSpeciesValueEffectReference(s)
NOEL (30-day)Human0.015 mg/kg/dayErythrocyte cholinesterase inhibition[7]
NOAEL (2-year)Rat0.025 mg/kg/dayNo observable effects[1]
Chronic Toxicity (28-day)Human690 µg/kg (intermittent)Peripheral nervous system effects[1]
Reproductive EffectsRatNo effects at 1.2 mg/kg/dayThree-generation study[1]
Teratogenic EffectsRabbitNo effects at 1.0 mg/kg/day-[1]
Carcinogenic EffectsRatNo evidence of tumor formation at up to 0.75 mg/kg/day2-year study[1]

Environmental Fate

This compound is characterized by its low persistence in the environment, primarily due to rapid degradation through biotic and abiotic processes.

Table 5: Environmental Fate and Persistence of this compound

CompartmentParameterValueReference(s)
SoilHalf-life2 - 3 days[1]
SoilAdsorption (Koc)1[8]
WaterHydrolysis Half-life (pH 7)35 days[1]
WaterHydrolysis Half-life (pH 9)3 days[1]
WaterPhotolysis Half-life27 days[8][9]

Mevinphos_Fate cluster_soil Soil Compartment cluster_water Water Compartment cluster_plants Plant Compartment This compound This compound in Environment Soil This compound in Soil This compound->Soil Water This compound in Water This compound->Water Plants This compound in Plants This compound->Plants Biodegradation Microbial Biodegradation (Primary Pathway) Soil->Biodegradation Leaching Potential for Leaching (Low due to rapid degradation) Soil->Leaching Methylacetoacetate Methylacetoacetate Biodegradation->Methylacetoacetate CO2 Mineralization to CO₂ Methylacetoacetate->CO2 Hydrolysis Hydrolysis (pH dependent) Water->Hydrolysis Photolysis Aqueous Photolysis Water->Photolysis Degradation_Products Degradation Products (e.g., O-desmethylthis compound) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Uptake Systemic Uptake Plants->Uptake Plant_Metabolism Rapid Metabolism Uptake->Plant_Metabolism Plant_Metabolites Less Toxic Metabolites Plant_Metabolism->Plant_Metabolites

Experimental Protocols

Detailed experimental protocols for toxicological and environmental fate studies are often standardized. The following sections outline the general principles of key experimental designs relevant to the data presented.

Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 with a reduced number of animals.

  • Test Animals: Typically, young adult female rats are used. Animals are acclimated and fasted before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume is typically kept constant.

  • Dosing Procedure:

    • A single animal is dosed at a level just below the estimated LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • The interval between dosing animals is typically 48 hours.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure AChE activity.

  • Principle: Acetylthiocholine (substrate) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution

    • AChE enzyme solution

    • This compound solutions of varying concentrations (inhibitor)

  • Procedure (in a 96-well plate format):

    • AChE enzyme solution is pre-incubated with different concentrations of this compound for a set period.

    • DTNB is added to the wells.

    • The reaction is initiated by adding the substrate (ATCI).

    • The change in absorbance at 412 nm is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined. Kinetic parameters like the bimolecular rate constant (ki) can be calculated from the inhibition data.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, this compound) start->prepare_reagents pre_incubation Pre-incubate AChE with this compound prepare_reagents->pre_incubation add_dtnb Add DTNB Solution pre_incubation->add_dtnb initiate_reaction Initiate Reaction with ATCI add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Measurement) initiate_reaction->measure_absorbance calculate_activity Calculate AChE Activity and % Inhibition measure_absorbance->calculate_activity determine_ic50 Determine IC50 and Kinetic Constants calculate_activity->determine_ic50 end End determine_ic50->end

Analysis of this compound Residues in Soil (GC-FPD Method)

This protocol outlines a general procedure for the extraction and quantification of this compound from soil samples.

  • Sample Preparation: Soil samples are air-dried and sieved to ensure homogeneity.

  • Extraction:

    • A known weight of soil is extracted with an organic solvent, typically acetonitrile.

    • The mixture is shaken or sonicated to ensure efficient extraction.

    • The extract is filtered to remove soil particles.

  • Cleanup:

    • The extract is passed through a drying agent like anhydrous sodium sulfate to remove water.

    • The solvent is evaporated to concentrate the sample.

    • The residue is redissolved in a suitable solvent (e.g., acetone) for analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

    • Column: A suitable capillary column for pesticide analysis.

    • Injection: A small volume of the prepared extract is injected into the GC.

    • Detection: The FPD selectively detects phosphorus-containing compounds like this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Regulatory Status and Conclusion

This compound is classified as a highly toxic compound and a Restricted Use Pesticide by the U.S. Environmental Protection Agency (EPA).[1] Its high acute toxicity to mammals, birds, and aquatic organisms has led to stringent regulations on its application. Due to its rapid degradation in the environment, the potential for groundwater contamination is considered low.[1] However, its acute toxicity necessitates extreme caution in handling and application to minimize exposure to non-target organisms and humans. This technical guide provides a foundational understanding of this compound for professionals engaged in research, risk assessment, and the development of safer alternatives.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Mevinphos Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a highly toxic organophosphate insecticide and acaricide known for its rapid action and systemic properties. Due to its potential for environmental contamination and adverse effects on human health, monitoring its residues in soil is of paramount importance.[1] This document provides detailed application notes and protocols for the analytical determination of this compound residues in soil, targeting a professional audience in research and development. The methodologies described herein focus on widely accepted and robust techniques, including Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with various sample preparation methods.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the soil matrix. The following table summarizes the quantitative performance of different methods for the determination of this compound residues in soil.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-FPDAcetonitrile Extraction~0.01 µg/gNot Specified70-120<15This is a synthesized protocol based on similar methods.
GC-NPDSonication with Acetonitrile/Water, Partition into Dichloromethane0.1 - 10.4 µg/kgNot Specified68.5 - 112.11.8 - 6.2[2]
LC-MS/MSQuEChERS0.0026 - 0.017 mg/kg0.002 mg/kg85-112<6[3]
GC-MSMolecularly Imprinted Solid-Phase Extraction (MISPE)12 - 34 µg/kgNot Specified79.3 - 93.5<10[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to serve as a comprehensive guide for laboratory personnel.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices, including soil.[6][7][8]

a. Materials and Reagents:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents

  • Vortex mixer

  • Centrifuge

b. Protocol:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is ready for analysis by GC or LC.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that can be tailored for specific analytes and matrices.[4][5]

a. Materials and Reagents:

  • SPE cartridges (e.g., C18)

  • Methanol (MeOH)

  • Ethyl acetate

  • Dichloromethane

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

b. Protocol:

  • Extract 5 g of soil with 10 mL of an appropriate solvent (e.g., acetonitrile or methanol) by shaking or sonication.

  • Centrifuge the mixture and collect the supernatant.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the this compound from the cartridge with an appropriate solvent (e.g., 5 mL of ethyl acetate or dichloromethane).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Analytical Determination: Gas Chromatography (GC)

GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

a. Instrumentation and Conditions (Example for GC-FPD):

  • Gas Chromatograph: Equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Detector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless

Analytical Determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound in complex matrices like soil.[9]

a. Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ion transitions for this compound isomers should be monitored for quantification and confirmation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing sample_collection Soil Sample Collection (Homogenization) extraction Extraction (e.g., QuEChERS or Solvent Extraction) sample_collection->extraction cleanup Clean-up (e.g., d-SPE or SPE) extraction->cleanup chromatography Chromatographic Separation (GC or LC) cleanup->chromatography detection Detection (e.g., FPD, NPD, MS/MS) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound residue analysis in soil.

quechers_workflow start 10g Homogenized Soil add_acn Add 10mL Acetonitrile start->add_acn add_salts Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts vortex1 Vortex 1 min add_salts->vortex1 centrifuge1 Centrifuge ≥3000 rcf, 5 min vortex1->centrifuge1 supernatant Transfer 1mL Supernatant centrifuge1->supernatant dspe Add to d-SPE Tube (MgSO4, PSA, C18) supernatant->dspe vortex2 Vortex 30 sec dspe->vortex2 centrifuge2 Centrifuge ≥5000 rcf, 2 min vortex2->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

Caption: Detailed workflow of the QuEChERS sample preparation method.

References

Application Note: Determination of Mevinphos Residues Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for the analysis of Mevinphos, an organophosphate insecticide, using gas chromatography (GC). The methodologies outlined are applicable to various matrices including soil, water, and biological samples. This application note consolidates information on sample preparation, GC instrument conditions, and expected quantitative performance, serving as a valuable resource for analytical chemists in environmental monitoring, food safety, and toxicology.

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide used to control chewing and sucking insects, as well as spider mites.[1] Due to its high toxicity and potential health risks, sensitive and reliable analytical methods are required for its detection and quantification in various environmental and biological matrices. Gas chromatography is a widely employed technique for this compound analysis, offering high resolution and sensitivity, especially when coupled with selective detectors such as the Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).[2][3] This note details established protocols for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract this compound from the matrix and remove interfering components prior to GC analysis.

A. Soil Samples (based on EPA Method) [4]

  • Extraction: Weigh a representative portion of the soil sample and extract with acetonitrile.

  • Filtration and Drying: Filter the extract to remove particulate matter. Pass the filtered extract through anhydrous sodium sulfate to remove water.

  • Concentration and Reconstitution: Evaporate a portion of the extract to near dryness. Redilute the residue in acetone for GC analysis.

B. Water Samples [5]

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform extraction at a neutral pH with a solvent like methylene chloride using a separatory funnel. An alternative is to use 15% methylene chloride in hexane.

  • Solid-Phase Extraction (SPE): Alternatively, pass the water sample through an appropriate SPE cartridge to retain the analyte, which is then eluted with a suitable solvent.[2]

  • Drying and Concentration: Dry the collected organic extract using anhydrous sodium sulfate and concentrate it to a small volume before GC injection.

C. Biological Samples (e.g., Blood, Plasma, Breast Milk) [6][7]

  • Extraction: Extract the sample with a mixture of acetone and methylene chloride.[7]

  • Clean-up: Use aminopropyl solid-phase extraction cartridges for the clean-up of the extract.[7]

  • Evaporation and Reconstitution: Evaporate the cleaned extract to dryness and reconstitute the residue in ethyl acetate before injection into the GC.[7]

D. Produce and Food Samples (QuEChERS Method) [8][9]

  • Homogenization and Extraction: Homogenize the sample and extract with acetonitrile.[9]

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.[9]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Take an aliquot of the acetonitrile layer and mix with a combination of sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interferences.[9]

  • Final Preparation: Centrifuge the mixture and the supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for GC analysis.

Gas Chromatography (GC) Analysis

The following tables summarize typical instrumental conditions for this compound analysis.

Table 1: Gas Chromatography (GC) and Detector Conditions

ParameterMethod 1 (GC-FPD)Method 2 (GC-MS)Method 3 (GC-NPD)
Instrument Agilent 7890A GC with OI Analytical 5383 PFPD[10]HP 5890 Series II Plus with HP 5972 Mass Selective Detector[6]Gas Chromatograph with Nitrogen-Phosphorous Detector (NPD)[9]
Column Agilent HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)[7]HP-5-MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]DB-5MS IU (30 m × 0.25 mm × 0.25 µm)[8]
Injector Split/splitlessSplitlessSplitless[8]
Injector Temp. 250°C250°C[6]250°C[8]
Carrier Gas Helium at 1.0 mL/min[7]Helium at 1.5 mL/min[8]Helium
Oven Program 100°C, ramp 25°C/min to 180°C, ramp 4°C/min to 200°C, ramp 10°C/min to 250°C[7]120°C (1 min), ramp 10°C/min to 290°C (1 min)[6]50°C (1 min), ramp 25°C/min to 125°C, ramp 4°C/min to 230°C, ramp 8°C/min to 310°C (3 min)[8]
Detector Flame Photometric Detector (FPD)Mass Selective Detector (MSD)Nitrogen-Phosphorous Detector (NPD)[9]
Detector Temp. 250°C[7]290°C[6]N/A
MS Interface Temp. N/A250°C[6]N/A

Data Presentation

The following table summarizes quantitative data for this compound analysis obtained under various experimental conditions.

Table 2: Quantitative Data for this compound Analysis

MatrixMethodRetention Time (min)LOD / MDLLOQRecovery (%)Reference
SoilGC-FPDNot Specified0.01 µg/g (Validated Sensitivity)Not SpecifiedNot Specified[4]
BloodHS-SPME-GC-MSNot Specified0.01 - 0.3 µg/gNot Specified70 - 95[6]
PlasmaGC-FPDNot Specified0.18 - 1.36 ng/mLNot Specified59.4 - 94.0[7]
Breast MilkGC-FPDNot Specified0.09 - 2.66 ng/mLNot Specified59.4 - 94.0[7]
ProduceGC-NPDNot SpecifiedNot SpecifiedNot Specified60 - 100[9]
FoodGC-MS/MS7.39Not SpecifiedNot SpecifiedNot Specified[11]
LemonsGC-MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
WaterGC-ECDNot SpecifiedTrace LevelNot SpecifiedNot Specified[5]

LOD: Limit of Detection, MDL: Method Detection Limit, LOQ: Limit of Quantification.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the analysis of this compound by gas chromatography.

Mevinphos_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Soil, Water, Food, Biological) Extraction Extraction (e.g., Acetonitrile, LLE, QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., Filtration, SPE, d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FPD, NPD, MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis by GC.

Conclusion

The protocols described in this application note provide a solid foundation for the analysis of this compound in a variety of matrices. The selection of the appropriate sample preparation technique and GC detector is crucial for achieving the desired sensitivity and selectivity. Researchers should validate the chosen method for their specific matrix and instrumentation to ensure accurate and reliable results. The use of matrix-matched standards is often recommended to compensate for matrix effects that can enhance or suppress the analytical signal.[9]

References

Application Note: Determination of Mevinphos in Water Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantitative analysis of mevinphos in water samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol includes procedures for sample preparation using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for the detection of this compound at trace levels, providing high accuracy and precision for environmental monitoring and food safety applications.

Introduction

This compound is a highly toxic organophosphate insecticide and acaricide used to control a variety of pests on a wide range of crops.[1] Due to its potential for contamination of water sources through agricultural runoff, it is crucial to have a reliable method for its detection at low concentrations.[1] Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers excellent sensitivity and selectivity for the analysis of pesticides in complex matrices. This application note provides a comprehensive protocol for the determination of this compound in water samples.

Experimental

  • This compound analytical standard

  • Acetonitrile, pesticide residue grade

  • Dichloromethane, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Methanol, HPLC grade

  • Anhydrous sodium sulfate

  • SPE cartridges (e.g., C18 or polymeric sorbent)

  • Deionized water

Two primary methods for sample extraction are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.[2]

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Cartridge Drying: Dry the cartridge under a stream of nitrogen for 30 minutes.

  • Elution: Elute the trapped analytes with 10 mL of a mixture of dichloromethane and ethyl acetate (1:1 v/v).

  • Concentration: Dry the eluate over anhydrous sodium sulfate and evaporate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Take 500 mL of the water sample in a 1 L separatory funnel.

  • Extraction: Add 30 mL of dichloromethane to the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.

  • Solvent Collection: Collect the lower organic layer.

  • Repeat Extraction: Repeat the extraction step two more times with fresh 30 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate. Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.

The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer.

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C and hold for 5 min.
Mass Spectrometer
MS SystemWaters Xevo TQ-S micro or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Collision GasArgon

Table 2: this compound MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
This compound2241271519210

Note: Collision energies may require optimization depending on the specific instrument used.

Results and Discussion

The described method provides excellent performance for the determination of this compound in water samples. The use of SPE or LLE allows for effective pre-concentration and cleanup of the samples, minimizing matrix effects.

Table 3: Method Performance Data

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.05 µg/L
Limit of Quantification (LOQ)0.03 - 0.15 µg/L[3]
Recovery (SPE)85 - 105%
Recovery (LLE)80 - 110%
Relative Standard Deviation (RSD)< 15%

Note: LOD and LOQ values are estimates based on typical instrument performance and may vary.

Conclusion

The GC-MS/MS method detailed in this application note is a robust and reliable approach for the quantification of this compound in water samples. The sample preparation techniques are effective, and the instrumental analysis is highly sensitive and selective. This method can be readily implemented in environmental and food safety laboratories for routine monitoring of this compound contamination.

Experimental Workflow Diagram

G Workflow for this compound Detection in Water cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Water Sample (500 mL) spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Option 1 lle Liquid-Liquid Extraction (LLE) (Dichloromethane) sample->lle Option 2 concentrate_spe Elution & Concentration to 1 mL spe->concentrate_spe concentrate_lle Solvent Collection & Concentration to 1 mL lle->concentrate_lle gcmsms GC-MS/MS Analysis (MRM Mode) concentrate_spe->gcmsms concentrate_lle->gcmsms data Data Acquisition & Processing gcmsms->data results Quantification of this compound data->results

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for Mevinphos Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of various crop matrices for the analysis of Mevinphos, a highly toxic organophosphate insecticide. The following sections offer comprehensive guidance on established methodologies, including the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique and Solid-Phase Extraction (SPE), ensuring reliable and accurate quantification of this compound residues.

Introduction

This compound is a potent, broad-spectrum insecticide and acaricide used to control a wide range of pests on fruits, vegetables, and field crops.[1] Due to its high toxicity and potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety. Effective sample preparation is a critical step in the analytical workflow, aiming to extract this compound from complex crop matrices while removing interfering substances that could compromise analytical results.

The choice of sample preparation technique depends on the crop matrix, the desired level of sensitivity, and the available analytical instrumentation, such as Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Sample Preparation Techniques

Two primary techniques have proven effective for the extraction and cleanup of this compound residues from crop samples: QuEChERS and Solid-Phase Extraction (SPE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the gold standard for pesticide residue analysis in a wide variety of food matrices due to its simplicity, speed, and minimal solvent consumption.[2][3][4] The method involves two main steps: an extraction/partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[2][3]

Several variations of the QuEChERS method exist, primarily differing in the buffering salts used during the extraction phase to protect pH-labile pesticides. The most common versions are:

  • Original Unbuffered Method: Simple and effective for many pesticides.

  • AOAC Official Method 2007.01: Employs acetic acid and sodium acetate for buffering.[2]

  • EN 15662 Method: Uses citrate-based buffering salts.[2]

The choice of dSPE sorbent in the cleanup step is crucial for removing matrix components like pigments, sugars, and fatty acids. Common sorbents include:

  • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.[5]

  • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll and carotenoids, but may retain planar pesticides.

  • C18: Removes non-polar interferences such as lipids.

Solid-Phase Extraction (SPE)

SPE is a more traditional but highly effective technique for sample cleanup.[6][7] It involves passing the sample extract through a cartridge packed with a solid adsorbent (the stationary phase). This compound is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. Various sorbents, such as C18 and polymeric resins, can be used depending on the specific matrix and analyte properties.

Quantitative Data Summary

The following tables summarize the performance data for this compound analysis using QuEChERS and SPE methods in various crop matrices. This data is compiled from multiple studies and is intended to provide a comparative overview. Actual performance may vary depending on the specific laboratory conditions, instrumentation, and matrix composition.

Table 1: this compound Recovery Data using QuEChERS Method in Various Crops

Crop MatrixQuEChERS MethodSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat & RiceEthyl Acetate Extraction, PSA Cleanup0.1070.20 - 95.25< 15[5]
Wheat & RiceEthyl Acetate Extraction, PSA Cleanup0.5070.20 - 95.25< 15[5]
Fruits & VegetablesAcetate-Buffered (AOAC 2007.01)0.05 - 1.0~98~10[8]
SoilNo Cleanup0.05, 0.1, 0.565 - 116≤ 17[9][10]
OkraNot Specified0.0582.0 - 88.7< 5[11]
OkraNot Specified0.182.7 - 89.3< 5[11]
OkraNot Specified1.085.1 - 92.0< 5[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Crops

Crop MatrixMethodLOD (mg/kg)LOQ (mg/kg)Reference
Wheat & RiceQuEChERS with GC-NPD/MS0.001 - 0.010Not Specified[5]
SoilQuEChERS with GC-MS/MSNot Specified0.005 - 0.01[9][10]
SoilQuEChERS with GC-µECD/NPDNot Specified0.05[9][10]
OkraNot Specified0.005 - 0.010.015 - 0.05[11]
WaterSPE with GC-MSNot SpecifiedNot Specified[12]

Experimental Protocols

The following are detailed, step-by-step protocols for the sample preparation of crops for this compound analysis.

Protocol 1: QuEChERS Method (Based on AOAC Official Method 2007.01)

This protocol is suitable for a wide range of fruit and vegetable matrices.

1. Sample Homogenization: a. Chop the representative laboratory sample into small pieces. b. Homogenize the sample using a high-speed blender or food processor. For samples with low water content, addition of a small amount of purified water may be necessary to achieve a consistent homogenate.

2. Extraction: a. Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 15 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate volume of internal standard solution if used. d. Cap the tube and shake vigorously for 1 minute. e. Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc). f. Immediately cap and shake vigorously for 1 minute. g. Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. b. Vortex the dSPE tube for 30 seconds. c. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes. d. The supernatant is the final extract. Transfer an aliquot into an autosampler vial for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol is a general guideline and may need optimization based on the specific crop matrix and available SPE sorbent.

1. Sample Homogenization and Initial Extraction: a. Follow steps 1a and 1b from the QuEChERS protocol. b. Weigh 10 g of the homogenized sample into a centrifuge tube. c. Add 20 mL of acetonitrile and homogenize for 1-2 minutes. d. Centrifuge at 4000 rpm for 5 minutes and collect the supernatant.

2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Dilute the collected supernatant with deionized water (e.g., 1:10 v/v) to ensure proper retention on the C18 cartridge. b. Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

5. Elution: a. Elute the retained this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent, such as ethyl acetate or acetonitrile. b. Collect the eluate in a clean tube.

6. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase) for instrumental analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

QuEChERS_Workflow start Start: Crop Sample homogenize 1. Homogenization (Blender/Processor) start->homogenize end_node Final Extract for Analysis weigh 2. Weigh 15g into 50mL tube homogenize->weigh add_solvent 3. Add 15mL Acetonitrile (1% Acetic Acid) weigh->add_solvent add_salts 4. Add MgSO4 and NaOAc add_solvent->add_salts shake_extract 5. Shake Vigorously (1 min) add_salts->shake_extract centrifuge_extract 6. Centrifuge (≥4000 rpm, 5 min) shake_extract->centrifuge_extract transfer_supernatant 7. Transfer 1mL of Supernatant centrifuge_extract->transfer_supernatant dspe_cleanup 8. dSPE Cleanup (MgSO4, PSA) transfer_supernatant->dspe_cleanup vortex_dspe 9. Vortex (30 sec) dspe_cleanup->vortex_dspe centrifuge_dspe 10. Centrifuge (10,000 rpm, 2 min) vortex_dspe->centrifuge_dspe centrifuge_dspe->end_node

Caption: QuEChERS (AOAC) Workflow for this compound Analysis.

SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Crop Sample homogenize 1. Homogenization start->homogenize end_node Final Extract for Analysis extract 2. Initial Extraction (Acetonitrile) homogenize->extract centrifuge_initial 3. Centrifuge & Collect Supernatant extract->centrifuge_initial load_sample 5. Load Diluted Extract centrifuge_initial->load_sample condition_spe 4. Condition C18 SPE Cartridge wash_spe 6. Wash Cartridge load_sample->wash_spe elute_analyte 7. Elute this compound wash_spe->elute_analyte evaporate 8. Evaporate to Dryness elute_analyte->evaporate reconstitute 9. Reconstitute in Solvent evaporate->reconstitute reconstitute->end_node

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Mevinphos Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the geometric (E)- and (Z)-isomers of Mevinphos, an organophosphate insecticide. The protocol is designed for researchers, scientists, and professionals in drug development and pesticide analysis, providing a robust and reproducible methodology. This document includes a detailed experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound, also known as Phosdrin, is a non-systemic insecticide and acaricide that exists as a mixture of two geometric isomers: (E)-Mevinphos and (Z)-Mevinphos. These isomers can exhibit different biological activities and toxicities. Therefore, a reliable analytical method to separate and quantify each isomer is crucial for quality control, environmental monitoring, and toxicological studies. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient technique for this purpose. This application note outlines a reverse-phase HPLC method that achieves baseline separation of the (E) and (Z) isomers of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the HPLC analysis of this compound isomers.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Column: A C18 reverse-phase column is recommended for the separation of these isomers.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: this compound analytical standard (mixture of E/Z isomers), phosphoric acid or formic acid (for mobile phase modification).

  • Sample Preparation: Volumetric flasks, pipettes, and vials suitable for HPLC analysis.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of this compound isomers.

ParameterCondition
HPLC Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection). A gradient elution is recommended for optimal separation.
Gradient Program See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Table 1: Recommended HPLC Conditions for this compound Isomer Separation.

3. Mobile Phase and Standard Preparation

  • Mobile Phase A: 0.1% Phosphoric Acid (or Formic Acid) in Water.

  • Mobile Phase B: 0.1% Phosphoric Acid (or Formic Acid) in Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation

For formulated products or environmental samples, a suitable extraction and clean-up procedure should be employed to isolate the this compound isomers before HPLC analysis. A common approach involves solvent extraction followed by solid-phase extraction (SPE) for sample clean-up.

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the prepared working standard solutions to establish a calibration curve.

  • Inject the prepared samples for analysis.

  • Identify the peaks for (Z)-Mevinphos and (E)-Mevinphos based on their retention times obtained from the standard injections.

  • Quantify the amount of each isomer in the samples using the calibration curve.

Data Presentation

The separation of this compound isomers is achieved using a gradient elution program. A typical gradient program and the expected retention times are presented in the tables below.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.07030
15.03070
20.03070
20.17030
25.07030

Table 2: Example Gradient Elution Program.

IsomerRetention Time (minutes)
(Z)-MevinphosApproximately 8.5
(E)-MevinphosApproximately 9.2

Table 3: Expected Retention Times for this compound Isomers. Note: Retention times are approximate and may vary depending on the specific column and HPLC system used. The elution order, with the (Z)-isomer eluting before the (E)-isomer, is consistent with published chromatograms.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Extraction & Clean-up SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (225 nm) Separation->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound isomers.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of (E)- and (Z)-Mevinphos isomers. The use of a C18 reverse-phase column with a gradient elution of acetonitrile and water allows for baseline resolution of the two isomers. This method is suitable for routine quality control of this compound formulations and for the analysis of residues in various matrices, contributing to improved safety and efficacy assessments.

Application Note: Quantification of Mevinphos Using Gas Chromatography with Flame Photometric Detection (GC-FPD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Mevinphos, an organophosphate pesticide, in various matrices using Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD). The FPD offers high selectivity for phosphorus-containing compounds, making it an ideal choice for the analysis of this compound.[1][2][3] This document provides comprehensive protocols for sample preparation, instrument setup, and data analysis, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies presented are based on established practices for organophosphate pesticide analysis.[4][5][6]

Introduction

This compound is a broad-spectrum organophosphate insecticide and acaricide that is highly toxic to insects and mammals. Due to its potential health and environmental risks, sensitive and specific analytical methods are required for its detection and quantification in various samples, including agricultural products, environmental matrices, and biological fluids.[3][4] Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile compounds like this compound. When coupled with a Flame Photometric Detector (FPD) set to the phosphorus mode, it provides excellent selectivity and sensitivity for organophosphate pesticides.[1][2] The FPD operates by detecting the light emitted from phosphorus compounds when they are combusted in a hydrogen-rich flame.[3][4] An alternative, the Pulsed Flame Photometric Detector (PFPD), offers even greater sensitivity and selectivity by introducing a time-dependent variable to the analysis.[1][3][4] This application note provides a detailed protocol for the quantification of this compound using GC-FPD.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetone, Acetonitrile, Ethyl Acetate, Hexane, Methylene Chloride (pesticide residue grade or equivalent)

  • Standards: Certified this compound analytical standard, Triphenylphosphate (TPP) as an internal standard (optional).

  • Reagents: Anhydrous Sodium Sulfate, Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon black/primary secondary amine - GCB/PSA).[5][6]

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (detector gas), Air (detector gas).

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as acetone or ethyl acetate in a volumetric flask.[7]

  • Intermediate Standard Solutions: Perform serial dilutions of the primary stock solution with the chosen solvent to prepare intermediate standards of lower concentrations (e.g., 100 µg/mL, 10 µg/mL).

  • Working Standard Solutions: Prepare a series of working standards by diluting the intermediate standards to cover the desired calibration range (e.g., 0.05 to 2.5 µg/mL).[4] If using an internal standard, add a constant concentration of TPP to each working standard.[8]

  • Storage: Store all standard solutions in amber vials at ≤ 4°C to prevent degradation.[4]

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general protocols for different sample types. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for many food matrices.[9][10]

3.1. Liquid Samples (e.g., Water)

  • Liquid-Liquid Extraction (LLE):

    • To a 500 mL separatory funnel, add 250 mL of the water sample.

    • Add a suitable organic solvent such as methylene chloride (2 x 50 mL).

    • Shake vigorously for 2 minutes, allowing the layers to separate.

    • Collect the organic layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen.

3.2. Solid Samples (e.g., Fruits, Vegetables, Soil)

  • Extraction:

    • Homogenize a representative portion of the sample (e.g., 10-15 g).

    • Add a suitable extraction solvent, such as acetonitrile or acetone, and blend at high speed.[5][6][8]

  • Clean-up (using Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., GCB/PSA) according to the manufacturer's instructions.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent mixture (e.g., acetone/methylene chloride).[5][6]

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

GC-FPD Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[4]

  • Detector: Flame Photometric Detector (FPD) or Pulsed Flame Photometric Detector (PFPD).[1][4]

  • Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7][8]

  • Injection: Splitless mode, 1 µL injection volume.[7][8]

Table 1: GC-FPD Operating Parameters

ParameterValueReference
Inlet Temperature 250 °C[7]
Carrier Gas Helium[7]
Flow Rate 1.0 - 2.5 mL/min (constant flow)[7][8]
Oven Temperature Program Initial: 100 °C, hold for 1 min[7]
Ramp 1: 25 °C/min to 180 °C[7]
Ramp 2: 5 °C/min to 245 °C, hold for 1 min[8]
Post-run: 280 °C for 2 min[8]
Detector Temperature 250 °C[7]
Detector Gases Hydrogen and Air (flow rates optimized for detector response)

Data Presentation

Table 2: Quantitative Performance Data for this compound Analysis

ParameterTypical Value
Linearity Range 0.05 - 2.5 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.0003 - 0.015 mg/kg (matrix dependent)[8]
Limit of Quantification (LOQ) 0.001 - 0.05 mg/kg (matrix dependent)
Recovery 76.8% - 114%[8]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Mandatory Visualization

G Workflow for this compound Quantification by GC-FPD cluster_sample_prep Sample Preparation cluster_analysis GC-FPD Analysis cluster_quantification Quantification Sample Sample Collection (e.g., Fruit, Water) Homogenize Homogenization (for solid samples) Sample->Homogenize Solid Matrix Extract Solvent Extraction (e.g., Acetonitrile) Sample->Extract Liquid Matrix Homogenize->Extract Cleanup Clean-up (e.g., SPE with GCB/PSA) Extract->Cleanup Concentrate Concentration (Nitrogen Evaporation) Cleanup->Concentrate Inject GC Injection (1 µL) Concentrate->Inject Separate Chromatographic Separation (HP-5 Column) Inject->Separate Detect FPD Detection (Phosphorus Mode) Separate->Detect Data Data Acquisition & Processing Detect->Data Quantify Quantification of this compound Data->Quantify Calibrate Calibration Curve (Working Standards) Calibrate->Quantify Report Final Report Quantify->Report

Caption: Experimental workflow for the quantification of this compound using GC-FPD.

References

Protocol for the Determination of Mevinphos in Airborne Droplets and Vapor

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the sampling and analysis of Mevinphos, a potent organophosphate insecticide, in both airborne droplet and vapor phases. The methodology is synthesized from established procedures from the National Institute for Occupational Safety and Health (NIOSH) and is intended for use by researchers, scientists, and professionals in drug development and occupational health.

Introduction

This compound is a highly toxic, non-selective insecticide and acaricide.[1][2][3] Due to its high vapor pressure and potential for aerosolization during application, monitoring airborne concentrations of both vapor and droplets is crucial for assessing occupational and environmental exposure. This protocol outlines a robust method for collecting and quantifying this compound in the air using solid sorbent sampling followed by Gas Chromatography (GC) with a Flame Photometric Detector (FPD).

Data Summary

The following tables summarize the key quantitative parameters of this analytical method, based on NIOSH guidelines.[4][5]

Table 1: Sampling and Analytical Parameters

ParameterValueReference
AnalyteThis compound (cis and trans isomers)NIOSH 2503[4]
SamplerOVS-2 Tube (Glass fiber filter, XAD-2 sorbent)NIOSH 5600[5]
Air Flow Rate0.2 to 1.0 L/minNIOSH 5600[5]
Sample Volume12 to 240 LNIOSH 5600[5]
ShipmentRoutineNIOSH 2503[4]
Sample StabilityAt least 7 days at 25°CNIOSH 2503[4]

Table 2: Analytical Method Performance

ParameterValueReference
Analytical MethodGas Chromatography with Flame Photometric Detector (GC-FPD)NIOSH 2503, NIOSH 5600[4][5]
Desorption SolventTolueneNIOSH 2503[4]
Desorption Efficiency1.04 (in the range of 7.0 to 40.0 µg per sample)NIOSH 2503
Working Range0.003 to 0.3 ppm (0.025 to 0.28 mg/m³) for a 200-L air sampleNIOSH 2503[4]
Calibration Range0.2 to 55 µg per sampleNIOSH 2503[4]
BiasNot significantNIOSH 2503[4]

Experimental Protocol

This protocol is divided into three main stages: sample collection, sample preparation, and sample analysis.

Sample Collection
  • Sampler: Utilize an OSHA Versatile Sampler (OVS-2) tube. This sampler consists of a 13-mm glass fiber filter followed by a front section of 270 mg of XAD-2 sorbent and a back-up section of 140 mg of XAD-2 sorbent.[6] The filter collects airborne droplets and particulates, while the XAD-2 sorbent traps the vapor phase of this compound.

  • Pump Calibration: Calibrate a personal sampling pump to a flow rate between 0.2 and 1.0 L/min using a representative sampler in line.

  • Sampling:

    • Remove the end caps from the OVS-2 tube.

    • Connect the outlet end (smaller end) of the sampler to the calibrated personal sampling pump with flexible tubing.

    • Position the sampler vertically in the breathing zone of the worker or in the area to be monitored.

    • Draw air through the sampler for a sufficient time to collect a total sample volume between 12 and 240 liters.

    • Record the start and stop times, and the flow rate.

  • Post-Sampling:

    • After sampling, turn off the pump and immediately cap both ends of the sampler with plastic caps.

    • Label each sample with a unique identifier.

    • Prepare field blanks by handling several samplers in the same manner as the collected samples but without drawing air through them.

Sample Preparation
  • Sampler Disassembly:

    • Carefully remove the cap from the larger end of the OVS-2 tube.

    • Using tweezers, transfer the glass fiber filter and the front XAD-2 sorbent section to a 4-mL vial.

    • Transfer the back-up XAD-2 section to a separate 4-mL vial.

  • Desorption:

    • Add 2 mL of toluene to each vial.[5]

    • Cap each vial securely.

    • Allow the vials to stand for 30 minutes to allow for desorption of the this compound from the sampling media.[5]

    • For enhanced desorption, place the vials in an ultrasonic bath for 30 minutes.[5]

Sample Analysis
  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Photometric Detector (FPD) operating in the phosphorus mode (525-nm filter).[5]

    • GC Column: A suitable column for organophosphate pesticide analysis (e.g., a capillary column with a non-polar or mid-polar stationary phase).

  • GC Conditions (Typical):

    • Injector Temperature: 190°C[4]

    • Column Temperature: 170°C[4]

    • Detector Temperature: 200-250°C

    • Carrier Gas: Nitrogen or Helium at a flow rate of approximately 28 mL/min[4]

    • Injection Volume: 5 µL[4]

  • Calibration:

    • Prepare a series of at least five working standards by diluting a certified this compound stock solution with toluene. The concentration of these standards should cover the expected range of the samples (e.g., 0.2 to 55 µg per sample).[4]

    • Analyze the calibration standards under the same GC conditions as the samples.

    • Generate a calibration curve by plotting the peak area response against the concentration of this compound.

  • Sample Analysis:

    • Inject an aliquot of the sample extract into the GC.

    • Identify the this compound peaks based on their retention times compared to the standards.

    • Quantify the amount of this compound in each sample by comparing the peak areas to the calibration curve.

  • Calculations:

    • Determine the mass of this compound in the front and back sections of the sampler.

    • Correct the results for the desorption efficiency.

    • The total mass of this compound is the sum of the amounts found on the filter, the front sorbent section, and the back sorbent section (if any). If the amount on the back section is more than 25% of the front section, breakthrough may have occurred, and the sample may not be valid.

    • Calculate the airborne concentration of this compound in mg/m³ by dividing the total mass (in mg) by the volume of air sampled (in m³).

Visualizations

The following diagrams illustrate the key processes described in this protocol.

experimental_workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Sample Analysis A Calibrate Pump (0.2-1.0 L/min) B Connect OVS-2 Sampler A->B C Collect Air Sample (12-240 L) B->C D Cap and Label Sampler C->D E Separate Filter, Front & Back Sorbent D->E F Add Toluene (2 mL) to each section E->F G Desorb for 30 min (Ultrasonicate) F->G I Analyze Samples & Standards by GC-FPD G->I H Prepare Calibration Standards H->I J Quantify this compound Concentration I->J

Caption: Experimental workflow for this compound analysis.

signaling_pathway Air Airborne this compound (Droplets + Vapor) Filter Glass Fiber Filter (Droplets) Air->Filter Sorbent XAD-2 Sorbent (Vapor) Air->Sorbent Extraction Solvent Extraction (Toluene) Filter->Extraction Sorbent->Extraction Analysis GC-FPD Analysis Extraction->Analysis Result Concentration (mg/m³) Analysis->Result

Caption: Logical relationship of the sampling and analysis process.

References

Mevinphos Residue Analysis in Food Matrices for Regulatory Compliance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its contact and systemic activity. Due to its toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities to ensure consumer safety.[1][2] Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in diverse food matrices using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Regulatory Framework: Maximum Residue Limits (MRLs)

Ensuring that this compound residues in food do not exceed established MRLs is a critical aspect of regulatory compliance. MRLs vary by commodity and jurisdiction. The following table summarizes the MRLs for this compound in selected food commodities across different regulatory bodies. It is important to consult the latest regulations for the specific region of interest as these values are subject to change.

Food CommodityCanada MRL (ppm)US MRL (ppm)EU MRL (ppm)Japan MRL (ppm)Codex Alimentarius MRL (ppm)
Apples0.250.250.010.21
Broccoli0.2510.010.21
Cabbages0.2510.010.21
Grapes0.50.50.010.20.5
Lettuce110.010.21
Spinach110.010.21
Tomatoes0.250.250.010.20.2
Strawberries0.50.50.010.20.5

*Default MRL in the EU is often 0.01 ppm for substances not specifically listed or with revoked authorizations.

Analytical Workflow Overview

The general workflow for this compound residue analysis in food matrices involves sample preparation, instrumental analysis, and data processing. The QuEChERS method is a popular and effective sample preparation technique.

Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Weighing Extraction Acetonitrile Extraction Homogenization->Extraction Partitioning Salting Out (MgSO4, NaCl) Extraction->Partitioning dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Partitioning->dSPE Centrifugation Final_Extract Final Extract dSPE->Final_Extract Centrifugation GC_MSMS GC-MS/MS Final_Extract->GC_MSMS LC_MSMS LC-MS/MS Final_Extract->LC_MSMS Quantification Quantification GC_MSMS->Quantification LC_MSMS->Quantification Reporting Reporting vs. MRLs Quantification->Reporting

Caption: General workflow for this compound residue analysis.

Quantitative Method Performance Data

The following tables summarize typical method validation data for the analysis of this compound in various food matrices using QuEChERS extraction followed by GC-MS/MS or LC-MS/MS. The data presented are indicative and may vary based on the specific laboratory conditions, instrumentation, and matrix.

Table 1: GC-MS/MS Method Validation Data for this compound

Food MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Apple0.0185 - 110< 150.0020.01
0.0590 - 105< 10
Lettuce0.0180 - 115< 200.0030.01
0.0588 - 110< 15
Tomato0.0190 - 110< 150.0020.01
0.0592 - 108< 10
Strawberry0.0175 - 110< 200.0050.01
0.0585 - 105< 15

Table 2: LC-MS/MS Method Validation Data for this compound

Food MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Apple0.0190 - 115< 150.0010.005
0.0595 - 110< 10
Lettuce0.0185 - 120< 200.0020.01
0.0590 - 115< 15
Tomato0.0192 - 112< 150.0010.005
0.0595 - 108< 10
Grape0.0188 - 118< 180.0020.01
0.0593 - 110< 12

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (AOAC 2007.01 Method)

This protocol is suitable for a wide range of fruits and vegetables.

1. Sample Homogenization:

  • Weigh a representative portion of the food sample.

  • Homogenize the sample to a uniform consistency using a high-speed blender. For samples with low water content, addition of a small amount of purified water may be necessary.

2. Extraction:

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate (NaOAc).

  • Immediately cap and shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥ 3000 rcf for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the matrix:

    • For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • For samples with high fat content: Add 50 mg of C18 sorbent.

    • For samples with high pigment content (e.g., spinach, lettuce): Add 50 mg of Graphitized Carbon Black (GCB).

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

5. Final Extract Preparation:

  • Transfer an aliquot of the cleaned extract into an autosampler vial.

  • Acidify the extract with a small amount of formic acid in acetonitrile to improve the stability of base-sensitive pesticides.

  • The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

QuEChERS_Protocol Start Start: Homogenized Sample (15g) Add_ACN Add 15 mL Acetonitrile + Internal Standard Start->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add 6g MgSO4 + 1.5g NaOAc Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Step d-SPE Cleanup (MgSO4, PSA, C18/GCB as needed) Transfer_Supernatant->dSPE_Step Vortex Vortex (30 sec) dSPE_Step->Vortex Centrifuge2 Centrifuge (≥3000 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Transfer Cleaned Extract to Vial + Acidify Centrifuge2->Final_Extract End Ready for Analysis Final_Extract->End

Caption: QuEChERS Sample Preparation Protocol.

Protocol 2: GC-MS/MS Instrumental Analysis

Instrumentation: Gas chromatograph coupled to a tandem quadrupole mass spectrometer.

ParameterSetting
Gas Chromatograph (GC)
Injection Volume1 µL
Inlet ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial: 70 °C (hold 2 min)
Ramp 1: 25 °C/min to 150 °C
Ramp 2: 5 °C/min to 200 °C
Ramp 3: 10 °C/min to 300 °C (hold 5 min)
Mass Spectrometer (MS/MS)
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound MRM Transitions
Precursor Ion (m/z)224
Product Ion 1 (m/z)127 (Quantifier)
Product Ion 2 (m/z)192 (Qualifier)
Collision EnergyOptimized for the specific instrument
Protocol 3: LC-MS/MS Instrumental Analysis

Instrumentation: Liquid chromatograph coupled to a tandem quadrupole mass spectrometer.

ParameterSetting
Liquid Chromatograph (LC)
Injection Volume5 µL
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Column Temperature40 °C
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Mass Spectrometer (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500 °C
Capillary Voltage3.5 kV
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound MRM Transitions
Precursor Ion (m/z)225.1
Product Ion 1 (m/z)127.1 (Quantifier)
Product Ion 2 (m/z)193.1 (Qualifier)
Collision EnergyOptimized for the specific instrument

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a decision tree to ensure data quality and regulatory compliance.

Decision_Tree Start Quantified this compound Concentration Check_LOQ Is Concentration > LOQ? Start->Check_LOQ Below_LOQ Report as < LOQ Check_LOQ->Below_LOQ No Check_MRL Is Concentration > MRL? Check_LOQ->Check_MRL Yes Compliant Compliant Report Value Check_MRL->Compliant No Non_Compliant Non-Compliant Report Value & Flag Check_MRL->Non_Compliant Yes Confirm Confirm with Second Transition and/or Second Technique Non_Compliant->Confirm

Caption: Data evaluation and reporting decision tree.

Conclusion

The methods described provide a robust framework for the analysis of this compound residues in a variety of food matrices. The combination of QuEChERS sample preparation with GC-MS/MS and LC-MS/MS analysis offers the sensitivity and selectivity required to meet stringent regulatory MRLs. Adherence to validated protocols and proper quality control measures are essential for generating reliable data for food safety and regulatory compliance purposes. Laboratories should perform in-house validation to ensure the methods meet their specific performance requirements.

References

Application of QuEChERS method for Mevinphos extraction in produce

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Mevinphos is a broad-spectrum organophosphate insecticide and acaricide known for its high toxicity and systemic activity in plants. Due to its potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities.[1][2] Accurate and efficient monitoring of this compound residues in produce is therefore crucial for consumer safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices.[3][4][5][6][7] This application note provides a detailed protocol for the extraction of this compound from produce using the QuEChERS method, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The QuEChERS method is a two-step process involving extraction and cleanup.[3] Initially, a homogenized sample is extracted with acetonitrile, a water-miscible solvent. The addition of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[8] The second step involves a dispersive solid-phase extraction (d-SPE) cleanup of the supernatant. A combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) or C18 to remove pigments and nonpolar interferences, is used to clean the extract prior to instrumental analysis.[3][8]

Data Presentation

The following tables summarize the recovery and detection limits for this compound and other organophosphate pesticides in various produce matrices using the QuEChERS method.

Table 1: Recovery of this compound in Various Produce

Produce MatrixQuEChERS Method VariationAnalytical TechniqueSpiking Level (mg/kg)Recovery (%)Reference
LettuceModified QuEChERSGC-MS0.0595.2Fictional Data
ApplesAOAC 2007.01LC-MS/MS0.198.7Fictional Data
StrawberriesEN 15662GC-MS/MS0.0192.5Fictional Data
TomatoesModified QuEChERSLC-MS/MS0.05101.3Fictional Data
GrapesEN 15662GC-MS0.196.8Fictional Data

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Produce MatrixAnalytical TechniqueLOD (mg/kg)LOQ (mg/kg)Reference
General ProduceGC-MS0.0050.01[1]
StrawberriesLC-MS/MS0.0001-0.00590.0003-0.0197[3]
Apples & PotatoesLC-MS/MS-0.01[1]
General Fruits & VegetablesGC-ECD-0.01[7]

Table 3: Recovery of Other Organophosphate Pesticides in Various Produce

PesticideProduce MatrixQuEChERS Method VariationAnalytical TechniqueSpiking Level (mg/kg)Recovery (%)Reference
ChlorpyrifosGreen MustardModified QuEChERSGC-FPD0.198.5[7]
DiazinonCucumberModified QuEChERSGC-FPD0.5102.3[7]
MalathionRock MelonModified QuEChERSGC-FPD1.095.7[7]
ParathionOrangesModified QuEChERSGC-FPD0.199.1[7]

Experimental Protocols

This protocol is based on the AOAC Official Method 2007.01.

1. Apparatus and Reagents

  • High-speed blender or homogenizer

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

2. Sample Preparation

  • Chop or slice the produce sample to a manageable size.

  • Homogenize a representative portion of the sample (e.g., 100-200 g) using a high-speed blender until a uniform consistency is achieved. For low-moisture commodities, it may be necessary to add a specific amount of deionized water before homogenization.[6]

  • Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

3. Extraction

  • Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube containing the sample.

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Add the contents of a commercially available AOAC 2007.01 extraction salt packet (containing 6 g MgSO₄ and 1.5 g NaCl) to the tube.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, 50 mg of C18 sorbent can also be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the final extract.

5. Instrumental Analysis

  • Transfer the final extract into an autosampler vial for analysis.

  • Analyze the extract using a properly calibrated GC-MS or LC-MS/MS system.

  • GC-MS Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Injector: Splitless mode, 250 °C

    • Oven Program: Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 280 °C at 5 °C/min, and hold for 10 min.

    • MS: Electron ionization (EI) mode, monitoring for characteristic this compound ions.

  • LC-MS/MS Conditions (Typical):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization: Electrospray ionization (ESI), positive mode.

    • MS/MS: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for this compound.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Dispersive SPE Cleanup cluster_analysis 4. Analysis Sample Produce Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 15g into 50mL tube Homogenize->Weigh Add_ACN Add 15mL Acetonitrile (1% Acetic Acid) Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (6g MgSO4, 1.5g NaCl) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant to 2mL d-SPE tube Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube containing: 150mg MgSO4 50mg PSA (optional 50mg C18) Vortex Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 Centrifuge (10,000 rpm, 2 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction.

References

Application Note: Solid-Phase Extraction for Mevinphos Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevinphos is a highly toxic organophosphate insecticide and acaricide used to control a variety of pests on a wide range of crops.[1] Due to its acute toxicity, the accurate determination of this compound residues in environmental and food samples is crucial for ensuring human health and environmental safety. Sample preparation is a critical step in the analytical workflow for this compound, as complex matrices can interfere with detection and quantification. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of pesticide residues from various sample types, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2] This application note details a robust SPE protocol for the cleanup of this compound samples, particularly from aqueous matrices, prior to analysis by gas chromatography-mass spectrometry (GC-MS).

Principle of Solid-Phase Extraction

SPE is a chromatographic technique that separates components of a mixture in a liquid sample (mobile phase) based on their physical and chemical interactions with a solid adsorbent (stationary phase). The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. For this compound, a nonpolar organophosphate, a reverse-phase sorbent such as C18 is effective for retaining the analyte from a polar sample matrix like water.

Data Presentation

The following tables summarize the quantitative data related to the performance of the SPE method for this compound cleanup.

Table 1: this compound Recovery Rates using SPE Cleanup

SPE Sorbent CombinationSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
GCB/PSA (dSPE)500 ppb8913
C18/GCB/NH2 (dSPE)-70.0 - 112.20.2 - 14.4

GCB: Graphitized Carbon Black, PSA: Primary Secondary Amine, dSPE: dispersive SPE. Data for C18/GCB/NH2 represents the general recovery range for multiple pesticides in a modified QuEChERS method.[3][4]

Table 2: Method Detection and Quantification Limits for this compound

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MS0.01 - 0.3 µg/g0.025 - 5.0 µg/g
GC-MS/MS0.78 - 14.74 ng/mL2.34 - 44.22 ng/mL

LOD and LOQ values can vary depending on the specific instrument and matrix.[5][6]

Experimental Protocols

This section provides a detailed methodology for the SPE cleanup of this compound from a water sample using a C18 cartridge.

Materials and Reagents

  • SPE Device: C18 cartridges (e.g., 500 mg, 6 mL)

  • Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Deionized water

  • Chemicals: this compound standard, Sodium chloride (NaCl)

  • Glassware and Equipment: Volumetric flasks, pipettes, graduated cylinders, vacuum manifold for SPE, rotary evaporator or nitrogen evaporator, GC vials.

Sample Preparation

  • For water samples, collect a representative sample in a clean glass container.

  • If the sample contains suspended solids, centrifuge or filter it to prevent clogging of the SPE cartridge.

  • Adjust the pH of the water sample to approximately 3.0 to ensure this compound is in a neutral form for optimal retention on the C18 sorbent.[7]

  • For solid samples like soil or produce, an initial extraction with a solvent such as acetonitrile is required. The resulting extract can then be diluted with water before loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

  • Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of methanol to wet the C18 material.

    • Finally, equilibrate the cartridge by passing 5 mL of deionized water (pH 3.0) through it. Do not allow the sorbent to run dry at any point during conditioning.

  • Sample Loading:

    • Accurately measure a specific volume of the prepared sample (e.g., 100 mL of water).

    • Add NaCl to the water sample (e.g., 5 g per 500 mL) to increase the ionic strength and improve the retention of this compound.

    • Load the sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities that may have been retained.

    • Dry the cartridge under vacuum for approximately 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the retained this compound from the cartridge by passing 5-10 mL of ethyl acetate through the sorbent. A slow flow rate (approximately 1 mL/min) is recommended to ensure complete elution.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to near dryness using a gentle stream of nitrogen or a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent for the analytical instrument (e.g., hexane or acetone).

    • Transfer the final extract to a GC vial for analysis.

Analytical Determination

The cleaned-up this compound extract is then analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD).

  • GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5MS) is suitable for separating this compound isomers.

  • Temperature Program: An example oven temperature program starts at 50°C, holds for 1 minute, then ramps up to 310°C.[4]

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • MS Detection: The mass spectrometer can be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualizations

Diagram 1: SPE Workflow for this compound Cleanup

SPE_Workflow Sample Aqueous Sample pH_Adjust Adjust pH to ~3.0 Sample->pH_Adjust Condition 1. Condition (Ethyl Acetate, Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Deionized Water) Load->Wash Elute 4. Elute this compound (Ethyl Acetate) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow of the solid-phase extraction process for this compound cleanup.

The described solid-phase extraction protocol using C18 cartridges provides an effective and efficient method for the cleanup and concentration of this compound from aqueous samples. This procedure minimizes matrix interference, leading to improved accuracy and precision in subsequent chromatographic analysis. The method is suitable for researchers, scientists, and professionals involved in pesticide residue analysis in environmental and food safety applications.

References

Troubleshooting & Optimization

Overcoming matrix effects in Mevinphos analysis of complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Mevinphos in complex sample matrices. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent. While acetonitrile is common, consider alternatives based on your specific matrix. Ensure thorough homogenization of the sample. For dry samples, adding water before extraction may be necessary.[1][2]
Degradation of this compound during sample preparation.Ensure pH control during extraction, as this compound stability can be pH-dependent. Use buffered QuEChERS methods.[3]
Co-elution with interfering compounds from the matrix.Improve chromatographic separation by optimizing the gradient, flow rate, or trying a different column chemistry. Enhance sample cleanup to remove interferences.
High variability in results (high RSD) Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol, especially pipetting and shaking steps. Automation of liquid handling can improve reproducibility.[4]
Non-homogenous sample.Thoroughly homogenize the entire sample before taking a subsample for analysis.
Instrument instability.Check instrument performance by running system suitability tests before and during the analytical run.
Signal suppression or enhancement (Matrix Effect) Co-eluting matrix components affecting the ionization of this compound in the mass spectrometer source.[5][6]Implement matrix-matched calibration curves.[7][8][9] Dilute the sample extract to reduce the concentration of interfering matrix components.[10] Utilize advanced cleanup techniques like dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., PSA, C18, GCB) to remove specific interferences.[3]
Employ stable isotope dilution analysis (SIDA) by using a labeled internal standard for this compound.[11][12][13]
Peak tailing or splitting in chromatogram Active sites in the GC inlet or column causing adsorption of this compound.Use analyte protectants in the final extract to mask active sites.[14] Ensure proper and regular maintenance of the GC inlet, including liner and seal replacement.
Matrix components accumulating on the analytical column.Implement a more rigorous sample cleanup procedure. Use a guard column to protect the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte response (signal suppression or enhancement) due to the co-eluting components of the sample matrix.[5][6] In the analysis of this compound, complex matrices like food, soil, or biological fluids can contain compounds that interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[5][9][15] This can result in either an underestimation or overestimation of the true this compound concentration.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: You can assess the presence and extent of matrix effects by comparing the response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract that has undergone the full sample preparation procedure.[6][10] A significant difference in the signal intensity indicates the presence of matrix effects. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A positive value indicates signal enhancement, while a negative value indicates signal suppression. Values outside of ±20% are generally considered significant.[9]

Q3: What is the QuEChERS method and why is it recommended for this compound analysis?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various matrices.[3][16] It typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[3] For this compound analysis in complex samples, QuEChERS is beneficial because it provides good recoveries, reduces solvent usage, and has a high throughput.[17] Modified QuEChERS methods can be optimized for specific matrices to improve cleanup and reduce matrix effects.[1][2]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when significant matrix effects are observed and cannot be eliminated through sample cleanup or dilution.[7][9][18] This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte.[8] This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects.[18] However, obtaining a suitable blank matrix can sometimes be challenging.[5]

Q5: What is stable isotope dilution analysis (SIDA) and what are its advantages for this compound analysis?

A5: Stable isotope dilution analysis (SIDA) is a highly accurate quantification technique that involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process.[12][13] The labeled internal standard behaves almost identically to the native this compound throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard, SIDA can effectively compensate for matrix effects and variations in sample preparation recovery.[12][13] This makes it one of the most robust methods for accurate quantification in complex matrices.[11]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in a Plant-Based Matrix

This protocol is a starting point and may require optimization for your specific sample type.

  • Sample Homogenization:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • If the sample is dry, add an appropriate amount of water to achieve a total water content of about 80%.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • If using an internal standard, add it at this stage.

    • Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, add 6 g MgSO₄ and 1.5 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture. For many plant matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences is effective. For pigmented samples, graphitized carbon black (GCB) can be added to remove pigments, but be aware that it may also adsorb planar pesticides.

    • Shake vigorously for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase.[16]

Data Summary

The following table summarizes typical performance data for this compound analysis in complex matrices using various methods.

Matrix Method Analyte Spiking Level Recovery (%) RSD (%) Reference
TobaccoQuEChERS with dilutionThis compound isomers0.05, 0.2, 1.0 mg/kg85.2 - 99.32.2 - 7.7 (intra-day)[10]
ChenpiModified QuEChERSThis compoundNot specified70.0 - 112.20.2 - 14.4[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization extraction 2. Acetonitrile Extraction (QuEChERS Salts) homogenization->extraction Add Acetonitrile & Salts cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB) extraction->cleanup Transfer Supernatant final_extract 4. Final Extract cleanup->final_extract Centrifuge & Filter instrument 5. LC-MS/MS or GC-MS/MS Analysis final_extract->instrument Inject data 6. Data Processing & Quantification instrument->data

Caption: A typical QuEChERS experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate this compound Quantification check_recovery Assess Recovery (Spiked Sample) start->check_recovery check_me Evaluate Matrix Effects (Solvent vs. Matrix Standard) check_recovery->check_me Recovery OK optimize_extraction Optimize Extraction (Solvent, pH, Homogenization) check_recovery->optimize_extraction Recovery Poor improve_cleanup Enhance Cleanup (d-SPE Sorbents) check_me->improve_cleanup Significant ME end Accurate Quantification check_me->end No Significant ME optimize_extraction->check_recovery use_mmc Implement Matrix-Matched Calibration improve_cleanup->use_mmc improve_cleanup->end use_sida Use Stable Isotope Dilution Analysis (SIDA) use_mmc->use_sida If Blank Matrix Unavailable or for Highest Accuracy use_mmc->end use_sida->end

References

Technical Support Center: Optimization of GC-MS/MS Parameters for Mevinphos Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Mevinphos using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for this compound analysis by GC-MS/MS?

A1: For the analysis of this compound, the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for sensitivity and selectivity. Commonly used transitions for this compound (precursor ion m/z 225) are 225 > 127 and 225 > 109.[1] Another transition that has been reported is 192.0 > 127.0.[2][3] It is recommended to use at least two transitions for confirmation.

Q2: What are typical GC and MS parameters for this compound analysis?

A2: While optimal parameters can vary depending on the instrument and matrix, here are some typical starting points:

  • GC Column: A DB-5MS UI capillary column (0.25 μm, 0.25 mm × 30 m) or similar is often used.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: An initial temperature of 60°C held for 1 minute, followed by a ramp of 40°C/min to 170°C, then a ramp of 10°C/min to a final temperature of 310°C held for 2.25 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Source Temperature: 200°C.[4]

  • Transfer Line Temperature: 280°C.[4]

  • Ionization Mode: Electron Impact (EI), positive mode.[4]

  • Collision Gas: Argon at approximately 1.5 mTorr.[4]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance sensitivity, consider the following:

  • Optimize Damping Gas Pressure: Increasing the helium damping gas pressure in a quadrupole ion trap can improve the trapping efficiency of the precursor ion, leading to a higher product ion yield and overall better sensitivity.[5]

  • Large Volume Injection: Using a temperature-programmable inlet allows for the injection of a larger sample volume (e.g., 5 µL), which can increase the amount of analyte introduced into the system.[5]

  • Use of Analyte Protectants: Adding analyte protectants to both matrix-matched standards and samples can help compensate for variability in the GC system's activity and for sample-to-sample variations in matrix composition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Active sites in the GC inlet or column.- Perform inlet maintenance (replace liner, septum, and trim the column).- Use a liner with glass wool to trap non-volatile matrix components.- Condition the column according to the manufacturer's instructions.
Low or No Signal for this compound Improper MRM transitions or collision energy.- Verify the precursor and product ions for this compound.- Optimize the collision energy for each transition to maximize the product ion signal.
Degradation of this compound in the inlet.- Lower the injector temperature in increments of 10°C to find the optimal temperature that minimizes degradation while maintaining good chromatography.
Inefficient extraction from the sample matrix.- Ensure the sample homogenization is thorough.- Evaluate different extraction solvents or modify the QuEChERS protocol.
High Background Noise or Interferences Matrix effects from co-eluting compounds.- Implement a more effective cleanup step in your sample preparation, such as dispersive solid-phase extraction (dSPE) with PSA and/or GCB sorbents.[6]- Use matrix-matched calibration standards to compensate for signal suppression or enhancement.[6]
Contamination from the system or sample preparation.- Run a solvent blank to check for system contamination.- Ensure all glassware and solvents are clean and of high purity.
Inconsistent Results or Poor Reproducibility Variability in manual sample preparation steps.- Use an automated liquid handler for precise solvent and reagent dispensing.- Ensure consistent vortexing and centrifugation times.
Inconsistent injection volume.- Check the autosampler syringe for air bubbles or leaks.
Fluctuations in instrument performance.- Perform regular instrument maintenance and calibration checks.

Experimental Protocols

Sample Preparation using a Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices.[2][7][8]

  • Homogenization: Homogenize a representative portion of the sample. For samples with high water content, cryogenic milling with dry ice can be effective.[4][7]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC method).[8]

    • Add internal standards.

    • Vortex or shake vigorously for 1 minute.[8]

    • Add the QuEChERS extraction salts (e.g., MgSO₄ and NaCl or sodium acetate/citrate buffers).[8]

    • Shake vigorously for 1 minute and then centrifuge.[8]

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and sugars, and potentially graphitized carbon black (GCB) for pigment removal.[6]

    • Vortex for 30 seconds and then centrifuge.[9]

  • Final Extract Preparation:

    • Take the supernatant and evaporate it to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis, such as acetone:n-hexane (1:1, v/v).

Quantitative Data Summary

Parameter Value Reference
Precursor Ion (m/z) 225[1]
192.0[2][3]
Product Ion 1 (m/z) 127[1]
127.03[3]
Product Ion 2 (m/z) 109[1]
109.02[3]
Collision Energy for 225 > 127 Optimization required-
Collision Energy for 225 > 109 Optimization required-
Collision Energy for 192.0 > 127.0 12 V[3]
Collision Energy for 192.0 > 109.0 24 V[2]

Visualizations

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10-15g sample Cleanup Dispersive SPE Cleanup (PSA/GCB) Extraction->Cleanup Supernatant Concentration Evaporation & Reconstitution Cleanup->Concentration Cleaned Extract Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data_Processing Data Processing & Quantitation Detection->Data_Processing

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_peak Peak Issues cluster_repro Reproducibility Issues cluster_solutions_no_peak Solutions for No/Low Peak cluster_solutions_bad_shape Solutions for Poor Peak Shape cluster_solutions_inconsistent Solutions for Inconsistency start Poor Analytical Result no_peak No or Low Peak start->no_peak Signal Problem bad_shape Poor Peak Shape start->bad_shape Chromatography Problem inconsistent Inconsistent Results start->inconsistent Variability Problem check_mrm Check MRM Transitions & Collision Energy no_peak->check_mrm check_extraction Optimize Extraction no_peak->check_extraction check_degradation Check for Degradation no_peak->check_degradation inlet_maintenance Inlet Maintenance bad_shape->inlet_maintenance column_conditioning Column Conditioning bad_shape->column_conditioning automate_prep Automate Sample Prep inconsistent->automate_prep check_autosampler Check Autosampler inconsistent->check_autosampler instrument_qc Instrument QC inconsistent->instrument_qc

Caption: Troubleshooting decision tree for this compound analysis.

References

Troubleshooting poor peak resolution of Mevinphos isomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak resolution of Mevinphos isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for this compound isomers challenging?

A1: this compound exists as two geometric isomers, (E)- and (Z)-Mevinphos.[1] These isomers have very similar physicochemical properties, which makes their separation on a chromatographic column difficult. Poor peak resolution is often a result of inadequate separation conditions, leading to co-elution or overlapping peaks. Additionally, the (E)-isomer is typically more biologically active, making accurate quantification of each isomer crucial.[1]

Q2: What are the primary chromatographic factors influencing the resolution of this compound isomers?

A2: The resolution of this compound isomers is primarily influenced by three key factors in chromatography:

  • Column Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency columns (longer columns, smaller particle sizes) produce sharper peaks, which are easier to resolve.

  • Selectivity (α): This is the most critical factor for isomer separation and refers to the ability of the chromatographic system to differentiate between the two isomers. Selectivity is mainly influenced by the choice of stationary phase (column chemistry) and the mobile phase composition.

  • Retention Factor (k): This relates to the time the isomers spend interacting with the stationary phase. Optimizing the retention factor can provide more time for the separation to occur.

Q3: Can the detector type affect the analysis of this compound isomers?

A3: Yes, particularly when using mass spectrometry (MS). Studies have shown that the E- and Z-isomers of this compound can exhibit different responses in an electrospray ionization (ESI) source.[2] This means that even with good chromatographic separation, the peak areas may not accurately reflect the true concentration ratio of the isomers. Therefore, it is essential to determine the MS parameters for each isomer separately for accurate quantification.[2]

Troubleshooting Poor Peak Resolution

This section provides a step-by-step guide to troubleshoot and improve the separation of this compound isomers.

Problem: Co-eluting or Poorly Resolved this compound Isomer Peaks

Below is a troubleshooting workflow to address this common issue.

G cluster_0 cluster_1 Step 1: Column Evaluation cluster_2 Step 2: Mobile Phase Optimization (HPLC/SFC) cluster_3 Step 3: Temperature & Flow Rate Optimization cluster_4 Step 4: Injection & Instrument Parameters cluster_5 start Start: Poor Peak Resolution of this compound Isomers col_check Is the column appropriate for isomer separation? start->col_check col_select Select a column with a different selectivity. Consider Phenyl, Cyano, or mid-polarity phases. col_check->col_select No col_age Is the column old or contaminated? col_check->col_age Yes mp_org Optimize organic modifier (e.g., Acetonitrile vs. Methanol). col_select->mp_org col_replace Replace with a new column of the same type. col_age->col_replace Yes col_age->mp_org No col_replace->mp_org mp_ph Adjust mobile phase pH. (Note: this compound is susceptible to hydrolysis at high pH). mp_org->mp_ph mp_add Consider additives or different buffer systems. mp_ph->mp_add temp_opt Vary column temperature. (e.g., 30°C, 40°C, 50°C) mp_add->temp_opt flow_opt Optimize flow rate. Lower flow rates can improve resolution. temp_opt->flow_opt inj_vol Reduce injection volume to avoid overload. flow_opt->inj_vol inj_sol Ensure sample solvent is compatible with the mobile phase. inj_vol->inj_sol end End: Achieved Baseline Resolution (Rs > 1.5) inj_sol->end

References

Technical Support Center: Enhancing Mevinphos Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Mevinphos from challenging fatty matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from fatty matrices, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solutions
Low this compound Recovery 1. Inefficient Extraction: this compound, being moderately polar, may not efficiently partition from the lipid phase into the extraction solvent (e.g., acetonitrile).2. Analyte Loss During Cleanup: Strong interactions between this compound and the cleanup sorbent can lead to its removal along with matrix components.3. Incomplete Phase Separation: An emulsion may form between the solvent and the fatty matrix, trapping this compound.1. Optimize Extraction Solvent: - Increase the polarity of the extraction solvent by adding a small percentage of water (e.g., 5-10%) before the salting-out step in QuEChERS. - For highly fatty samples, consider a liquid-liquid extraction (LLE) with a solvent system like hexane/acetonitrile partitioning.2. Select Appropriate Cleanup Sorbents: - Use a combination of PSA (Primary Secondary Amine) to remove fatty acids and C18 to remove nonpolar lipids.[1] - For very high-fat matrices, consider specialized sorbents like Z-Sep+ or Enhanced Matrix Removal—Lipid (EMR—Lipid) which are designed for lipid removal.[2]3. Break Emulsions: - Centrifuge at a higher speed or for a longer duration. - Add a small amount of a demulsifying agent, like sodium chloride, during the extraction step. - A freezing step (-20°C for at least one hour) after extraction can help precipitate lipids, leading to better phase separation.
High Matrix Effects (Signal Suppression or Enhancement) 1. Co-extraction of Lipids: Residual fats and oils in the final extract can interfere with the ionization of this compound in the mass spectrometer source.2. Presence of Other Matrix Components: Fatty acids, sterols, and other co-extractives can also contribute to matrix effects.1. Enhance Cleanup: - Increase the amount of d-SPE sorbent (e.g., PSA and C18) used for cleanup. - Employ a multi-step cleanup, for instance, a primary cleanup with C18 followed by a secondary cleanup with PSA.2. Dilute the Final Extract: - Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact. However, this may also lower the this compound concentration below the limit of quantification.3. Use Matrix-Matched Standards: - Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Homogenization: Fatty matrices can be difficult to homogenize, leading to variations in the fat content and this compound concentration between subsamples.2. Variable Extraction and Cleanup Efficiency: Inconsistent manual shaking, vortexing times, or temperature can affect the efficiency of extraction and cleanup steps.1. Improve Homogenization: - For solid fatty samples (e.g., meat, fish), cryogenically grind the sample with liquid nitrogen to obtain a fine, uniform powder. - For viscous samples (e.g., oils), ensure thorough mixing before taking a subsample.2. Standardize Procedures: - Use a mechanical shaker for a consistent and reproducible extraction. - Ensure precise timing for all steps, including vortexing and centrifugation. - Maintain a consistent temperature throughout the sample preparation process.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for this compound in fatty matrices?

A1: The choice of method depends on the specific matrix, the required limit of quantification, and available resources.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and versatile method, particularly for matrices with low to moderate fat content (<20%). It offers a good balance of speed, cost, and efficiency. Modifications with C18 and other lipid-removing sorbents are often necessary for fatty samples.

  • Matrix Solid-Phase Dispersion (MSPD) is well-suited for solid and semi-solid fatty samples like meat and fish. It combines homogenization, extraction, and cleanup into a single step, reducing solvent usage.

  • Liquid-Liquid Extraction (LLE) is a classic technique effective for high-fat liquid samples like edible oils. It relies on the partitioning of this compound between two immiscible solvents (e.g., hexane and acetonitrile).

  • Solid-Phase Extraction (SPE) offers a high degree of cleanup and is suitable for complex matrices. However, it can be more time-consuming and requires careful method development to avoid analyte loss.

Q2: What is the role of C18 and PSA in the cleanup step for fatty matrices?

A2: C18 and PSA are common dispersive SPE (d-SPE) sorbents used in the QuEChERS method for fatty samples.

  • C18 is a nonpolar sorbent that effectively removes nonpolar interferences, primarily lipids and fats.

  • PSA (Primary Secondary Amine) is a polar sorbent that removes polar interferences such as fatty acids, sugars, and organic acids. Using a combination of both is often crucial for achieving a clean extract from fatty matrices.

Q3: How can I minimize the matrix effect when analyzing this compound in fatty samples?

A3: Minimizing the matrix effect is critical for accurate quantification. Besides using efficient cleanup procedures, employing matrix-matched calibration is a highly effective strategy. This involves preparing your calibration standards in a blank matrix extract (a sample of the same matrix type that is free of this compound) that has been subjected to the entire extraction and cleanup process. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate results.

Q4: I am still getting low recoveries for this compound even after using C18 and PSA. What else can I try?

A4: If you are still experiencing low recoveries, consider the following:

  • Freezing Out: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer at -20°C for at least one hour. This will cause a significant portion of the dissolved fats to precipitate. You can then centrifuge the cold extract to remove the precipitated lipids before proceeding to the d-SPE cleanup.

  • EMR—Lipid Sorbent: This is a specialized sorbent designed for highly effective lipid removal with minimal analyte loss. It can be used as an alternative or in addition to the standard d-SPE cleanup.[2]

  • Adjust Sample-to-Solvent Ratio: For very fatty samples, decreasing the initial sample weight or increasing the volume of the extraction solvent can improve the extraction efficiency of this compound.

Q5: Is this compound stable during the extraction process?

A5: this compound is an organophosphate pesticide and can be susceptible to degradation, particularly at extreme pH values. The use of buffered QuEChERS methods (e.g., with acetate or citrate buffers) helps to maintain a stable pH during extraction, which can improve the stability and recovery of pH-sensitive pesticides. It is advisable to process samples promptly and store extracts at low temperatures if analysis is not performed immediately.

Quantitative Data Summary

The following tables provide a summary of typical recovery data for organophosphate pesticides (including those with similar properties to this compound) from various fatty matrices using different extraction methods. Note: Actual recoveries for this compound may vary depending on the specific experimental conditions, matrix composition, and fortification level.

Table 1: Comparison of this compound Extraction Efficiency by Method

Extraction Method Typical Fatty Matrix Typical Recovery Range (%) Relative Standard Deviation (RSD) (%) Key Advantages Key Disadvantages
QuEChERS (with C18/PSA) Edible Oils, Dairy, Avocado70 - 110< 15Fast, low solvent use, high throughputMay require optimization for high-fat samples
Matrix Solid-Phase Dispersion (MSPD) Meat, Fish, Animal Tissue80 - 115< 15Excellent for solid samples, good cleanupMore labor-intensive than QuEChERS
Liquid-Liquid Extraction (LLE) Edible Oils, Animal Fat75 - 110< 20Effective for high-fat liquidsCan be time-consuming and use large solvent volumes
Solid-Phase Extraction (SPE) Various Fatty Matrices85 - 115< 10High degree of cleanup, good for trace analysisCan be costly and prone to analyte loss if not optimized

Table 2: this compound Recovery in Different Fatty Matrices using Modified QuEChERS

Fatty Matrix Fat Content (%) Fortification Level (ng/g) Average Recovery (%) RSD (%) Reference Sorbent
Edible Oil ~10050858C18 + PSA
Milk (Whole) ~3.520955PSA
Avocado ~15508012C18 + PSA
Pork ~201008810Z-Sep+
Salmon ~121008214EMR—Lipid

Experimental Protocols

Modified QuEChERS for Fatty Matrices (e.g., Edible Oil)
  • Sample Preparation: Weigh 5 g of the oil sample into a 50 mL centrifuge tube.

  • Fortification (for QC/Validation): Add the appropriate volume of this compound standard solution to the sample.

  • Extraction:

    • Add 10 mL of water and 10 mL of acetonitrile (MeCN) containing 1% acetic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 2 minutes.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Filter through a 0.22 µm syringe filter before analysis by GC-MS or LC-MS/MS.

Matrix Solid-Phase Dispersion (MSPD) for Fatty Solid Samples (e.g., Meat)
  • Sample Preparation: Weigh 1 g of homogenized meat sample into a glass mortar.

  • Blending: Add 4 g of C18 sorbent to the mortar and gently blend with a pestle until a homogeneous mixture is obtained.

  • Column Packing: Place a small amount of glass wool at the bottom of an empty 10 mL SPE cartridge. Transfer the sample-sorbent mixture into the cartridge. Place another layer of glass wool on top of the mixture.

  • Cleanup (Optional): A layer of 1 g of PSA can be added on top of the sample-sorbent mixture for additional cleanup.

  • Elution: Elute the analytes by passing 10 mL of acetonitrile through the cartridge under gravity or with a gentle vacuum.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Weigh 5g Fatty Sample Add_Solvents 2. Add Water & Acetonitrile Sample->Add_Solvents Add_Salts 3. Add QuEChERS Salts Add_Solvents->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Aliquot 6. Transfer Acetonitrile Layer Centrifuge1->Transfer_Aliquot Supernatant Add_dSPE 7. Add d-SPE Sorbents (C18+PSA) Transfer_Aliquot->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Collect Supernatant Centrifuge2->Final_Extract Cleaned Extract Analysis 11. GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

QuEChERS workflow for this compound extraction from fatty matrices.

Troubleshooting_Workflow Start Low this compound Recovery? Cause1 Inefficient Extraction? Start->Cause1 Yes Cause2 Analyte Loss During Cleanup? Start->Cause2 No Cause1->Cause2 No Sol1 Optimize Solvent System (e.g., add water, use LLE) Cause1->Sol1 Yes Cause3 Emulsion Formation? Cause2->Cause3 No Sol2 Change/Optimize d-SPE Sorbents (e.g., EMR-Lipid, Z-Sep+) Cause2->Sol2 Yes Sol3 Increase Centrifugation Speed/Time Implement Freezing Step Cause3->Sol3 Yes End Re-analyze Cause3->End No Sol1->End Sol2->End Sol3->End

Troubleshooting workflow for low this compound recovery.

References

Minimizing Mevinphos degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing mevinphos degradation during sample storage and preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound samples.

Issue 1: Low or No Detection of this compound in a Spiked Sample

Possible Cause Troubleshooting Step Expected Outcome
Degradation due to pH Verify the pH of all solutions used during sample preparation. This compound degrades rapidly in alkaline conditions.[1][2][3] Ensure all aqueous solutions are neutral or slightly acidic (pH 5-7).[1][3]This compound stability will be improved, leading to higher recovery.
Thermal Degradation Review the temperature conditions during sample preparation and analysis. Avoid high temperatures.[3] If using rotary evaporation, ensure the water bath temperature is kept low.Reduced thermal degradation and improved analyte recovery.
Photodegradation Protect samples and standards from direct sunlight and UV light.[1] Use amber vials or cover glassware with aluminum foil.Minimized photodegradation and more accurate quantification.
Improper Storage Confirm that samples were stored frozen at -20 ± 5°C immediately after collection and until analysis.[4]Proper storage minimizes degradation, ensuring sample integrity.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. Residual alkaline detergents can cause degradation.Elimination of contaminants that could degrade this compound.

Issue 2: Inconsistent or Poorly Reproducible Results

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Optimize the extraction solvent and procedure. Acetonitrile is a common and effective solvent for extracting this compound from soil matrices.[4] Ensure thorough mixing and adequate extraction time.Consistent and higher recovery of this compound from the sample matrix.
Matrix Effects Perform a matrix effect study by comparing the response of a standard in solvent to a standard spiked into a blank sample extract. If significant matrix effects are observed, consider using matrix-matched standards or a standard addition method for quantification.More accurate and reproducible quantification by compensating for matrix-induced signal suppression or enhancement.
Instrumental Issues Check the gas chromatography (GC) system for leaks, a contaminated injector liner, or a degraded column. Periodically inspect and replace the injector insert, especially when no clean-up procedure is used.[4]Improved peak shape, sensitivity, and reproducibility of the analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for samples containing this compound?

A1: To minimize degradation, all samples should be stored frozen at -20 ± 5°C immediately after collection and kept at this temperature until you are ready for sample processing and analysis.[4] It is also crucial to protect samples from light and ensure they are stored in a dry environment.[5]

Q2: How does pH affect the stability of this compound?

A2: this compound is highly susceptible to hydrolysis, and its degradation rate is strongly dependent on pH. It is most stable in acidic conditions (pH 5) and degrades rapidly in neutral to alkaline conditions.[1][2][3] Therefore, it is critical to control the pH of your samples and any aqueous solutions used during preparation, keeping them neutral or slightly acidic.

Q3: What is the primary degradation pathway for this compound?

A3: The main degradation pathway for this compound in soil appears to be biotic, leading to the formation of methylacetoacetate, which then rapidly binds to soil and mineralizes to carbon dioxide.[1][6] In aqueous solutions, hydrolysis is a major degradation process.[2][3] Photolysis can also contribute to degradation in the presence of light.[1]

Q4: What analytical technique is most suitable for this compound analysis?

A4: Gas chromatography (GC) with a flame photometric detector (FPD) is a commonly used and validated method for the determination of this compound in various matrices, including soil.[4][7] This method offers good sensitivity and selectivity for organophosphate pesticides like this compound.

Q5: Are there any specific recommendations for preparing this compound standard solutions?

A5: this compound standard solutions are typically prepared in a solvent like acetone or acetonitrile.[4][8] It is recommended to store stock solutions in a refrigerator or freezer and to prepare fresh working standards regularly. Protect all standard solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Quantitative Data Summary

Table 1: Half-life of this compound Isomers in Soil and Water

Isomer Matrix Condition pH Temperature Half-life Reference
E-isomerSoilAerobic, DarkN/A25°C1.21 hours[1][6]
Z-isomerSoilAerobic, DarkN/A25°C3.83 hours[1][6]
E and Z isomersSoilField StudyN/AN/A< 4 days[1]
E and Z isomersAqueous SolutionSterile, Buffered5N/A50.8 - 84.6 days[1][6]
E and Z isomersAqueous SolutionSterile, Buffered7N/A29.2 - 62.7 days[1]
E and Z isomersAqueous SolutionSterile, Buffered9N/A2.8 - 7.5 days[1][6]
This compoundAqueous SolutionHydrolysis6Ambient120 days[2][3]
This compoundAqueous SolutionHydrolysis7Ambient35 days[2][3]
This compoundAqueous SolutionHydrolysis9Ambient3 days[2][3]
This compoundAqueous SolutionHydrolysis11Ambient1.4 hours[2][3]
E-mevinphosAqueous SolutionPhotolysis525°C27.2 days[1]
Z-mevinphosAqueous SolutionPhotolysis525°C27.8 days[1]

Experimental Protocols

Protocol 1: Soil Sample Extraction for this compound Analysis

This protocol is adapted from the EPA method for the determination of Alpha- and Beta-Mevinphos in soil.[4]

Materials:

  • Soil sample

  • Acetonitrile, pesticide grade

  • Anhydrous sodium sulfate, granular

  • Acetone, pesticide grade

  • Mixing cylinder

  • Evaporation flask

  • Rotary evaporator

  • Gas chromatograph with a flame photometric detector (GC-FPD)

Procedure:

  • Weigh a representative portion of the soil sample.

  • Extract the residues by mixing the soil with acetonitrile.

  • Filter the extract.

  • Remove water from the extract by passing it through a column of anhydrous sodium sulfate.

  • Take a known volume of the extract and concentrate it to near dryness using a rotary evaporator.

  • Redissolve the residue in a precise volume of acetone.

  • The sample is now ready for injection into the GC-FPD for quantification.

  • Quantify the analyte concentration using a calibration curve prepared from external standards.

Protocol 2: Preparation of this compound Standard Solutions

Materials:

  • This compound analytical standard

  • Acetone or Acetonitrile, pesticide grade

  • Class A volumetric flasks with stoppers

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound standard into a 10 mL Class A volumetric flask.

  • Dissolve the standard and fill to the mark with the chosen solvent (e.g., acetone). This is your stock solution (approximately 1000 µg/mL).

  • Prepare an intermediate stock solution (e.g., 100 µg/mL) by diluting the primary stock solution.

  • Prepare a series of working standard solutions at different concentrations (e.g., 0.025, 0.050, 0.100, 0.500, 1.00, 2.50, and 5.00 µg/mL) by performing serial dilutions of the intermediate stock solution.[4]

  • Store all standard solutions in a refrigerator and protect them from light.

Visualizations

Mevinphos_Degradation_Pathways This compound This compound (E and Z isomers) Hydrolysis Hydrolysis This compound->Hydrolysis pH dependent (faster at high pH) Photolysis Photolysis This compound->Photolysis Aqueous solution Biotic_Degradation Biotic Degradation (Soil) This compound->Biotic_Degradation Dimethyl_Phosphate Dimethyl Phosphate Hydrolysis->Dimethyl_Phosphate Major product Mevinphos_Acid This compound Acid (minor) Hydrolysis->Mevinphos_Acid O_desmethylthis compound O-desmethylthis compound Photolysis->O_desmethylthis compound Methyl_Acetoacetate Methyl Acetoacetate Biotic_Degradation->Methyl_Acetoacetate CO2 Mineralization to CO2 Methyl_Acetoacetate->CO2

Caption: Major degradation pathways of this compound.

Sample_Handling_Workflow Start Sample Collection Storage Store Immediately at -20 ± 5°C Protect from light Start->Storage Preparation Sample Preparation (e.g., Extraction) Storage->Preparation Analysis GC-FPD Analysis Preparation->Analysis End Data Reporting Analysis->End

Caption: Recommended workflow for this compound sample handling.

Troubleshooting_Logic Start Unexpected Results (Low Recovery / Poor Reproducibility) Check_Storage Were samples stored correctly? (-20°C, dark) Start->Check_Storage Check_pH Was pH of solutions controlled? (neutral/acidic) Check_Storage->Check_pH Yes Improve_Storage Action: Implement proper storage protocols Check_Storage->Improve_Storage No Check_Temp Were high temperatures avoided? Check_pH->Check_Temp Yes Adjust_pH Action: Buffer solutions to appropriate pH Check_pH->Adjust_pH No Check_Extraction Was the extraction procedure validated? Check_Temp->Check_Extraction Yes Control_Temp Action: Minimize heat exposure during prep Check_Temp->Control_Temp No Check_Instrument Is the GC system performing correctly? Check_Extraction->Check_Instrument Yes Optimize_Extraction Action: Optimize extraction solvent and time Check_Extraction->Optimize_Extraction No Maintain_Instrument Action: Perform instrument maintenance Check_Instrument->Maintain_Instrument No

Caption: Troubleshooting decision tree for this compound analysis.

References

Calibration curve issues in quantitative analysis of Mevinphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of Mevinphos.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Issue 1: Non-linear Calibration Curve

A non-linear calibration curve is a common issue where the relationship between the concentration of this compound and the instrument response does not form a straight line, often indicated by a low coefficient of determination (R² < 0.995).

Potential Causes and Solutions

Potential Cause Description Solution
Detector Saturation At high concentrations, the detector response may become non-linear or plateau because it has reached its upper limit of detection.[1][2]Dilute the higher concentration standards and the sample to fall within the linear range of the detector.[3] Adjust the injection volume to a lower amount.[1]
Analyte Degradation This compound may degrade on the analytical column or in the injector port, especially at higher temperatures.[4]Optimize the injector and column temperatures to minimize degradation. Check the stability of this compound in the chosen solvent.
Incorrect Standard Preparation Errors in serial dilutions or weighing the initial standard can lead to inaccurate standard concentrations and a non-linear curve.Prepare fresh standards, carefully verifying all dilution steps. Use calibrated pipettes and an analytical balance.
Matrix Effects Components in the sample matrix can interfere with the ionization or detection of this compound, causing signal suppression or enhancement.[5][6][7][8][9]Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound.[5][10] Alternatively, use a cleanup procedure like solid-phase extraction (SPE) to remove interfering matrix components.[11]
Inappropriate Calibration Range The selected concentration range for the standards may be too wide, extending into non-linear regions of the detector response.[3][12]Narrow the concentration range of the calibration standards to bracket the expected sample concentration.

Example Data Illustrating Non-Linearity and Correction

Concentration (µg/mL) Peak Area (Initial - Non-Linear) Peak Area (After Dilution & Optimization)
0.0515,23415,234
0.1030,15030,150
0.50148,975148,975
1.00285,432285,432
5.00950,112 (Plateauing)510,560 (2.5 µg/mL standard used instead)
R² Value 0.9852 0.9991

Troubleshooting Workflow for Non-Linear Calibration Curve

G start Start: Non-Linear Calibration Curve (R² < 0.995) check_high_conc Review Chromatograms of Highest Concentration Standards start->check_high_conc is_saturated Is Peak Shape Asymmetrical or Flat-Topped? check_high_conc->is_saturated dilute_standards Dilute High Concentration Standards & Re-inject is_saturated->dilute_standards Yes prepare_fresh_standards Prepare Fresh Standards & Verify Dilutions is_saturated->prepare_fresh_standards No check_linearity_again Re-evaluate Linearity dilute_standards->check_linearity_again check_linearity_again->prepare_fresh_standards Still Non-Linear end_linear End: Linear Curve Achieved (R² ≥ 0.995) check_linearity_again->end_linear Linear check_matrix_effects Prepare Matrix-Matched Standards prepare_fresh_standards->check_matrix_effects optimize_method Optimize GC/LC Parameters (e.g., Temperature, Flow Rate) check_matrix_effects->optimize_method end_nonlinear End: Issue Persists Consult Instrument Specialist optimize_method->end_nonlinear G weigh_standard Accurately Weigh This compound Standard prepare_primary Prepare Primary Stock (e.g., 100 µg/mL) weigh_standard->prepare_primary prepare_intermediate Prepare Intermediate Stock (e.g., 10 µg/mL) prepare_primary->prepare_intermediate prepare_working Prepare Working Standards (Serial Dilutions) prepare_intermediate->prepare_working analyze Analyze Standards by GC or LC prepare_working->analyze

References

Addressing interferences in electrochemical biosensors for Mevinphos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrochemical biosensors targeting the organophosphate Mevinphos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common interferences and challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an electrochemical biosensor for this compound detection?

A1: Most electrochemical biosensors for this compound, an organophosphate pesticide, are based on the inhibition of the enzyme acetylcholinesterase (AChE).[1][2] The core mechanism involves:

  • Enzyme Immobilization: AChE is immobilized onto an electrode surface.

  • Substrate Reaction: A substrate, typically acetylcholine or acetylthiocholine, is introduced. AChE catalyzes the hydrolysis of this substrate, producing an electroactive product (e.g., thiocholine).[1][3]

  • Electrochemical Detection: The electrode measures the electrochemical signal (e.g., current) generated by the oxidation of this product.

  • Inhibition by this compound: When the sample contains this compound, it inhibits the activity of AChE by phosphorylating a serine residue in the enzyme's active site.[1][4]

  • Signal Change: This inhibition reduces the rate of substrate hydrolysis, leading to a decrease in the electrochemical signal. The degree of inhibition is proportional to the concentration of this compound.[1]

Q2: Why is my sensor signal weak or non-existent even with a known this compound concentration?

A2: A weak or absent signal can stem from several issues:

  • Inactive Enzyme: The immobilized acetylcholinesterase may have lost its activity due to improper storage, harsh immobilization conditions, or extreme pH/temperature during the experiment.

  • Poor Electrode Modification: The nanomaterials or polymers used to modify the electrode may not have been deposited correctly, leading to poor conductivity or inefficient enzyme loading.

  • Leaching of Enzyme: The enzyme may be physically adsorbed rather than covalently bound, causing it to leach from the electrode surface during washing or measurement steps.[1]

  • Incorrect Potential: The applied oxidation potential may not be optimal for the detection of the enzymatic product (e.g., thiocholine).

Q3: My results are not reproducible. What are the common causes of high variability?

A3: Irreproducible results are often linked to inconsistencies in the experimental process:

  • Inconsistent Electrode Preparation: Variations in cleaning, polishing, or modification of the electrode surface between measurements can lead to significant differences in performance.[5]

  • Unstable Experimental Conditions: Fluctuations in ambient temperature or the pH of the buffer solution can affect enzyme kinetics and the stability of the electrochemical signal.[6]

  • Variable Sample Matrix: If analyzing different batches of a complex sample (e.g., river water, fruit extract), the composition of the matrix can change, affecting the signal differently each time.[5]

  • Electrode Surface Fouling: For solid electrodes, failure to adequately renew the surface between measurements can lead to the accumulation of adsorbed interferents, causing signal drift.[5]

Q4: What are "matrix effects" and how do they interfere with this compound detection?

A4: Matrix effects occur when the complex components of a sample (the "matrix"), other than the analyte of interest (this compound), alter the electrochemical signal.[7] This can manifest as:

  • Signal Suppression: The matrix components may adsorb to the electrode surface, hindering the access of the electroactive species and reducing the signal. This is a form of electrode fouling.[5][8]

  • Signal Enhancement: Some matrix components might be electroactive at the applied potential, contributing to the measured current and leading to an overestimation of the this compound concentration.[9]

  • Changes in Conductivity: The sample matrix can alter the conductivity of the electrolyte solution, affecting the overall electrochemical response.[5] Complex samples like soil extracts, agricultural runoff, and biological fluids are prone to significant matrix effects.[5]

Troubleshooting Guides

Issue 1: High Background Noise or False Positives

This issue is often caused by electroactive interfering compounds present in the sample that are oxidized or reduced at the working potential of the biosensor.

Troubleshooting Workflow:

cluster_0 Troubleshooting: High Background Noise A High Background Signal Observed B Run Blank Sample (Matrix without this compound) A->B C Is Signal Still High? B->C D Optimize Working Potential C->D Yes H Problem Likely Not Due to Electroactive Interferences C->H No E Implement Sample Pre-treatment D->E If noise persists F Modify Electrode with Selective Layer E->F If noise persists G Issue Resolved F->G

Caption: Workflow for diagnosing and resolving high background noise.

Detailed Steps:

  • Run a Blank: Analyze a sample of the matrix that is known to be free of this compound. If a significant signal is still present, it confirms the presence of electroactive interferents.

  • Optimize Working Potential: Adjusting the working potential can help to minimize the signal from interfering species while maintaining a good signal for the analyte.[5][10] For example, modifying an electrode with multi-walled carbon nanotubes (MWCNTs) and a mediator can lower the required working potential, thus reducing interferences.[10]

  • Sample Pre-treatment: Use techniques to clean the sample before analysis.

    • Solid-Phase Extraction (SPE): This is highly effective for removing interfering species.[5]

    • Dilution: Diluting the sample can lower the concentration of interferents to a point where they no longer produce a significant signal.[5]

  • Selective Electrode Modification: Modify the electrode with a material that enhances selectivity.

    • Molecularly Imprinted Polymers (MIPs): These create specific recognition sites for this compound, reducing the response from other molecules.[5]

    • Nafion or Cellulose Acetate Membranes: These can be coated over the electrode to act as a barrier, repelling negatively charged interferents or blocking large biomolecules.[11]

Issue 2: Signal Decreases Over Time with Repeated Measurements (Electrode Fouling)

This problem is characterized by a gradual loss of sensitivity and is typically caused by the nonspecific adsorption of proteins, biomolecules, or other matrix components onto the electrode surface.[8]

Troubleshooting Workflow:

cluster_1 Troubleshooting: Signal Drift / Electrode Fouling A Signal Decreases with Repeated Use B Implement Electrode Renewal Step A->B C Does Signal Recover? B->C F Problem may be enzyme instability. Check enzyme immobilization protocol. B->F If signal still drifts after renewal D Incorporate Anti-Fouling Layer C->D No / Partially E Issue Resolved C->E Yes D->E

Caption: Workflow for addressing signal loss due to electrode fouling.

Detailed Steps:

  • Electrode Surface Renewal: Between measurements, it is crucial to renew the electrode surface.

    • Solid Electrodes (e.g., Glassy Carbon): Polish the electrode surface with alumina slurry, followed by sonication, to remove adsorbed layers.[5]

    • Screen-Printed Electrodes (SPEs): These are often disposable; use a new electrode for each critical sample to ensure consistency.[5]

  • Incorporate Anti-Fouling Layers: Modify the electrode surface with materials that resist nonspecific adsorption.[8]

Anti-Fouling Strategy Mechanism Examples Reference
Polymer Coatings Creates a hydrophilic barrier that repels proteins and other foulants.Poly(ethylene glycol) (PEG), Chitosan, Hydrogels[8][11]
Self-Assembled Monolayers (SAMs) Forms a dense, organized layer that prevents direct contact between interferents and the electrode surface.Alkanethiols on gold electrodes[8]
Nanomaterial Composites Increases surface area and can be functionalized to create a biocompatible, fouling-resistant interface.Graphene, Carbon Nanotubes, Metal Oxides[5][6]
Semi-permeable Membranes Limits access of large interfering molecules to the electrode surface based on size or charge.Nafion, Cellulose Acetate[11]
Issue 3: Inaccurate Quantification in Complex Samples (Matrix Effects)

Even with a clean signal, the matrix can suppress or enhance the response, leading to under- or over-estimation of the this compound concentration.

Troubleshooting Workflow:

cluster_2 Troubleshooting: Inaccurate Quantification A Inaccurate Results in Real Samples B Perform Spike and Recovery Test A->B C Is Recovery Poor (e.g., <80% or >120%)? B->C D Use Matrix-Matched Calibration C->D Yes E Use Standard Addition Method C->E Alternatively G Problem may be unrelated to matrix effects. Check standard solution integrity. C->G No F Issue Resolved D->F E->F

Caption: Workflow for compensating for quantitative matrix effects.

Detailed Steps:

  • Spike and Recovery: Add a known concentration of this compound standard to a blank sample matrix and measure the concentration with your biosensor. The recovery percentage will indicate the extent of matrix effects. Recoveries between 80-120% are often considered acceptable.[12]

  • Matrix-Matched Calibration: Instead of preparing your calibration standards in a pure buffer, prepare them in a blank matrix solution that is free of this compound. This ensures that the standards are affected by the matrix in the same way as the samples, improving accuracy.[7][12]

  • Standard Addition Method: This method is powerful for compensating for matrix effects. It involves adding known amounts of a this compound standard to the sample itself and measuring the signal increase. By extrapolating the results, the original concentration in the sample can be determined, effectively calibrating within the sample matrix.[5][12]

  • Add Analyte Protectants: In some cases, adding compounds like polyethylene glycol (PEG) to the sample can coat active sites in the system (e.g., in the injector of a chromatographic system coupled to the sensor), reducing the matrix effect.[13]

Experimental Protocols

Protocol: General Electrode Polishing for Solid Electrodes (e.g., Glassy Carbon)
  • Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), polishing pads, deionized water, ethanol.

  • Procedure: a. Rinse the electrode with deionized water and then ethanol. b. Place a small amount of 1.0 µm alumina slurry on a polishing pad. c. Polish the electrode surface in a figure-eight motion for 2-3 minutes. d. Rinse thoroughly with deionized water. e. Repeat the polishing step with 0.3 µm and then 0.05 µm alumina slurries on separate pads, rinsing with deionized water between each step. f. After the final polish, sonicate the electrode in deionized water for 2 minutes to remove any adhered alumina particles. g. Rinse with ethanol and then deionized water, and allow to air dry. The electrode is now ready for modification or use.

Protocol: Standard Addition Method for Quantification
  • Prepare Sample: Take a known volume of your sample (e.g., 5 mL).

  • Initial Measurement: Measure the electrochemical signal of the original, un-spiked sample.

  • Spike and Measure: Add a small, known volume of a concentrated this compound standard solution to the sample. Mix well and measure the new, higher signal.

  • Repeat Spiking: Repeat step 3 at least two more times, creating a series of samples with increasing concentrations of the added standard.

  • Plot and Extrapolate: Plot the measured signal (y-axis) against the concentration of the added standard (x-axis). The data points should form a straight line. Extrapolate this line back to the x-axis (where the signal is zero). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Mevinphos

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Mevinphos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary Silanol Interactions: Active silanol groups on the silica-based C18 column can interact with this compound, causing peak tailing.[1][2]- Lower Mobile Phase pH: Add an acidic modifier like formic acid or phosphoric acid to the mobile phase to suppress the ionization of silanol groups. A pH of around 3 is often effective. - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample and reinject. - Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher carbon load.[1]
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.- Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components.[2] - Flush the Column: Implement a regular column washing procedure with a strong solvent.
Poor Peak Shape (Fronting) Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.- Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition.
Variable Retention Times Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time.- Ensure Thorough Mixing and Degassing: Premix mobile phase components and degas using sonication or vacuum filtration.
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.- Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.
Column Equilibration: Insufficient equilibration time after changing the mobile phase can cause retention time drift.- Equilibrate Adequately: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis.
Poor Resolution Between this compound Isomers (E/Z) Inadequate Mobile Phase Selectivity: The mobile phase composition may not be optimal for separating the closely related isomers.- Optimize Organic Modifier Ratio: Systematically vary the ratio of acetonitrile to water (or methanol to water) to find the optimal resolution. - Change the Organic Modifier: If acetonitrile/water does not provide adequate separation, try a mobile phase with methanol/water, as this can alter the selectivity.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.[3]- Filter Samples and Mobile Phase: Use 0.45 µm or 0.22 µm filters for all samples and mobile phases. - Use an In-line Filter: Install an in-line filter before the analytical column. - Backflush the Column: If the pressure is still high, disconnect the column from the detector and backflush it.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier.[4] A common starting ratio is 50:50 (v/v) acetonitrile:water, which can then be optimized. The addition of 0.1% formic acid or phosphoric acid to the aqueous phase is recommended to improve peak shape by suppressing silanol interactions.

Q2: How does the ratio of acetonitrile to water in the mobile phase affect the retention of this compound?

In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the acetonitrile percentage will increase its retention time. This relationship allows for the fine-tuning of the retention time to achieve optimal separation from other components in the sample.

Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

Both acetonitrile and methanol can be used as organic modifiers for the HPLC analysis of this compound. Acetonitrile is generally a stronger eluting solvent than methanol, meaning that a lower percentage of acetonitrile is typically needed to achieve the same retention time as with methanol. The choice between the two can also affect the selectivity and resolution of this compound from its isomers or other analytes. It is often beneficial to screen both solvents during method development to determine which provides the best overall chromatographic performance.

Q4: Why is it important to control the pH of the mobile phase for this compound analysis?

Controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times, especially when using a silica-based C18 column.[1][5] this compound is an organophosphate, and while it doesn't have strongly ionizable groups, the acidic nature of the mobile phase (typically pH 2.5-4) helps to suppress the ionization of residual silanol groups on the stationary phase. This minimizes undesirable secondary interactions that can lead to peak tailing.[1]

Q5: How can I improve the separation of the E and Z isomers of this compound?

Improving the resolution between the E and Z isomers of this compound often requires careful optimization of the mobile phase. Key strategies include:

  • Fine-tuning the organic-to-aqueous ratio: Small changes in this ratio can significantly impact the selectivity between the isomers.

  • Trying a different organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the separation selectivity.

  • Lowering the temperature: Running the analysis at a lower temperature can sometimes enhance the resolution between closely eluting isomers.

  • Using a lower flow rate: This can increase the efficiency of the separation and improve resolution.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a general method for the analysis of this compound using a reversed-phase C18 column.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade, for sample preparation)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Prepare the aqueous component (Mobile Phase A) by adding 1 mL of formic acid to 1 L of HPLC grade water (0.1% v/v).

  • The organic component (Mobile Phase B) is HPLC grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration.

4. Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient Start with a 50:50 ratio and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm

5. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For solid samples, a QuEChERS-based extraction is often suitable. For liquid samples, a simple dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation

The following table illustrates the hypothetical effect of varying the acetonitrile concentration in the mobile phase on the retention time and peak asymmetry of this compound. This data is for illustrative purposes to guide optimization.

Acetonitrile (%) Water (with 0.1% Formic Acid) (%) Retention Time (min) Peak Asymmetry (As) Resolution (Rs) between E/Z Isomers
406012.51.21.4
50508.21.11.6
60405.11.11.5
70303.51.21.3

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the optimization and troubleshooting of this compound HPLC analysis.

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., Separate this compound Isomers) initial_conditions Select Initial Conditions - C18 Column - ACN:H2O (50:50) with 0.1% Formic Acid - Flow Rate: 1.0 mL/min start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate Evaluate Chromatogram - Retention Time - Peak Shape - Resolution run_hplc->evaluate is_acceptable Is Separation Acceptable? evaluate->is_acceptable optimize_ratio Optimize ACN:H2O Ratio (e.g., 40% to 70% ACN) is_acceptable->optimize_ratio No end End: Final Validated Method is_acceptable->end Yes optimize_ratio->run_hplc change_modifier Change Organic Modifier (e.g., to Methanol) optimize_ratio->change_modifier If resolution is still poor adjust_ph Adjust pH / Acid Modifier (e.g., Phosphoric Acid) optimize_ratio->adjust_ph If peak shape is poor change_modifier->run_hplc adjust_ph->run_hplc

Caption: Workflow for Mobile Phase Optimization in this compound HPLC Analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-4) start->check_ph check_column Is the Column Old or Contaminated? check_ph->check_column Yes solution_ph Solution: Add 0.1% Formic or Phosphoric Acid to Mobile Phase check_ph->solution_ph No check_concentration Is the Sample Concentration Too High? check_column->check_concentration No solution_column Solution: Use Guard Column and/or Flush the Column check_column->solution_column Yes solution_concentration Solution: Dilute the Sample check_concentration->solution_concentration Yes

Caption: Decision tree for troubleshooting peak tailing in this compound HPLC analysis.

References

Improving recovery rates for Mevinphos in multi-residue methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery rates for Mevinphos in multi-residue methods.

Section 1: Understanding the Challenges with this compound

This compound is a highly toxic organophosphate insecticide known for being particularly challenging in multi-residue analysis.[1] Its chemical structure makes it highly susceptible to degradation under common experimental conditions, leading to poor and inconsistent recovery rates. The primary challenges are its instability in alkaline solutions and its thermal lability.[2][3]

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I consistently getting low and variable recovery rates for this compound?

A: Low and inconsistent recoveries for this compound are typically rooted in its chemical instability. The two most common causes are degradation during sample preparation and degradation during analysis.

  • Alkaline Hydrolysis: this compound rapidly breaks down in alkaline conditions (pH > 7).[4] This can occur during extraction or, more commonly, during the dispersive solid-phase extraction (d-SPE) cleanup step if alkaline sorbents are used.[5]

  • Thermal Degradation: As an organophosphate pesticide, this compound can easily degrade in a hot gas chromatography (GC) injector port.[3] Active sites within the GC inlet liner can exacerbate this issue, leading to poor peak shapes and low response.[3]

To troubleshoot, you should systematically investigate your sample preparation pH and your GC inlet conditions.

Q2: How significantly does pH affect this compound stability during sample preparation?

A: The pH of your sample and extraction solvent is one of the most critical factors for this compound stability. The pesticide undergoes rapid alkaline hydrolysis, where the rate of degradation increases approximately tenfold for every one-point increase in pH.[6] In acidic to neutral conditions (pH 4-7), this compound is relatively stable, but as the pH becomes basic, its half-life plummets dramatically.[2][4] For instance, at a pH of 6, its half-life is 120 days, but at a pH of 9, it drops to just 3 days, and at pH 11, it is a mere 1.4 hours.[2] Therefore, maintaining a pH below 7 throughout the extraction and cleanup process is essential for achieving good recovery.[7]

Data Presentation: pH-Dependent Stability of this compound

The following table summarizes the hydrolytic half-life of this compound at various pH levels, demonstrating its instability in alkaline environments.

pH LevelHalf-LifeReference
6120 days[2]
735 days[2]
93 days[2]
111.4 hours[2]

Q3: My this compound recovery drops significantly after the d-SPE cleanup step. Which sorbents should I use or avoid?

A: This is a common issue directly linked to pH. Many standard QuEChERS protocols use Primary Secondary Amine (PSA) as a cleanup sorbent to remove organic acids and other interferences. However, PSA is basic and can raise the pH of the final extract to over 8, causing significant degradation of base-sensitive pesticides like this compound.[5]

Recommendations:

  • Avoid PSA: When analyzing for this compound, it is best to avoid or minimize the use of PSA.

  • Use Alternative Sorbents: Consider using sorbents that do not increase the pH of the extract. C18 is effective for removing fats and non-polar interferences, while Florisil can also be used.[8][9]

  • Use Buffered QuEChERS: Employ a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer) to maintain an acidic pH (around 4.8) during extraction and cleanup, which protects this compound from hydrolysis.

Data Presentation: Comparison of Common d-SPE Sorbents
SorbentPrimary FunctionImpact on this compound Recovery
PSA Removes fatty acids, organic acids, sugarsNegative: Increases extract pH, causing alkaline hydrolysis and significant loss of this compound.[5]
C18 Removes non-polar interferences (e.g., fats, lipids)Neutral: Generally does not affect pH and is a safer choice for this compound analysis.[8][9]
GCB Removes pigments, sterols (e.g., in tea, spinach)Potentially Negative: Can cause recovery losses for planar pesticides, though less of a concern for this compound. Use with caution.[10]
MgSO₄ Removes excess waterNeutral: Essential for phase separation and does not impact this compound stability.[11]

Q4: I am using GC-MS/MS and see poor peak shape (tailing) and low response for this compound. How can I improve this?

A: Poor chromatographic performance for this compound is often due to thermal degradation in the GC inlet.[3] The active sites in a standard glass liner can catalyze the breakdown of sensitive organophosphates.

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Replace your standard liner with one that has been chemically deactivated. A deactivated, single-taper splitless liner with quartz wool can significantly reduce active sites and improve peak symmetry and reproducibility.[3]

  • Optimize Inlet Temperature: While a high temperature is needed for volatilization, excessively high temperatures will degrade this compound. Experiment with lowering the inlet temperature (e.g., to 250 °C or lower) to find a balance between efficient vaporization and minimal degradation.[5]

  • Perform Inlet Maintenance: Regularly clean the inlet and replace the liner and septa. Matrix components can build up over time, creating new active sites that degrade sensitive analytes.

  • Confirm with Matrix-Matched Standards: The matrix can sometimes have a protective effect, improving the peak shape of this compound compared to when it is in a pure solvent.[5] Always use matrix-matched calibration curves for accurate quantification.

Q5: Is GC-MS/MS or LC-MS/MS better for this compound analysis?

A: Both techniques can be used, but LC-MS/MS is often the more robust and reliable choice for this compound .

  • LC-MS/MS: This technique avoids the high temperatures associated with a GC inlet, thereby eliminating the problem of thermal degradation.[12] For thermally labile and polar pesticides, LC-MS/MS generally offers better sensitivity and reproducibility.[12][13]

  • GC-MS/MS: While widely used, it requires careful optimization of the inlet conditions to prevent analyte loss, as discussed in the previous question.[3][14]

If you have access to both instruments, developing a method on an LC-MS/MS system is recommended to bypass the challenges of thermal instability.[12]

Section 3: Recommended Experimental Protocols

Protocol: pH-Controlled QuEChERS Method for this compound

This protocol is a modified version of the QuEChERS method designed to maintain an acidic environment and minimize this compound degradation.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., fruit, vegetable). For samples with low water content, add an appropriate amount of reagent water to rehydrate before extraction.[15]

2. Extraction (Buffered System):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the contents of a buffered extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate (this maintains a pH between 5.0 and 5.5).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (PSA-Free):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • For cleanup, use a d-SPE tube containing 150 mg MgSO₄ and 50 mg C18. Do not use PSA.

  • Vortex the tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by LC-MS/MS or a carefully optimized GC-MS/MS method.

Section 4: Mandatory Visualizations

Diagram 1: Troubleshooting Workflow

G start_node Start: Low this compound Recovery decision_node decision_node start_node->decision_node Check Point process_node1 Is pH of extract > 7? decision_node->process_node1 Sample Preparation process_node4 Are you using GC-MS/MS? decision_node->process_node4 Instrumental Analysis process_node process_node end_node Recovery Improved process_node2 Issue: Alkaline Hydrolysis. 1. Avoid PSA in d-SPE cleanup. 2. Use a buffered QuEChERS method   (e.g., Acetate buffer). process_node1->process_node2 Yes process_node3 Consider other prep issues: - Temperature of extraction? - Adsorption to GCB sorbent? process_node1->process_node3 No process_node5 Issue: Thermal Degradation. 1. Use a deactivated GC inlet liner. 2. Lower inlet temperature. 3. Perform inlet maintenance. process_node4->process_node5 Yes process_node6 LC-MS/MS is preferred. Check for: - Ion suppression/enhancement. - Correct MRM transitions. process_node4->process_node6 No (LC-MS/MS) process_node2->end_node Solution process_node3->end_node Re-evaluate process_node5->end_node Solution process_node6->end_node Re-evaluate

Caption: Troubleshooting logic for low this compound recovery.

Diagram 2: Optimized QuEChERS Workflow

G cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_analysis 3. Analysis step_node step_node action_node action_node caution_node caution_node A 10g Homogenized Sample + 10mL Acetonitrile B Add Buffered QuEChERS Salts (maintains acidic pH) A->B C Shake (1 min) & Centrifuge (5 min) B->C D Take 1mL Acetonitrile Supernatant C->D E Add to d-SPE Tube: 150mg MgSO₄ + 50mg C18 D->E F Vortex (30s) & Centrifuge (5 min) E->F G Key: AVOID using PSA sorbent to prevent alkaline degradation. E->G H Filter Supernatant (0.22 µm) F->H I Inject into LC-MS/MS or Optimized GC-MS/MS H->I

Caption: pH-controlled QuEChERS workflow for this compound.

References

Validation & Comparative

Detecting Mevinphos in Drinking Water: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pesticides, such as the organophosphate insecticide Mevinphos, in drinking water is a significant public health concern. Accurate and reliable analytical methods are crucial for monitoring water quality and ensuring it meets regulatory standards. This guide provides a comparative overview of common analytical techniques for the determination of this compound in drinking water, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical methods are employed for the detection and quantification of this compound in water, primarily centered around gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). The choice of method often depends on the required sensitivity, selectivity, and the laboratory's available instrumentation.

Key Performance Metrics

The performance of different analytical methods for this compound detection is summarized in the table below. The data highlights the variations in sensitivity (Limit of Detection and Quantification), recovery, and precision across various techniques.

MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
GC-NPD Solid-Phase Extraction (SPE)0.02 - 0.1 µg/L-83 - 1002.4 - 8.7
GC-MS Solvent Extraction (USEPA Method 622)-50 µg/L[1]--
GC-TSD Solid-Phase Extraction (SPE)0.5 - 4 ng/L->70<10[2]
Hollow Fiber LPME-GC-FTD Liquid-Phase Microextraction-40 ng/L[1]--
LC-MS/MS Solid-Phase Extraction (SPE)0.4 - 6 ng/L< 5 µg/L>70<20[3]
QuEChERS-GC-MS QuEChERS< 3 µg/L< 10 µg/L63 - 116<12[4]

LPME-GC-FTD: Liquid-Phase Microextraction coupled with Gas Chromatography and a Flame Thermionic Detector. GC-NPD: Gas Chromatography with a Nitrogen-Phosphorus Detector. GC-MS: Gas Chromatography-Mass Spectrometry. GC-TSD: Gas Chromatography with a Thermionic Specific Detector. LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry. QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for the key methods discussed.

Solid-Phase Extraction (SPE) followed by Gas Chromatography (GC)

This method is a widely used technique for the extraction and concentration of organophosphorus pesticides from water samples.

a) Sample Preparation (SPE)

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with a suitable organic solvent (e.g., methanol) and then with deionized water.

  • Sample Loading: A specific volume of the water sample (e.g., 500 mL) is passed through the conditioned cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with deionized water to remove any interfering polar compounds.

  • Elution: The trapped this compound is eluted from the cartridge using a small volume of an organic solvent or a solvent mixture (e.g., ethyl acetate and dichloromethane).[5]

  • Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

b) Instrumental Analysis (GC-NPD/MS)

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5MS).

  • Injector: Splitless injection of 1 µL of the concentrated extract.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the components of the extract. For example, an initial temperature of 80°C held for 1 minute, then ramped to 250°C.

  • Detector: A Nitrogen-Phosphorus Detector (NPD), a Thermionic Specific Detector (TSD), or a Mass Spectrometer (MS) is used for detection and quantification.[2][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is particularly suitable for the analysis of polar and thermally labile pesticides.

a) Sample Preparation (SPE)

The sample preparation is similar to the SPE protocol for GC analysis. The final extract is typically reconstituted in a solvent compatible with the LC mobile phase.

b) Instrumental Analysis (LC-MS/MS)

  • Liquid Chromatograph: An HPLC or UPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound are monitored for selective detection and quantification.

  • Ionization: Electrospray ionization (ESI) is commonly used.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined sample preparation technique that has gained popularity for multi-residue pesticide analysis.

a) Extraction and Partitioning

  • A 10-15 mL aliquot of the water sample is placed in a centrifuge tube.

  • Acetonitrile is added as the extraction solvent.

  • A salt mixture (e.g., magnesium sulfate, sodium chloride, and sodium citrate) is added to induce phase separation and partitioning of the analytes into the acetonitrile layer.[7]

  • The tube is shaken vigorously and then centrifuged.

b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

  • The tube is vortexed and centrifuged.

  • The cleaned-up extract is then ready for analysis by GC-MS or LC-MS/MS.

Method Selection and Workflow

The selection of an appropriate analytical method depends on various factors, including the regulatory limits, the complexity of the sample matrix, and the available resources. The general workflow for the analysis of this compound in drinking water involves sample collection, preparation, instrumental analysis, and data interpretation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Sample Drinking Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE QuEChERS QuEChERS Sample->QuEChERS GC Gas Chromatography (GC) SPE->GC LC Liquid Chromatography (LC) SPE->LC LLE->GC QuEChERS->GC QuEChERS->LC NPD NPD / TSD / FPD GC->NPD MS Mass Spectrometry (MS) GC->MS MSMS Tandem MS (MS/MS) LC->MSMS Data Data Analysis & Reporting NPD->Data MS->Data MSMS->Data

Caption: General workflow for this compound analysis in drinking water.

Performance Comparison of Analytical Techniques

The choice between GC-based and LC-based methods often involves a trade-off between sensitivity, selectivity, and the nature of the analyte. The following diagram illustrates the key strengths of each approach for this compound analysis.

G cluster_gc Gas Chromatography (GC) Based Methods cluster_lc Liquid Chromatography (LC) Based Methods GC_Strengths Strengths: - High resolution for volatile compounds - Established and robust methods (e.g., EPA 622) - Sensitive detectors (NPD, FPD, TSD) GC_Considerations Considerations: - Derivatization may be needed for some compounds - Thermal degradation of labile analytes LC_Strengths Strengths: - Suitable for polar and thermally labile compounds - High selectivity and sensitivity with MS/MS - No derivatization required for this compound LC_Considerations Considerations: - Matrix effects can be more pronounced - Higher initial instrument cost This compound This compound Analysis This compound->GC_Strengths Well-suited for This compound->LC_Strengths Increasingly preferred for

Caption: Key strengths of GC and LC methods for this compound analysis.

References

Inter-laboratory Comparison of Mevinphos Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of Mevinphos, a broad-spectrum organophosphate insecticide. The information is intended for researchers, scientists, and drug development professionals to benchmark analytical performance and understand the nuances of various detection methods. While a singular, comprehensive inter-laboratory proficiency test report for this compound is not publicly available, this document synthesizes data from various method validation studies to present a representative comparison of common analytical techniques.

The performance of a laboratory in pesticide residue analysis is crucial for ensuring food safety and regulatory compliance. Inter-laboratory comparisons (ILCs) and proficiency tests (PTs) are essential tools for assessing and improving the quality, accuracy, and comparability of analytical results among different laboratories.[1] In these tests, a homogenous sample containing a known concentration of an analyte is sent to multiple laboratories, and their results are compared against a consensus value. Performance is often evaluated using a z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean. A z-score between -2.0 and +2.0 is generally considered satisfactory.[1]

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes typical performance data for the analysis of this compound using various common analytical techniques. The data is compiled from individual method validation studies to provide a comparative benchmark. It is important to note that these values are illustrative and actual performance may vary based on the specific matrix, instrumentation, and laboratory protocols.

ParameterGas Chromatography (GC) - Flame Photometric Detector (FPD)Gas Chromatography (GC) - Mass Spectrometry (MS)Liquid Chromatography (LC) - Tandem MS (MS/MS)
Assigned Value (mg/kg) 0.1000.1000.100
Reported Mean (mg/kg) 0.0950.1020.099
Recovery (%) 95%102%99%
Repeatability (RSDr %) 8.5%6.2%4.5%
Reproducibility (RSDR %) 15.0%11.5%9.8%
Limit of Detection (LOD) (mg/kg) 0.010.0050.001
Limit of Quantification (LOQ) (mg/kg) 0.030.0150.003
Illustrative Z-Score -0.50.2-0.1

This table presents a hypothetical comparison based on typical method validation data. RSDr refers to relative standard deviation under repeatability conditions, and RSDR refers to relative standard deviation under reproducibility conditions.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis. Below are summarized protocols for the extraction and analysis of this compound residues.

1. Sample Preparation and Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: A representative 10-15 g sample of the commodity (e.g., fruit, vegetable) is homogenized.

  • Extraction:

    • A 10 g subsample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added.

    • An internal standard is added.

    • The tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) is added.

    • The tube is immediately shaken for 1 minute and then centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • An aliquot of the acetonitrile supernatant (e.g., 6 mL) is transferred to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

    • The tube is shaken for 30 seconds and centrifuged at ≥3000 rcf for 5 minutes.

    • The final extract is collected for instrumental analysis.

2. Instrumental Analysis

  • Gas Chromatography (GC) Analysis:

    • System: GC equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).

    • Column: A capillary column suitable for organophosphate pesticide analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Temperatures: Injector at 250°C, Detector at 280-300°C.

    • Oven Program: A temperature gradient is used, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at a rate of 10-25°C/min, and holding for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow.

    • Detection: For GC-MS, Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

    • System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both typically containing a modifier like formic acid or ammonium formate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and sensitivity.

Workflow and Pathway Diagrams

The following diagrams illustrate the typical workflow for this compound analysis in an inter-laboratory comparison setting.

Mevinphos_Analysis_Workflow cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analytical Procedure cluster_2 Phase 3: Data Processing & Reporting A Sample Receipt & Homogenization B Sub-sampling A->B C Extraction (QuEChERS) B->C 10g sample D Cleanup (d-SPE) C->D E Instrumental Analysis (GC/LC-MS) D->E F Quantification & Data Review E->F G Reporting to PT Organizer F->G

Caption: A typical workflow for this compound residue analysis.

ILC_Evaluation_Logic A Labs Submit Results B Statistical Analysis of All Results A->B C Determine Assigned Value (Consensus Mean) B->C D Calculate Standard Deviation for PT B->D E Calculate Z-Score for Each Lab (Result - Assigned Value) / Std Dev C->E D->E F Performance Evaluation E->F G Satisfactory |z| <= 2 F->G Pass H Questionable 2 < |z| < 3 F->H Warning I Unsatisfactory |z| >= 3 F->I Fail

Caption: Logical flow for evaluating laboratory performance via z-scores.

References

A Comparative Guide to Mevinphos Certified Reference Materials for Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the analysis of the organophosphate insecticide Mevinphos, the use of high-quality Certified Reference Materials (CRMs) is fundamental to ensuring the validity of experimental data. This guide provides a comprehensive comparison of key quality attributes of this compound CRMs from various suppliers, details the experimental protocols for their quality control, and offers a framework for selecting the most suitable CRM for your analytical needs.

Comparison of this compound Certified Reference Materials

The selection of a this compound CRM should be based on a thorough evaluation of its certified properties and the accreditation of the supplier. The following table summarizes the key characteristics of this compound CRMs offered by prominent suppliers. This information is primarily sourced from the manufacturers' product listings and certificates of analysis.

Supplier Product Name Accreditation Certified Property Method of Certification Format
Sigma-Aldrich This compound certified reference material, Mixture of E- and Z-isomer, TraceCERT®ISO/IEC 17025, ISO 17034Purity (mixture of isomers)Quantitative NMR (qNMR)Neat
HPC Standards This compound solutionISO 9001, ISO 17034Concentration in solutionGravimetric preparation and analytical verificationSolution
LGC Standards (Dr. Ehrenstorfer) This compoundISO 17034[1]PurityChromatographic and other analytical techniquesNeat
AccuStandard This compoundNot explicitly stated on product pageConcentration in solutionGravimetric and/or volumetric preparationSolution
CRM LABSTANDARD This compound solutionNot explicitly stated on product pageConcentration in solutionNot explicitly stated on product pageSolution

Note: The absence of explicit mention of accreditation on a product page does not necessarily mean the supplier is not accredited. It is recommended to always request the Certificate of Analysis for detailed information.

Key Quality Parameters for CRM Selection

When evaluating a this compound CRM, the following parameters, typically found on the Certificate of Analysis (CoA), are crucial:

  • Certified Value and Uncertainty: The certified value is the property value (e.g., purity or concentration) of the CRM. The uncertainty provides a quantitative expression of the doubt associated with this value. A smaller uncertainty indicates a higher level of confidence in the certified value.

  • Traceability: The CoA should provide a statement of metrological traceability, indicating an unbroken chain of comparisons to a stated reference, such as a national or international standard.[2]

  • Homogeneity: This ensures that the property of interest is uniform throughout the entire batch of the CRM.

  • Stability: The CRM must be stable over a defined period under specified storage conditions. The CoA will indicate the expiry date.

  • Method of Certification: Understanding the analytical technique used for certification (e.g., qNMR, chromatography) provides insight into the reliability of the certified value. qNMR is considered a primary ratio method and can offer high precision and accuracy for purity assessment.[3][4][5][6]

Experimental Protocols for Quality Control of this compound CRMs

The quality of a this compound CRM is assured through a series of rigorous experimental protocols. Below are detailed methodologies for key experiments involved in the certification and validation of these reference materials.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for the accurate determination of the purity of organic compounds without the need for a specific reference standard of the same compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound CRM into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

    • Add a known amount of an internal standard with a certified purity (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the this compound signals.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

    • Optimize other acquisition parameters such as the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to specific protons of this compound and the internal standard.

    • Calculate the purity of the this compound CRM using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the this compound molecule by determining its mass-to-charge ratio (m/z).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound CRM in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography (LC) system.

  • Data Interpretation: Compare the measured accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass of this compound (C₇H₁₃O₆P). The mass difference should be within a narrow tolerance (e.g., < 5 ppm).

Stability and Homogeneity Testing

Stability and homogeneity studies are crucial to ensure the reliability of the CRM over its shelf life and across different units of the same batch.

Methodology:

  • Homogeneity Study:

    • Select a statistically representative number of units from a single batch of the this compound CRM.

    • Analyze each unit in replicate using a validated analytical method (e.g., GC-FID, HPLC-UV).

    • Perform a statistical analysis of the results (e.g., ANOVA) to assess the between-unit and within-unit variation. The variation should be less than a predefined threshold.

  • Stability Study:

    • Short-term stability: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) for a defined period to simulate transport conditions.

    • Long-term stability: Store samples under the recommended storage conditions (e.g., -20°C) and analyze them at regular intervals over the entire shelf life of the CRM.

    • Analyze the stored samples using a validated analytical method and compare the results to those of freshly prepared samples or samples stored at a reference temperature. The results should show no significant degradation.

Visualizing Experimental Workflows

To further clarify the processes involved in the quality control of this compound CRMs, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Mevinphos_CRM_QC_Workflow Workflow for this compound CRM Quality Control cluster_certification Certification cluster_validation Validation Purity Purity Assessment (qNMR) Identity Identity Confirmation (MS) CoA Certificate of Analysis Issuance Purity->CoA Identity->CoA Homogeneity Homogeneity Testing Stability Stability Testing Homogeneity->CoA Stability->CoA Raw_Material Raw Material Synthesis & Characterization CRM_Production CRM Production (Gravimetric Preparation) Raw_Material->CRM_Production CRM_Production->Purity CRM_Production->Identity CRM_Production->Homogeneity CRM_Production->Stability Final_Product Final this compound CRM CoA->Final_Product

Caption: Workflow for this compound CRM Quality Control.

qNMR_Purity_Assessment Quantitative NMR (qNMR) Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Calculation Weigh_CRM Accurately weigh This compound CRM Add_Solvent Add deuterated solvent Weigh_CRM->Add_Solvent Add_IS Add internal standard (IS) Add_Solvent->Add_IS Acquire_Spectrum Acquire ¹H NMR spectrum Add_IS->Acquire_Spectrum Process_Spectrum Process spectrum (FT, phasing, baseline) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate signals (Analyte & IS) Process_Spectrum->Integrate_Signals Calculate_Purity Calculate purity using a defined formula Integrate_Signals->Calculate_Purity Result Certified Purity Value Calculate_Purity->Result

Caption: Quantitative NMR (qNMR) Purity Assessment Workflow.

Conclusion

The selection of a this compound Certified Reference Material is a critical step in ensuring the quality and validity of analytical data. While a direct comparative performance study is not publicly available, researchers can make an informed decision by carefully evaluating the information provided on the Certificate of Analysis from reputable suppliers who adhere to international standards such as ISO 17034 and ISO/IEC 17025. By understanding the key quality parameters and the experimental methodologies used for certification, scientists can confidently choose a this compound CRM that meets the stringent requirements of their research and quality control applications. It is always recommended to request and scrutinize the full Certificate of Analysis before purchase.

References

Cross-Validation of Mevinphos Detection with other Organophosphate Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the detection of Mevinphos, a highly toxic organophosphate insecticide, and its cross-validation with other organophosphate pesticides. The information presented herein is supported by experimental data from various scientific sources to aid researchers in selecting the most appropriate detection method for their specific needs.

Introduction

This compound is a potent organophosphate insecticide and acaricide known for its systemic and contact action.[1][2][3] Due to its high toxicity and potential for environmental contamination, sensitive and selective methods for its detection are crucial. Organophosphate pesticides, as a class, act by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine.[1][2][3] This shared mechanism of action can lead to cross-reactivity in certain detection methods, making the specific identification and quantification of this compound in the presence of other organophosphates a significant analytical challenge. This guide explores and compares various analytical techniques for this compound detection, with a focus on their performance in cross-validation with other common organophosphates.

Data Presentation: Comparison of Detection Methods

The following table summarizes the performance of different analytical methods for the detection of organophosphate pesticides, including this compound.

Method Principle Common Analytes Limit of Detection (LOD) Selectivity/Cross-Reactivity Throughput Instrumentation Cost
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Detectors like Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) provide selectivity for organophosphates.This compound, Diazinon, Malathion, Parathion, Chlorpyrifos, Ethion, etc.[4][5]Typically in the low ng/mL to pg/mL range.[6]High selectivity based on chromatographic separation (retention time). Co-elution can be an issue but can be mitigated with optimized methods and selective detectors.[6][7]Moderate to HighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Broad range of organophosphates, including this compound.[7][8]Very low, often in the pg/mL range.[1]High selectivity and specificity based on both retention time and mass-to-charge ratio of fragmented ions, allowing for confident identification even with co-eluting compounds.[7][8]ModerateVery High
Enzyme-Linked Immunosorbent Assay (ELISA) Based on the specific binding of an antibody to the target analyte (this compound).This compound, Chlorpyrifos, Parathion, etc. (assay specific).Can be very low, in the ng/mL to pg/mL range.[9]Can be highly specific to the target analyte, but cross-reactivity with structurally similar organophosphates is a common issue that needs to be carefully evaluated for each antibody.[2][10][11]HighLow to Moderate
Enzyme Inhibition Assay Measures the inhibition of acetylcholinesterase (AChE) or other enzymes by organophosphates.Broad-spectrum detection of AChE-inhibiting organophosphates.[12][13]Varies depending on the enzyme and substrate, but can be sensitive.[14]Generally low selectivity as it detects the total AChE-inhibiting activity of a sample, not specific pesticides. Cross-reactivity is inherent to the method's principle.[12][13]HighLow

Experimental Protocols

Gas Chromatography-Based Methods (GC-FPD and GC-MS)

Gas chromatography is a robust and widely used technique for the simultaneous analysis of multiple organophosphate pesticides.

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction: A homogenized sample (e.g., 10-15 g of a food matrix) is weighed into a 50 mL centrifuge tube. Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and MgSO₄). The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for GC analysis.

Instrumentation and Conditions (Example for GC-FPD) [4][6]

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a Flame Photometric Detector (FPD) in phosphorus mode.

  • Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramped to 180°C at 25°C/min, then to 200°C at 4°C/min, and finally to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 250°C.

Instrumentation and Conditions (Example for GC-MS) [7][8]

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890A GC coupled to a 5975C MS or similar.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 275°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 300°C at 8°C/min and held for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Ionization mode: Electron Impact (EI) at 70 eV. Data acquisition in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Enzyme Inhibition Assay

This method provides a rapid screening of the total toxicity of a sample due to acetylcholinesterase-inhibiting compounds.

Principle:

The activity of the enzyme acetylcholinesterase (AChE) is measured by its ability to hydrolyze a substrate (e.g., acetylthiocholine) to produce a colored product. In the presence of organophosphates like this compound, the enzyme is inhibited, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of the organophosphate.

Experimental Protocol (Based on Ellman's Method)

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • Acetylcholinesterase (AChE) solution.

    • Substrate solution: Acetylthiocholine iodide (ATCI).

    • Chromogenic reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Procedure:

    • In a 96-well microplate, add the sample extract or standard solution of this compound/other organophosphates.

    • Add the AChE solution and incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.

    • Initiate the reaction by adding the ATCI and DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of enzyme inhibition caused by the sample or standard compared to a control without any inhibitor.

    • A standard curve of inhibition versus organophosphate concentration is used to quantify the results.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Sample Collection (e.g., Food Matrix) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Final_Extract Final Extract for Analysis Cleanup->Final_Extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Final_Extract->GC_MS GC_FPD Gas Chromatography- Flame Photometric Detector (GC-FPD) Final_Extract->GC_FPD ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Final_Extract->ELISA Enzyme_Inhibition Enzyme Inhibition Assay Final_Extract->Enzyme_Inhibition Data_GC_MS High Specificity: Retention Time + Mass Spectra GC_MS->Data_GC_MS Data_GC_FPD High Selectivity: Retention Time GC_FPD->Data_GC_FPD Data_ELISA High Sensitivity: Cross-Reactivity Assessment ELISA->Data_ELISA Data_Enzyme Broad Spectrum: Total Inhibition Measurement Enzyme_Inhibition->Data_Enzyme Comparison Comparative Analysis: Sensitivity, Specificity, Throughput Data_GC_MS->Comparison Data_GC_FPD->Comparison Data_ELISA->Comparison Data_Enzyme->Comparison

Caption: Workflow for the comparative analysis of this compound detection methods.

Signaling Pathways and Logical Relationships

The primary mechanism of action for organophosphate pesticides, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.

AChE_Inhibition_Pathway cluster_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE binds to ACh_Accumulation ACh Accumulation in Synapse ACh->ACh_Accumulation leads to Choline_Acetate Choline + Acetate (Hydrolysis Products) AChE->Choline_Acetate hydrolyzes Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Organophosphate Organophosphate Pesticide (e.g., this compound) Organophosphate->AChE binds & inhibits Overstimulation Continuous Nerve Stimulation (Neurotoxicity) ACh_Accumulation->Overstimulation

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Conclusion

The choice of an analytical method for the detection of this compound and its cross-validation with other organophosphates depends on the specific requirements of the study.

  • For high specificity and confirmatory analysis , GC-MS is the gold standard due to its ability to provide structural information.

  • For routine monitoring and high-throughput screening where high selectivity is required , GC-FPD offers a cost-effective and robust solution.

  • For rapid and sensitive screening of a specific organophosphate , a well-validated ELISA with low cross-reactivity can be highly effective.

  • For assessing the overall toxicity of a sample due to AChE inhibitors , the enzyme inhibition assay is a valuable tool, although it lacks specificity for individual pesticides.

Researchers should carefully consider the trade-offs between specificity, sensitivity, throughput, and cost when selecting a method for their application. Validation of the chosen method with relevant matrices and potential cross-reactants is essential to ensure the accuracy and reliability of the results.

References

Navigating Mevinphos Determination: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pesticide residues like Mevinphos in fortified samples is critical for ensuring food safety and environmental monitoring. This guide provides a comparative overview of common analytical methods, supported by experimental data, to aid in the selection of the most suitable approach for your laboratory's needs.

Comparative Analysis of Analytical Methods

The determination of this compound, an organophosphate insecticide, in fortified samples typically involves a sample preparation step followed by instrumental analysis. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a widely adopted sample preparation technique, often paired with gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). However, other methods, including traditional solvent extraction and alternative detectors, are also employed.

Below is a summary of the performance of different analytical approaches for the determination of this compound and other organophosphate pesticides in various fortified food matrices.

Analytical MethodSample MatrixFortification Level(s)Accuracy (Recovery %)Precision (RSD %)Reference
QuEChERS with GC-TOFMS StrawberriesNot Specified110%Not Specified[1]
QuEChERS with GC-MS/MS Strawberries10, 50, 200 µg/kg70-120% (for 86% of pesticides)<13%[2]
QuEChERS with UHPLC-MS/MS LettuceNot Specified70-120%≤20%[3][4]
QuEChERS with GC-FPD/NPD Grapes0.01, 0.05 mg/kg93.6-117.3%4.2-11.9%[5]
QuEChERS with GC-MS Grapes10, 50, 100 ng/g68.6-95%Not Specified[6]
Modified QuEChERS with d-SPE StrawberriesNot Specified70-120%≤20%[7][8]
Solvent Extraction with GC/MS/MS Lemon, BeanNot Specified71.1-126.0% (Lemon), 72.5-124.5% (Bean)Not Specified[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are outlines of common experimental protocols.

QuEChERS with Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS)

This method is noted for its high throughput and comprehensive data acquisition.

  • Sample Preparation (QuEChERS):

    • Homogenize 10-15 g of the sample (e.g., strawberries).

    • Add an appropriate volume of acetonitrile and internal standards.

    • Shake vigorously for 1 minute.

    • Add magnesium sulfate and sodium acetate (or other buffering salts) and shake for another minute.

    • Centrifuge to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a tube containing a dSPE sorbent mixture, such as primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments.[1]

    • Vortex and then centrifuge.

  • Instrumental Analysis (GC-TOFMS):

    • Inject the final extract into the GC-TOFMS system.

    • The gas chromatograph separates the components of the mixture.

    • The time-of-flight mass spectrometer detects and quantifies this compound based on its mass-to-charge ratio.

QuEChERS with Gas Chromatography-Flame Photometric Detector/Nitrogen-Phosphorus Detector (GC-FPD/NPD)

This approach utilizes detectors that are highly sensitive to phosphorus-containing compounds like this compound.

  • Sample Preparation (QuEChERS):

    • Weigh 10 g of the homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid) and shake vigorously for 1 minute.[5]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake immediately for 1 minute.[5]

    • Centrifuge at 5000 rpm for 3 minutes.[5]

  • dSPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a dSPE tube containing PSA and other sorbents as needed.

    • Centrifuge for 3 minutes at 5000 rpm.[5]

  • Instrumental Analysis (GC-FPD/NPD):

    • Filter the final extract and inject it into the GC system.

    • The FPD or NPD provides selective detection of this compound.

QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of pesticides, including those that are thermally labile.

  • Sample Preparation (QuEChERS):

    • Follow the general QuEChERS extraction procedure as described above.

  • dSPE Cleanup:

    • Use a suitable dSPE sorbent combination. For complex matrices like strawberries, PSA is commonly used.[10]

  • Instrumental Analysis (LC-MS/MS):

    • The final extract is injected into the LC-MS/MS system.

    • The liquid chromatograph separates the analytes.

    • The tandem mass spectrometer provides highly selective and sensitive detection and quantification of this compound.

Visualizing the Workflow

To better understand the experimental process, a generalized workflow for this compound determination is presented below.

Mevinphos_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Fortified Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Salting_Out Addition of Salts (MgSO4, NaCl/NaOAc) Extraction->Salting_Out Centrifugation1 Centrifugation Salting_Out->Centrifugation1 Supernatant Acetonitrile Supernatant Centrifugation1->Supernatant dSPE Dispersive SPE (PSA, GCB, C18) Supernatant->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract GC_MS GC-MS(/MS) or GC-TOFMS Final_Extract->GC_MS LC_MS LC-MS/MS Final_Extract->LC_MS GC_NPD GC-FPD/NPD Final_Extract->GC_NPD Quantification Quantification GC_MS->Quantification LC_MS->Quantification GC_NPD->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Generalized workflow for this compound determination in fortified samples.

References

Mevinphos: A Comparative Toxicological Analysis of the Parent Compound and Its Primary Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate insecticide Mevinphos and its principal degradation products. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data. This document is intended for an audience with a professional background in toxicology, pharmacology, and related scientific fields.

Executive Summary

Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and one of its degradation products, methyl acetoacetate. A significant data gap exists for the acute toxicity of O-Desmethylthis compound, a primary metabolite.

Table 1: Acute Toxicity of this compound

SpeciesRoute of ExposureLD50 / LC50Reference
RatOral3 - 12 mg/kg[5]
MouseOral4 - 18 mg/kg[5]
RatDermal4.2 mg/kg[5]
MouseDermal40 mg/kg[5]
RatInhalation (1-hour)0.125 mg/L[5]
Sharp-tailed GrouseOral1.34 mg/kg[6]
Mallard DuckOral4.63 mg/kg[5]
Rainbow Trout96-hour11.9 µg/L[6]
Bluegill Sunfish96-hour22.5 - 87 µg/L[6]

Table 2: Acute Toxicity of Methyl Acetoacetate

SpeciesRoute of ExposureLD50
RatOral3228 mg/kg

Note: Data for O-Desmethylthis compound was not available in the reviewed literature.

Experimental Protocols

Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD Guideline 425)

The acute oral toxicity, expressed as the median lethal dose (LD50), is a standardized measure of the lethality of a single ingested dose of a substance. The Up-and-Down Procedure is a method designed to estimate the LD50 with the use of fewer animals.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in individual cages and fasted (food, but not water, is withheld) for a specified period before dosing.

  • Dose Administration: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is typically administered via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a lower dose level (a fixed progression factor is used, e.g., 3.2).

    • If the animal dies, the next animal is dosed at a higher dose level.

  • Endpoint: The test is concluded when one of the stopping criteria is met, which is based on the number of reversals in outcome (survival vs. death). The LD50 is then calculated using a maximum likelihood method.

Cholinesterase Inhibition Assay (Ellman's Method)

This in vitro assay is a widely used colorimetric method to determine the activity of cholinesterase enzymes and to assess the inhibitory potential of compounds like organophosphates.

Principle: The assay measures the activity of acetylcholinesterase (AChE). AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Protocol Outline:

  • Reagent Preparation: Prepare a phosphate buffer solution, a solution of DTNB in the buffer, a solution of ATCh in the buffer, and a solution of the cholinesterase enzyme. The test compound (inhibitor) is dissolved in a suitable solvent.

  • Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the enzyme solution to each well.

  • Inhibitor Addition: Add the test compound at various concentrations to the respective wells. A control well without the inhibitor is also prepared.

  • Pre-incubation: The plate is incubated for a specific period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The reaction is initiated by adding the ATCh substrate to all wells.

  • Measurement: The absorbance at 412 nm is measured at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the control, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Visualizations

This compound Degradation Pathway

Mevinphos_Degradation This compound This compound ((E) and (Z) isomers) Hydrolysis1 Hydrolysis This compound->Hydrolysis1 Major Pathway Hydrolysis2 Hydrolysis This compound->Hydrolysis2 Minor Pathway ODesmethylthis compound O-Desmethylthis compound Hydrolysis1->ODesmethylthis compound Mineralization Further Degradation (Mineralization) ODesmethylthis compound->Mineralization Methylacetoacetate Methylacetoacetate Hydrolysis2->Methylacetoacetate Methylacetoacetate->Mineralization CO2 CO2 + H2O Mineralization->CO2

Caption: Simplified degradation pathway of this compound in the environment.

Experimental Workflow for Acute Oral Toxicity (Up-and-Down Procedure)

Acute_Toxicity_Workflow start Start dose_animal Dose a single animal with test substance start->dose_animal observe Observe for 14 days (toxicity/mortality) dose_animal->observe decision Outcome? observe->decision survived Survived decision->survived Yes died Died decision->died No decrease_dose Decrease dose for next animal survived->decrease_dose increase_dose Increase dose for next animal died->increase_dose stopping_criteria Stopping criteria met? decrease_dose->stopping_criteria increase_dose->stopping_criteria stopping_criteria->dose_animal No calculate_ld50 Calculate LD50 stopping_criteria->calculate_ld50 Yes end End calculate_ld50->end

Caption: Workflow for determining LD50 using the Up-and-Down Procedure.

Signaling Pathway of this compound-Induced Toxicity

Mevinphos_Toxicity_Pathway cluster_cell Cell cluster_receptors Cholinergic Receptors cluster_downstream Downstream Signaling cluster_effects Cellular Effects This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation Muscarinic Muscarinic Receptors ACh->Muscarinic Overstimulation Nicotinic Nicotinic Receptors ACh->Nicotinic Overstimulation MAPK MAPK Pathway (e.g., JNK, p38) Muscarinic->MAPK Akt Akt Pathway Nicotinic->Akt Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Akt->Apoptosis Modulation Neurotoxicity Neurotoxicity Inflammation->Neurotoxicity Apoptosis->Neurotoxicity

Caption: this compound inhibits AChE, leading to ACh accumulation and altered signaling pathways.

Discussion

This compound is unequivocally a substance of high acute toxicity.[3][5] Its primary mechanism of action, the inhibition of acetylcholinesterase, is well-established and leads to a cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and glandular systems.[5] The (E)-isomer of this compound is known to be a more potent inhibitor of AChE than the (Z)-isomer.

The degradation of this compound is a critical factor in mitigating its environmental and biological impact. The primary degradation pathways involve hydrolysis, leading to the formation of O-Desmethylthis compound and, to a lesser extent, methyl acetoacetate.[7][8] While a significant data gap exists regarding the specific toxicity of O-Desmethylthis compound, the available information on methyl acetoacetate indicates a substantially lower order of toxicity compared to the parent compound. This suggests that the degradation process is largely one of detoxification. However, without concrete data on O-Desmethylthis compound, a complete toxicological profile of this compound degradation remains elusive.

Recent research has begun to elucidate the downstream signaling pathways affected by this compound. Studies in zebrafish have shown that this compound exposure can induce inflammation and apoptosis, and alter the MAPK and Akt signaling pathways.[9] These pathways are crucial for cell survival, proliferation, and stress responses. The disruption of these pathways likely contributes to the observed developmental and neuronal toxicity of this compound. The overstimulation of cholinergic receptors due to ACh accumulation is the likely trigger for these downstream effects.

Conclusion

References

Evaluating the Efficacy of Mevinphos Against Alternative Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mevinphos is a highly toxic organophosphate insecticide known for its broad-spectrum efficacy against a wide range of chewing and sucking insects, as well as spider mites.[1][2] As a potent acetylcholinesterase (AChE) inhibitor, it provides rapid knockdown of agricultural pests.[3][4] However, due to its high toxicity and significant environmental and health risks, this compound has been banned or severely restricted in many countries, including the United States where its registration was cancelled in 1994.[2] This guide provides a comparative evaluation of this compound's efficacy relative to modern, alternative pesticides, presenting experimental data, methodologies, and the biochemical pathways these compounds target.

Mechanism of Action: Organophosphates

Organophosphate insecticides, including this compound, act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death.[6][7] The primary cause of death is typically respiratory failure.[5]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Neurotransmitter AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Accumulation ACh Accumulation Breakdown ACh Breakdown (Signal Termination) AChE->Breakdown Causes Inhibition Irreversible Inhibition Signal Nerve Signal Transmission Receptor->Signal Initiates Hyperstimulation Receptor Hyperstimulation (Paralysis, Death) Receptor->Hyperstimulation Leads to This compound This compound (Organophosphate) This compound->AChE Phosphorylates Accumulation->Receptor

Figure 1. Signaling pathway of this compound (Organophosphate) toxicity.

Comparative Efficacy of Alternative Pesticides

Modern pest management has shifted towards insecticides with more selective modes of action and improved safety profiles. Key alternatives to organophosphates include Neonicotinoids, Spinosyns, and biopesticides like Bacillus thuringiensis (Bt).

Pesticide ClassExample(s)Target PestsGeneral Efficacy Notes
Organophosphate This compound Broad-spectrum: Aphids, mites, caterpillars, leafhoppers.[2]High acute toxicity, rapid knockdown. Efficacy is well-documented but offset by severe safety concerns.[8]
Neonicotinoid Imidacloprid, ThiamethoxamSucking insects (aphids, whiteflies), some beetles.[9]Systemic action, effective for persistent pests. Generally safer for mammals but concerns exist for pollinators.[10][11]
Spinosyn SpinosadLepidopteran pests (caterpillars), thrips, leafminers.[12]Derived from fermentation; effective against a range of pests.[13][14] Favorable environmental profile.[15]
Biopesticide Bacillus thuringiensis (Bt)Specific to insect order (e.g., kurstaki for Lepidoptera).Highly selective, non-toxic to non-target organisms.[16] Must be ingested by young larval stages.

Experimental Protocols: Evaluating Pesticide Efficacy

The efficacy of an insecticide is typically determined through bioassays that calculate the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population.[17]

Key Experimental Methodology: Leaf-Dip Bioassay for LC50 Determination

This method is commonly used to evaluate the efficacy of insecticides against foliage-feeding insects like caterpillars (Plutella xylostella).

  • Preparation of Test Solutions: A series of dilutions of the pesticide are prepared in an appropriate solvent (e.g., water with a surfactant). A control solution (solvent only) is also prepared.

  • Leaf Disc Treatment: Leaf discs from a suitable host plant (e.g., cabbage) are immersed in each test concentration for approximately 10-30 seconds. They are then allowed to air dry.

  • Insect Exposure: A known number of target insects (e.g., 10-20 third-instar larvae) are placed in a petri dish or ventilated container with a treated leaf disc.[18]

  • Incubation: The containers are maintained under controlled laboratory conditions (e.g., 25 ± 2°C, 50 ± 5% Relative Humidity).[18]

  • Mortality Assessment: Mortality is recorded at set intervals, typically 24, 48, and 72 hours after exposure.[18]

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which represents the concentration of the insecticide that is lethal to 50% of the test insects.[19] Lower LC50 values indicate higher toxicity.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Pesticide Pesticide Stock Dilutions Create Serial Dilutions (e.g., 10, 50, 100, 500 ppm) Pesticide->Dilutions LeafDip Dip Leaf Discs in Solutions Dilutions->LeafDip Control Prepare Control (Solvent Only) Control->LeafDip AirDry Air Dry Discs LeafDip->AirDry AddInsects Place Insects on Discs AirDry->AddInsects Incubate Incubate under Controlled Conditions AddInsects->Incubate Record Record Mortality (24, 48, 72h) Incubate->Record Probit Probit Analysis Record->Probit LC50 Calculate LC50 Value Probit->LC50

Figure 2. Generalized workflow for an LC50 determination bioassay.

Quantitative Efficacy Data Summary

The following table summarizes representative LC50 values for this compound alternatives against common pests. It is important to note that direct comparative studies with the banned this compound are scarce; these values are compiled from various efficacy trials.

Pest SpeciesAlternative PesticideLC50 Value (ppm or g ai/ha)Exposure Time
Plutella xylostella (Diamondback Moth)Spinosad3.3 ppm[18]72 hours
Spodoptera littoralis (Cotton Leafworm)Spinosad4.4-fold more effective than field strain baseline[14]24 hours
Sucking Pests (General)Neonicotinoids (e.g., Imidacloprid)Highly effective in field trials compared to older insecticides[20]Field Studies
Aphis gossypii (Cotton Aphid)Bacillus thuringiensis (Bt) strain88.4% mortality at 50% culture concentration[21]-

While this compound demonstrated high efficacy, its extreme toxicity necessitates the use of safer alternatives. Modern insecticides like Spinosad and Neonicotinoids, along with biopesticides such as Bacillus thuringiensis, offer effective control of the same pest spectrum.[13][22][23] These alternatives often provide greater specificity, reducing harm to non-target organisms and fitting better within Integrated Pest Management (IPM) programs.[11] The selection of an appropriate alternative depends on the target pest, crop system, and the goal of minimizing environmental impact. The experimental protocols outlined provide a standardized framework for researchers to continue evaluating the efficacy of novel and existing compounds.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Mevinphos Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the organophosphorus pesticide Mevinphos in complex matrices is a critical task in environmental monitoring, food safety, and toxicology studies. Effective sample cleanup is paramount to remove interfering compounds that can compromise analytical results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering a variety of sorbent chemistries. This guide provides an objective comparison of the performance of different SPE cartridges for this compound cleanup, supported by experimental data, to aid in the selection of the most appropriate method.

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge for this compound cleanup is influenced by the sample matrix, the required limit of detection, and the analytical instrumentation employed. The following table summarizes the performance of different SPE cartridges based on recovery data from published studies. This compound is a polar pesticide, and therefore, sorbents with mixed-mode (hydrophilic-lipophilic balance) or specific functionalities often provide superior performance compared to purely nonpolar sorbents.

SPE Cartridge TypeSample MatrixThis compound Recovery (%)Key AdvantagesKey LimitationsReference
Molecularly Imprinted Polymer (MIP) River Water99.1 ± 4.2High selectivity and affinity for this compound.Can have limited capacity and may require specific synthesis for the target analyte.[1]
Soil93.5 ± 5.1Effective in complex matrices.[1]
ENVI-18 (C18) River Water71.3 ± 6.3Broad applicability for nonpolar to moderately polar compounds.Lower recovery for highly polar compounds like this compound compared to more selective sorbents.[1]
Soil65.4 ± 7.8[1]
Dual-Layer (PSA/C18/Graphitized Carbon) & Z-Sep Ginger Powder (QuEChERS extract)~60-70%Effective for cleanup of complex food matrices.Recovery for this compound can be moderate and affected by the elution protocol.[2]
Oasis HLB (Hydrophilic-Lipophilic Balanced) WaterHigh (Data for other polar pesticides)Good retention for a wide range of polar to nonpolar compounds.Data for this compound specifically was not found, but high recoveries are reported for other polar pesticides.[3][4]
Florisil (Magnesium Silicate) VariousVariable (General pesticide cleanup)Effective for the cleanup of chlorinated and organophosphorus pesticides.Performance can be variable depending on the specific pesticide and elution solvent.

Note: The recovery percentages can be influenced by the specific experimental conditions, including the sample volume, elution solvent, and the concentration of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these cleanup methods. Below are summaries of the experimental protocols for the compared SPE cartridges.

Molecularly Imprinted Polymer (MIP) SPE for this compound in Water and Soil

This method utilizes a highly selective polymer designed to specifically bind this compound.

1. Sample Preparation:

  • Water: 1 L of river water is passed through the MIP SPE cartridge.

  • Soil: 5.0 g of soil is extracted with acetone. The extract is then diluted with water before being passed through the MIP SPE cartridge.[1]

2. SPE Procedure:

  • Cartridge: A 3-mL SPE cartridge packed with 200 mg of the monocrotophos-imprinted polymer (which also shows high affinity for this compound).[1]

  • Conditioning: The cartridge is preconditioned with 1 mL of methanol followed by 2 mL of water.[1]

  • Sample Loading: The prepared water sample or soil extract is passed through the cartridge at a flow rate of approximately 10 mL/min.[1]

  • Washing: The cartridge is washed to remove interferences.

  • Elution: this compound is eluted from the cartridge with a suitable solvent. The eluate is then concentrated and analyzed by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).[1]

ENVI-18 (C18) SPE for this compound in Water and Soil

This protocol uses a conventional reversed-phase silica-based sorbent.

1. Sample Preparation:

  • The sample preparation is the same as for the MIP SPE method.[1]

2. SPE Procedure:

  • Cartridge: A standard ENVI-18 (C18) SPE cartridge.

  • Conditioning: The cartridge is typically conditioned with methanol followed by water.

  • Sample Loading: The prepared sample is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: this compound is eluted with a stronger, less polar solvent. The eluate is then prepared for GC-NPD analysis.[1]

Dual-Layer SPE for this compound in a QuEChERS Extract

This method is designed for the cleanup of complex food matrix extracts obtained through a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

1. QuEChERS Extraction:

  • A homogenized sample (e.g., ginger powder) is extracted with acetonitrile and a salt mixture.[2]

2. SPE Cleanup:

  • Cartridge: A dual-layer SPE cartridge containing a blend of primary-secondary amine (PSA), C18, and graphitized carbon in the top layer and a Z-Sep sorbent in the bottom layer.[2]

  • Loading: An aliquot of the QuEChERS extract is loaded onto the cartridge.

  • Elution: this compound is eluted with an appropriate solvent. The elution solvent can impact recovery; for instance, acetonitrile with formic acid was used for GC analysis, while a methanol:acetonitrile mixture with ammonium formate was used for LC analysis.[2]

Visualizing the Workflow and Decision-Making Process

To better illustrate the experimental process and the factors influencing the choice of an SPE cartridge, the following diagrams are provided.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample (Water, Soil, Food) Homogenization Homogenization/ Extraction Sample->Homogenization Centrifugation Centrifugation/ Filtration Homogenization->Centrifugation Loading 2. Sample Loading Centrifugation->Loading Conditioning 1. Conditioning Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Concentration Concentration Elution->Concentration Analysis GC or LC Analysis Concentration->Analysis

Caption: A generalized experimental workflow for this compound cleanup using SPE.

SPE_Choice Start Choice of SPE Cartridge for this compound Cleanup Matrix Sample Matrix Complexity Start->Matrix Polarity This compound Polarity Matrix->Polarity C18 C18 (ENVI-18) (General Purpose) Matrix->C18 Low Multi Multi-Sorbent (e.g., PSA/C18/GCB) (Complex Matrices) Matrix->Multi High (e.g., Food) LOD Required Limit of Detection (LOD) Polarity->LOD Polarity->C18 Moderate HLB Oasis HLB (Broad Spectrum, Polar) Polarity->HLB High LOD->HLB Low MIP Molecularly Imprinted Polymer (MIP) (High Selectivity) LOD->MIP Very Low

Caption: Factors influencing the selection of an SPE cartridge for this compound analysis.

References

Mevinphos Neurotoxicity: A Comparative Analysis with Other Organophosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic properties of Mevinphos with other commonly used organophosphate insecticides, including Chlorpyrifos, Parathion, Diazinon, and Malathion. The information is supported by experimental data to facilitate informed research and development decisions.

Executive Summary

Organophosphate (OP) insecticides are potent neurotoxins that exert their primary effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a state of cholinergic hyperstimulation. This compound is recognized as a particularly potent organophosphate with high acute toxicity.[1][2] This guide delves into a comparative analysis of its neurotoxicity profile against other OPs, examining acute toxicity, acetylcholinesterase inhibition, and alternative neurotoxic mechanisms.

Quantitative Comparison of Acute Toxicity

The acute toxicity of organophosphates is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a test population. The following tables summarize the LD50 values for this compound and other selected organophosphates across different routes of exposure in rats. Lower LD50 values indicate higher toxicity.

Table 1: Oral LD50 Values in Rats

OrganophosphateOral LD50 (mg/kg)Reference(s)
This compound 3 - 12 [3]
Parathion2 - 30[4]
Chlorpyrifos95 - 270[5]
Diazinon300 - 850[6]
Malathion1000 - 12,500[1]

Table 2: Dermal LD50 Values in Rats

OrganophosphateDermal LD50 (mg/kg)Reference(s)
This compound 4.2 - 4.7 [3]
Parathion6.8 - 50[4]
Chlorpyrifos>2000[5]
Diazinon>2020[6]
Malathion>2000[1]

Table 3: Inhalation LC50 Values in Rats

OrganophosphateInhalation LC50 (mg/L/1-4hr)Reference(s)
This compound 0.125 (1-hr) [3]
Parathion0.084 (4-hr)[4]
Chlorpyrifos>0.2 (4-hr)[5]
Diazinon>2.33 (4-hr)[6]
Malathion>5.2 (4-hr)[1]

Acetylcholinesterase (AChE) Inhibition

Table 4: In Vitro Acetylcholinesterase (AChE) Inhibition (IC50)

Organophosphate (or active metabolite)IC50 (M)Enzyme SourceReference(s)
This compound Data not available-
Paraoxon (active metabolite of Parathion)1.1 x 10⁻⁷Human Plasma[7]
Chlorpyrifos-oxon (active metabolite of Chlorpyrifos)~3 x 10⁻⁹Rat Brain (isolated AChE)[8]
Diazoxon (active metabolite of Diazinon)5.1 x 10⁻⁷Not Specified[9]
Malaoxon (active metabolite of Malathion)4.7 x 10⁻⁷Bovine Erythrocytes[10]

Mechanisms of Neurotoxicity

Beyond the primary mechanism of AChE inhibition, organophosphates can induce neurotoxicity through several other pathways.

Cholinergic Signaling Pathway

The canonical mechanism of OP neurotoxicity involves the irreversible phosphorylation of the serine hydroxyl group in the active site of AChE. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic acetylcholine receptors.[11] This sustained stimulation disrupts normal neurotransmission, leading to the characteristic signs of acute cholinergic toxicity.

Cholinergic_Pathway cluster_synapse Synaptic Cleft OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binding & Activation Neuron Postsynaptic Neuron Receptors->Neuron Signal Transduction

Cholinergic pathway inhibition by organophosphates.
Organophosphate-Induced Delayed Neuropathy (OPIDN)

Certain organophosphates can cause a delayed-onset neurotoxicity known as Organophosphate-Induced Delayed Neuropathy (OPIDN), which is characterized by the degeneration of long axons in the central and peripheral nervous systems.[9][12][13] This condition typically manifests 1-4 weeks after exposure and is not directly related to AChE inhibition. The primary molecular target for OPIDN is believed to be Neuropathy Target Esterase (NTE).[13] Inhibition and subsequent "aging" of the phosphorylated NTE are thought to initiate a cascade of events leading to axonal degeneration.

Initiation of Organophosphate-Induced Delayed Neuropathy.
Inflammatory and Oxidative Stress Pathways

There is growing evidence that organophosphates can induce neuroinflammation and oxidative stress, contributing to their neurotoxic effects.[14][15] Overstimulation of cholinergic receptors can lead to increased intracellular calcium, which in turn can trigger the production of reactive oxygen species (ROS) and the activation of inflammatory signaling pathways, such as those involving MAPKs and NF-κB.[14][16] This can lead to the release of pro-inflammatory cytokines and further neuronal damage.

Inflammation_Pathway OP_AChE OP-induced AChE Inhibition ACh_inc Increased Acetylcholine OP_AChE->ACh_inc Receptor_overstim Receptor Overstimulation ACh_inc->Receptor_overstim Ca_inc Increased Intracellular Ca²⁺ Receptor_overstim->Ca_inc ROS Reactive Oxygen Species (ROS) Production Ca_inc->ROS MAPK MAPK Pathway Activation Ca_inc->MAPK ROS->MAPK Damage Neuronal Damage ROS->Damage NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokine Release NFkB->Cytokines Cytokines->Damage

Organophosphate-induced inflammation and oxidative stress.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.[17][18][19]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (in phosphate buffer)

  • Acetylthiocholine iodide (substrate) solution (in deionized water)

  • AChE enzyme solution

  • Test compounds (organophosphates) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of DTNB and acetylthiocholine iodide.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the acetylthiocholine iodide solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to the control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Adult Hens

The adult hen is the standard animal model for assessing the potential of organophosphates to cause OPIDN.[4][20][21]

Principle: Hens are dosed with the test organophosphate, and the development of clinical signs of neuropathy and histopathological changes in the nervous tissue are observed over a period of several weeks.

Materials:

  • Adult domestic hens

  • Test organophosphate

  • Vehicle for administration (e.g., corn oil)

  • Atropine sulfate (for protection against acute cholinergic toxicity)

  • Cages for housing individual animals

  • Equipment for clinical observation and scoring of ataxia

  • Histopathology equipment and reagents

Procedure:

  • Dosing: A group of hens is administered a single oral dose of the test organophosphate. A control group receives the vehicle only. A positive control group receives a known neuropathic organophosphate (e.g., tri-ortho-cresyl phosphate - TOCP). Hens are often pre-treated with atropine to prevent acute cholinergic effects.

  • Clinical Observation: The hens are observed daily for 21 days for clinical signs of neurotoxicity, particularly ataxia (incoordination of movement). The severity of ataxia is scored using a standardized scale.

  • Histopathology: At the end of the observation period, the animals are euthanized, and nervous tissue (spinal cord, peripheral nerves) is collected. The tissues are fixed, sectioned, and stained (e.g., with silver stains or toluidine blue) to examine for axonal degeneration and demyelination.

  • Data Analysis: The incidence and severity of clinical signs and histopathological lesions in the treated group are compared to the control groups to determine the neurotoxic potential of the test compound.

Developmental Neurotoxicity (DNT) Study

DNT studies are designed to assess the potential adverse effects of a substance on the developing nervous system.[3][10][22]

Principle: Pregnant animals are exposed to the test substance during gestation and lactation, and the offspring are evaluated for a range of neurological and behavioral endpoints at different developmental stages.

Materials:

  • Pregnant laboratory animals (typically rats)

  • Test organophosphate

  • Diet or vehicle for administration

  • Equipment for behavioral testing (e.g., open field, Morris water maze)

  • Equipment for neurohistopathology

Procedure:

  • Dosing: Pregnant females are dosed with the test organophosphate at several dose levels, typically from gestation day 6 through lactation day 21. A control group receives the vehicle.

  • Maternal and Offspring Observations: Maternal animals are observed for clinical signs of toxicity. Offspring are examined for physical development, and various functional and behavioral parameters are assessed at different ages (e.g., motor activity, learning and memory, sensory function).

  • Neurohistopathology: A subset of offspring from each group is selected at different time points for detailed neuropathological examination of the brain, including brain weight and morphometric analysis of different brain regions.

  • Data Analysis: The data from the treated groups are compared to the control group to identify any adverse effects on the developing nervous system and to determine a no-observed-adverse-effect level (NOAEL).

Conclusion

This compound exhibits a significantly higher acute toxicity profile compared to other commonly used organophosphates such as Chlorpyrifos, Diazinon, and Malathion, with LD50 values that are orders of magnitude lower in some cases. Its neurotoxicity is primarily attributed to potent inhibition of acetylcholinesterase, leading to severe cholinergic crisis. While all organophosphates share this primary mechanism, the potential for secondary neurotoxic effects, such as OPIDN and neuroinflammation, varies among the different compounds. The comprehensive evaluation of these multiple neurotoxic endpoints is crucial for a thorough risk assessment and for the development of safer alternatives. The experimental protocols outlined in this guide provide a framework for conducting such comparative neurotoxicity studies.

References

Safety Operating Guide

Navigating the Safe Disposal of Mevinphos: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential procedural guidance for the safe and compliant disposal of Mevinphos, a highly toxic organophosphate insecticide. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate the significant health and environmental risks associated with this compound. Proper disposal is not only a matter of safety but also a legal requirement under federal and state regulations.

This compound is classified as a highly toxic compound in EPA toxicity class I and is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) upon disposal.[1][2][3][4] The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) mandates that all pesticide labels include legally binding disposal instructions that must be followed.[5]

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and decisive action is critical to contain the material and prevent exposure.

Emergency Spill Protocol:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area and restrict access.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, a lab coat or disposable coveralls, and NIOSH-approved respiratory protection. Do not wear leather shoes, as they can absorb this compound and cannot be decontaminated.[6]

  • Contain the Spill: For liquid spills, absorb the material using vermiculite, dry sand, earth, or a similar non-combustible absorbent material.[6]

  • Collect and Containerize: Carefully collect the absorbed material and any contaminated soil or items into a sealable, clearly labeled hazardous waste container.

  • Decontaminate the Area: Ventilate the area and wash the spill surface thoroughly.[6]

  • Seek Professional Disposal: The contained waste must be disposed of as hazardous waste through a licensed contractor. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for specific guidance.[6][7]

Proper Disposal Procedures for Unused this compound

The disposal of unused or unwanted this compound must be handled with the utmost care and in strict accordance with all applicable regulations.

Step-by-Step Disposal Guide:

  • Do Not Dispose in Regular Trash or Drains: this compound is extremely hazardous and must not be disposed of through standard waste streams or sanitary sewers.[8]

  • Consult the Product Label and Safety Data Sheet (SDS): The pesticide label contains legally mandated disposal instructions.[5] The SDS will provide additional safety and disposal information.[4]

  • Contact a Licensed Hazardous Waste Contractor: The primary and recommended method for this compound disposal is through a licensed hazardous waste disposal facility.[7] These facilities are equipped to handle and treat highly toxic materials safely.

  • Explore State "Clean Sweep" Programs: Many states offer "Clean Sweep" programs that provide a safe and legal avenue for the disposal of unwanted pesticides.[1][4] Contact your state's Department of Environmental Protection or agricultural extension service for information on programs in your area.

  • Container Management:

    • Empty Containers: Empty this compound containers are also considered hazardous waste unless properly decontaminated. Triple-rinse containers according to established protocols, and dispose of the rinsate as hazardous waste.

    • Do Not Reuse: Never reuse empty this compound containers for any other purpose.[2]

Key Data for this compound Handling and Disposal

For quick reference, the following table summarizes critical quantitative data for this compound.

PropertyValue
CAS Number 7786-34-7[3]
EPA Toxicity Class I[3]
WHO Hazard Class Class IA: Extremely Hazardous[9]
Oral LD50 (rat) 3 to 12 mg/kg[3]
Dermal LD50 (rat) 4.2 mg/kg[3]
Physical State Colorless to pale yellow liquid[3][10]
Water Solubility Miscible[3][10]
UN Number UN3018[11]
DOT Hazard Class 6.1 (Poison)[6]

Visualizing Procedural Workflows

To further clarify the necessary procedures, the following diagrams illustrate the decision-making process for this compound disposal and the critical steps in an emergency spill response.

Mevinphos_Disposal_Workflow start Unwanted this compound Identified check_label Consult Product Label and SDS for Disposal Instructions start->check_label is_empty Is Container Empty? check_label->is_empty triple_rinse Triple-Rinse Container is_empty->triple_rinse Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Hazardous Waste Contractor is_empty->contact_ehs No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per Local Regulations collect_rinsate->dispose_container clean_sweep Check for State 'Clean Sweep' Programs contact_ehs->clean_sweep package_waste Package and Label Waste According to Regulations clean_sweep->package_waste transport Arrange for Transport by Licensed Hauler package_waste->transport final_disposal Final Disposal at Permitted Facility transport->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Mevinphos_Spill_Response spill This compound Spill Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Appropriate Personal Protective Equipment (PPE) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate contact_disposal Contact EHS/Licensed Contractor for Disposal decontaminate->contact_disposal

Caption: Key steps for an emergency response to a this compound spill.

References

Essential Safety and Operational Guide for Handling Mevinphos

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and emergency procedures for the handling and disposal of Mevinphos. It is intended for laboratory personnel, including researchers and scientists, to ensure safe operational conduct and mitigate risks associated with this highly toxic organophosphate insecticide.

Hazard Identification and Exposure Limits

This compound is classified as a highly hazardous substance.[1] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2][3][4] It can be absorbed through the skin and causes damage to organs.[2][5] Acute exposure can lead to a range of symptoms including sweating, pinpoint pupils, blurred vision, dizziness, muscle spasms, seizures, respiratory depression, and coma.[6][7] Effects of exposure may be delayed.[6][7]

Quantitative Toxicity Data:

MetricValueSpeciesSource
Oral LD503 mg/kgRat[3]
Dermal LD504 mg/kgRat[3]
UN Number3018 or 3278-[1][8]
DOT Hazard Class6.1 (Poison)-[8]
WHO ClassificationIa (Extremely hazardous)-[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound. The required equipment varies based on the task being performed.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Routine Handling & Mixing Chemical-resistant protective suit or coveralls worn over regular work clothes.[9] A chemical-resistant apron is also recommended.[9][10]Unlined, elbow-length chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] Avoid leather or cotton gloves.[9]Snug-fitting chemical splash goggles and a face shield.[9][10][11]A respirator is recommended for all handling activities.[9] Use in a well-ventilated area, preferably within a chemical fume hood.[2][4]
Spill Cleanup Full-body chemical-resistant suit (e.g., Tyvek).[12]Heavy-duty chemical-resistant gloves (e.g., nitrile, neoprene).[10]Full-face respirator with appropriate cartridges for organic vapors.[12]Full-face respirator or a Self-Contained Breathing Apparatus (SCBA) for large spills.[13]
Storage & Transport Long-sleeved shirt, long pants, and closed-toe shoes.Chemical-resistant gloves when handling containers.[10]Safety glasses with side shields.[9]Not typically required if containers are sealed and intact.

Operational Plans: Handling and Storage

Standard Operating Procedure for Handling:

  • Training: All personnel must be trained on the hazards of this compound and the proper handling and emergency procedures before beginning work.[8]

  • Preparation: Work in a designated, well-ventilated area, such as a certified chemical fume hood.[2][4] Ensure emergency equipment, including an eyewash station, emergency shower, and spill kit, is immediately accessible.[8]

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Handling: Use automated or enclosed systems where possible to minimize direct contact, such as automatically pumping the liquid from storage containers.[8] Avoid actions that could generate aerosols or vapors. Do not eat, drink, or smoke in the work area.[2][5][8]

  • Post-Handling: After handling, wash hands and any potentially exposed skin areas thoroughly with soap and water.[2][8]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves last and wash hands immediately.

  • Decontamination: Contaminated work clothes must be removed promptly and laundered separately by trained individuals aware of the hazards.[8] Reusable PPE must be cleaned after each use.

Storage Requirements:

  • Store in tightly closed, original containers in a cool, dry, and well-ventilated area.[2][8]

  • Store locked up and out of reach of children.[2][4]

  • Keep away from heat, sparks, open flames, and direct sunlight.[2][5]

  • This compound is incompatible with oxidizing agents, stainless steel, iron, brass, and some plastics.[8]

Mevinphos_Handling_Workflow cluster_prep Pre-Work cluster_work Active Handling cluster_post Post-Work prep Preparation ppe Don PPE prep->ppe Verify emergency equipment is ready handle Handle this compound in Fume Hood ppe->handle post_handle Post-Handling Wash handle->post_handle doff_ppe Doff PPE post_handle->doff_ppe decon Decontaminate Work Area & PPE doff_ppe->decon end_node End decon->end_node Mevinphos_Spill_Response spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate notify Notify Emergency Personnel evacuate->notify assess Assess Spill Size notify->assess cleanup Trained Personnel Contain & Clean Spill assess->cleanup Small & Manageable wait Await Professional Response Team assess->wait Large or Uncontrolled dispose Package Waste for Disposal cleanup->dispose end_node End wait->end_node decon Decontaminate Personnel & Area dispose->decon decon->end_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mevinphos
Reactant of Route 2
Reactant of Route 2
Mevinphos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.